Product packaging for 4-Butylbenzaldehyde(Cat. No.:CAS No. 1200-14-2)

4-Butylbenzaldehyde

Cat. No.: B075662
CAS No.: 1200-14-2
M. Wt: 162.23 g/mol
InChI Key: ARIREUPIXAKDAY-UHFFFAOYSA-N
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Description

4-Butylbenzaldehyde (CAS 1200-14-2) is an aromatic aldehyde with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound serves as a versatile building block in organic synthesis and kinetic studies. It is notably used in the synthesis of cinnamic acid derivatives via Knoevenagel condensation reactions with malonic acid; the 4-butyl group attached to the benzaldehyde ring has been shown to decrease the reactivity of the carbonyl carbon, affecting the yield of such reactions . Furthermore, this compound is suitable for use in kinetic studies to evaluate inhibition constants for enzymes like mushroom tyrosinase . As a fine chemical intermediate, it finds applications in the preparation of fragrances, agricultural chemicals, dyes, and pharmaceuticals . This liquid compound has a measured density of approximately 1.0 g/cm³ and a boiling point of around 257.8 °C at 760 mmHg . It is recommended to store this air- and light-sensitive material in a cool, dark place, tightly closed, and under inert gas . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B075662 4-Butylbenzaldehyde CAS No. 1200-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylbenzaldehyde
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InChI

InChI=1S/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ARIREUPIXAKDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061616
Record name Benzaldehyde, 4-butyl-
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Molecular Weight

162.23 g/mol
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CAS No.

1200-14-2
Record name 4-Butylbenzaldehyde
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Record name 4-Butylbenzaldehyde
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Record name Benzaldehyde, 4-butyl-
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Record name Benzaldehyde, 4-butyl-
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Record name p-butylbenzaldehyde
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Record name 4-BUTYLBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Butylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for the two primary isomers of 4-butylbenzaldehyde: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Introduction

This compound, an aromatic aldehyde, exists in isomeric forms depending on the structure of the butyl group attached to the benzene ring. The two most common isomers are 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. These compounds serve as important intermediates in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and dyes.[1][2] Their distinct structural differences impart unique chemical and physical properties, which are detailed in this guide.

Chemical Structure

The fundamental structure of this compound consists of a benzene ring substituted with a formyl group (-CHO) and a butyl group at the para position. The isomerism arises from the arrangement of the butyl group.

  • 4-n-Butylbenzaldehyde: Features a straight-chain butyl group attached to the benzene ring.

  • 4-tert-Butylbenzaldehyde: Possesses a branched-chain tertiary butyl group attached to the benzene ring.

The chemical structures of these two isomers are depicted in the diagrams below.

Caption: Chemical structures of 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde.

Chemical and Physical Properties

The physical and chemical properties of the two isomers are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of 4-n-Butylbenzaldehyde

PropertyValue
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
CAS Number 1200-14-2
IUPAC Name This compound
SMILES CCCCc1ccc(C=O)cc1
InChI Key ARIREUPIXAKDAY-UHFFFAOYSA-N

Table 2: Physical Properties of 4-n-Butylbenzaldehyde

PropertyValue
Appearance -
Boiling Point 250-263 °C (lit.)
Melting Point -
Density 0.968 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.522 (lit.)
Solubility -

Table 3: Chemical Properties of 4-tert-Butylbenzaldehyde

PropertyValue
Molecular Formula C₁₁H₁₄O[3]
Molecular Weight 162.23 g/mol [3]
CAS Number 939-97-9[3]
IUPAC Name 4-(tert-butyl)benzaldehyde
SMILES CC(C)(C)c1ccc(C=O)cc1[4]
InChI Key OTXINXDGSUFPNU-UHFFFAOYSA-N[4]

Table 4: Physical Properties of 4-tert-Butylbenzaldehyde

PropertyValue
Appearance Clear colorless to yellow liquid[5]
Boiling Point 130 °C at 25 mm Hg (lit.)[3]
Melting Point 245-246 °C[1]
Density 0.97 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.53 (lit.)[3]
Water Solubility 120 mg/L[6]

Experimental Protocols

Synthesis of 4-tert-Butylbenzaldehyde

Several methods for the synthesis of 4-tert-butylbenzaldehyde have been reported. A common industrial method involves the electrochemical oxidation of 4-tert-butyltoluene.[6] Other methods include chemical oxidation and a multi-step synthesis from benzaldehyde.

4.1.1. Synthesis from Benzaldehyde and Isobutene

A disclosed method for synthesizing 4-tert-butylbenzaldehyde involves the reaction of benzaldehyde with an orthoformate to produce a benzaldehyde acetal, which is then reacted with isobutene in a sealed vessel in the presence of a catalyst, followed by acid quenching.[7]

G start Benzaldehyde + Triorthoformate acetal Benzaldehyde Acetal Formation start->acetal Reflux reaction Reaction with Isobutene (Sealed Vessel, Catalyst) acetal->reaction quenching Acid Quenching reaction->quenching product 4-tert-Butylbenzaldehyde quenching->product

Caption: General workflow for the synthesis of 4-tert-butylbenzaldehyde from benzaldehyde.

Experimental Protocol:

  • Acetal Formation: Under a nitrogen atmosphere, combine benzaldehyde (1 mol), anhydrous p-toluenesulfonic acid (catalyst), and an alcohol solvent (e.g., ethanol) in a reaction flask.[7]

  • Heat the mixture to 40°C and add triethyl orthoformate (1.05 mol) dropwise.[7]

  • Reflux and stir the mixture for approximately 2 hours. Monitor the reaction for the disappearance of benzaldehyde raw material using Gas Chromatography (GC).[7]

  • Once the reaction is complete, remove the excess alcohol via distillation.[7]

  • Reaction with Isobutene: In a separate reaction vessel, combine the crude benzaldehyde acetal with a catalyst (e.g., triphenylboron).[7]

  • Introduce isobutylene into the reaction mixture under cooling, maintaining the temperature at 30-35°C.[7]

  • Allow the reaction to proceed for several hours.[7]

  • Work-up and Purification: After the reaction is complete, cool the mixture and add water and hydrochloric acid to adjust the pH to 2-3.[7]

  • Extract the product with an organic solvent such as ethyl acetate.[7]

  • Combine the organic phases and concentrate under reduced pressure.[7]

  • The final product can be further purified by vacuum distillation.[8]

Purification

Purification of benzaldehyde derivatives can be achieved through several methods, including:

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid aldehydes like 4-tert-butylbenzaldehyde.[8]

  • Bisulfite Extraction: This technique is selective for aldehydes. The crude product is reacted with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct. Non-aldehyde impurities can then be removed by extraction with an organic solvent. The aldehyde is subsequently regenerated from the aqueous layer by the addition of an acid or base.[9]

Analysis

The purity and identity of this compound isomers can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed structural information.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.[10]

Conclusion

This guide has provided a detailed technical overview of the chemical properties and structures of 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. The distinct properties of these isomers, along with the provided experimental protocols for synthesis, purification, and analysis, offer valuable information for researchers and professionals in the fields of chemical synthesis and drug development. The clear presentation of data in tables and diagrams is intended to facilitate easy reference and comparison.

References

An In-depth Technical Guide to the Physical Properties of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde, a key aromatic aldehyde, serves as a vital intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds.[1] Its molecular structure, characterized by a benzene ring substituted with a tert-butyl group and an aldehyde functional group, dictates its unique physical and chemical properties. This guide provides a comprehensive overview of the core physical properties of 4-tert-Butylbenzaldehyde, complete with experimental methodologies and visual representations of its synthetic pathway and a key biochemical interaction. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Core Physical Properties

The physical characteristics of 4-tert-Butylbenzaldehyde are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is provided below.

General and Thermodynamic Properties
PropertyValueUnitsNotes
Molecular Formula C₁₁H₁₄O-[1][2]
Molecular Weight 162.23 g/mol [2][3]
Appearance Colorless to pale yellow liquid-[2][4][5]
Boiling Point 245-246°Cat 760 mmHg[1]
130°Cat 25 mmHg[1][3][6]
Melting Point Not applicable (liquid at room temperature)°C[7]
Density 0.97g/mLat 25 °C[1][3][6][8]
Vapor Pressure 0.04hPaat 20 °C[]
Flash Point 101°CClosed cup[3][10][11][12]
Refractive Index 1.5260-1.5310-at 20 °C[3][5][6][10]
Solubility and Partitioning
PropertyValueUnitsConditions
Water Solubility 54.18mg/Lat 25 °C (estimated)[2]
120mg/L-[8]
Solubility in other solvents Soluble in methanol-[1][10]
logP (o/w) 3.1-(estimated)[]

Experimental Protocols

Accurate determination of physical properties is paramount for the safe and effective use of chemical compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of 4-tert-Butylbenzaldehyde can be determined using a distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a sample of 4-tert-Butylbenzaldehyde into the distillation flask along with a few boiling chips.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.

Measurement of Density

The density of liquid 4-tert-Butylbenzaldehyde can be measured using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermostat

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance.

  • Fill the pycnometer with distilled water of a known temperature and weigh it again.

  • Empty and dry the pycnometer, then fill it with 4-tert-Butylbenzaldehyde at the same temperature and weigh it.

  • The density is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids like 4-tert-Butylbenzaldehyde.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of 4-tert-Butylbenzaldehyde onto the prism.

  • Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the scale.

Synthesis and Reactivity

4-tert-Butylbenzaldehyde is synthesized through various methods, with the oxidation of 4-tert-butyltoluene being a common industrial approach.

Caption: A simplified workflow for the synthesis of 4-tert-Butylbenzaldehyde from 4-tert-butyltoluene via oxidation.

Biochemical Interactions: Inhibition of Mushroom Tyrosinase

4-tert-Butylbenzaldehyde has been studied for its inhibitory effects on enzymes such as mushroom tyrosinase. It acts as a competitive inhibitor.

The aldehyde group of 4-tert-butylbenzaldehyde can form a Schiff base with a primary amino group in the active site of the tyrosinase enzyme.[4] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's activity.

Inhibition_Pathway Tyrosinase Tyrosinase Enzyme_Substrate_Complex Enzyme-Substrate Complex Tyrosinase->Enzyme_Substrate_Complex Binds Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Enzyme_Inhibitor_Complex Binds (Competitively) Substrate Substrate (e.g., L-DOPA) Substrate->Enzyme_Substrate_Complex Binds Product Product (Dopachrome) Inhibitor 4-tert-Butylbenzaldehyde Inhibitor->Enzyme_Inhibitor_Complex Binds Enzyme_Substrate_Complex->Product Catalyzes

Caption: Competitive inhibition of mushroom tyrosinase by 4-tert-Butylbenzaldehyde.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of 4-tert-Butylbenzaldehyde, essential for its application in research and development. The outlined experimental protocols offer a foundation for the accurate measurement of these properties, while the diagrams illustrate its synthetic origin and a significant biochemical interaction. This information serves as a valuable resource for professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-tert-Butylbenzaldehyde (also known as 4-(1,1-dimethylethyl)benzaldehyde), a key intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. Understanding these core properties is critical for its effective use in research, development, and manufacturing.

Core Properties of 4-tert-Butylbenzaldehyde

4-tert-Butylbenzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 939-97-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol [1]
Density 0.97 g/mL at 25 °C[2]
Boiling Point 246-248.7 °C[3][4]
Flash Point 101 °C (closed cup)[3]
Refractive Index n20/D 1.53[2]

Solubility Profile

SolventQuantitative SolubilityQualitative Solubility
Water 54.18 mg/L @ 25 °C (estimated)[5]Sparingly soluble[6]
Methanol Not availableSoluble[3]
Ethanol Not availableA Schiff base reaction using 4-tert-butylbenzaldehyde has been carried out in ethanol, suggesting its solubility in this solvent.[3]
Acetone Not availableNot available
Dichloromethane Not availableNot available
Ethyl Acetate Not availableNot available

Scientists can infer solubility in other organic solvents based on the principle of "like dissolves like." Given its aromatic structure with an alkyl substituent, 4-tert-Butylbenzaldehyde is expected to be soluble in many common organic solvents such as toluene, acetone, ethyl acetate, and dichloromethane.

Stability Characteristics

4-tert-Butylbenzaldehyde exhibits sensitivities to certain environmental conditions, which are crucial to consider for storage and handling to maintain its chemical integrity.

ConditionStability Profile
Air/Oxygen Sensitive to air.[7] It is recommended to store under an inert gas.[3] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.
Light Sensitive to light.[7] It should be stored in a dark place.[3] Photodegradation can occur, potentially leading to the formation of various by-products.
Temperature Stable under standard ambient conditions (room temperature).[8] High temperatures should be avoided.
pH Stable in neutral aqueous solutions. The aldehyde functionality can undergo reactions under strongly acidic or basic conditions.
Chemical Incompatibility Violent reactions are possible with strong oxidizing agents.[9]
Biodegradability Readily biodegradable.[9]

Potential Degradation Pathways

While specific degradation pathways for 4-tert-Butylbenzaldehyde are not extensively detailed in the literature, logical pathways can be inferred based on the reactivity of the benzaldehyde moiety. The primary degradation routes are expected to be oxidation and photodegradation.

Potential Degradation Pathways of 4-tert-Butylbenzaldehyde A 4-tert-Butylbenzaldehyde B 4-tert-Butylbenzoic Acid A->B Oxidation (Air, H₂O₂, etc.) C Photodegradation Products (e.g., 4-tert-butylbenzene, CO) A->C Photolysis (UV light)

Potential degradation pathways of 4-tert-Butylbenzaldehyde.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of 4-tert-Butylbenzaldehyde are provided below. These are based on internationally recognized guidelines.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with a solubility of 10 mg/L or more.

Workflow for Water Solubility Determination (Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-tert-butylbenzaldehyde to water in a flask. B Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). A->B C Allow the mixture to stand to separate phases. Centrifuge or filter to remove undissolved aldehyde. B->C D Determine the concentration of the aldehyde in the aqueous phase using a validated analytical method (e.g., HPLC-UV). C->D

Workflow for determining water solubility.

Methodology:

  • Preparation: Add an excess amount of 4-tert-Butylbenzaldehyde to a known volume of deionized water in a flask. The excess is necessary to ensure saturation.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 to 48 hours). Preliminary tests can determine the optimal equilibration time.

  • Phase Separation: Cease agitation and allow the mixture to stand at the test temperature to allow for phase separation. To ensure the removal of all undissolved material, the aqueous phase should be centrifuged or filtered through a syringe filter that does not interact with the analyte.

  • Analysis: Quantify the concentration of 4-tert-Butylbenzaldehyde in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Stability Testing: Forced Degradation Studies (Adapted from ICH Q1A(R2) Guidelines)

Forced degradation studies are essential to understand the intrinsic stability of a substance and to identify potential degradation products.

Forced Degradation Study Workflow cluster_stress Stress Conditions A Prepare solutions of 4-tert-butylbenzaldehyde in appropriate solvents. B Acidic Hydrolysis (e.g., 0.1 M HCl, elevated temperature) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, elevated temperature) A->C D Oxidative Stress (e.g., 3% H₂O₂, room temperature) A->D E Photostability (Expose to light, e.g., Xenon lamp) A->E F Thermal Stress (Elevated temperature in the dark) A->F G Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method. B->G C->G D->G E->G F->G H Identify and characterize significant degradation products (e.g., using LC-MS). G->H

Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of 4-tert-Butylbenzaldehyde in suitable solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic and Basic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C).

    • Oxidation: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.

    • Photostability: Expose the sample solution to a light source according to ICH Q1B guidelines (e.g., a Xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark.

    • Thermal Stress: Store the sample solution at an elevated temperature (e.g., 60 °C) in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).

  • Analysis: Analyze the stressed samples using a validated, stability-indicating HPLC method that can separate the parent compound from any degradation products.

  • Identification of Degradants: If significant degradation is observed, identify the structure of the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

This technical guide provides essential information on the solubility and stability of 4-tert-Butylbenzaldehyde. While some quantitative data is available, further experimental determination of its solubility in a broader range of organic solvents would be beneficial for various applications. Its sensitivity to air and light necessitates careful handling and storage to ensure its quality and prevent degradation. The provided experimental protocols, based on established international guidelines, offer a framework for researchers to conduct their own detailed assessments of these critical properties.

References

4-tert-Butylbenzaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 4-tert-Butylbenzaldehyde, compiled from Safety Data Sheets (SDS) and toxicological resources. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and emergency protocols associated with this chemical.

Chemical and Physical Properties

4-tert-Butylbenzaldehyde is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O[2]
Molecular Weight 162.23 g/mol [2][3]
CAS Number 939-97-9[2][4]
EC Number 213-367-9[5][6]
Appearance Colorless to light yellow liquid[2]
Boiling Point 130 °C at 25 mmHg (33 hPa)[2][5][7]
Density 0.97 g/mL at 25 °C[2][5][7]
Flash Point 101 °C (213.8 °F) - closed cup[5][6]
Solubility in Water Soluble[4][8]
log Pow (Octanol/Water Partition Coefficient) 3.1 at 25 °C (77 °F)[7]
Refractive Index n20/D 1.53[2][5]

Hazard Identification and GHS Classification

4-tert-Butylbenzaldehyde is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin sensitization, and suspected reproductive toxicity.[3][7] It is also very toxic to aquatic life.[3][9]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child
Hazardous to the Aquatic Environment, Acute Hazard Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:

  • alt text

  • alt text

  • alt text

  • alt text

Signal Word: Danger[3][5]

Toxicological Information

The toxicological profile of 4-tert-Butylbenzaldehyde has been evaluated through various studies. A summary of the key findings is presented below.

Toxicological EndpointSpeciesRouteResultGuideline
Acute Oral Toxicity (LD50) Rat (male and female)Oral50.6 mg/kgOECD Test Guideline 401
Acute Dermal Toxicity (LD50) RatDermal> 2,000 mg/kg-
Skin Corrosion/Irritation RabbitDermalNo skin irritation (24 h)OECD Test Guideline 404
Serious Eye Damage/Eye Irritation RabbitOcularNo eye irritationOECD Test Guideline 405
Germ Cell Mutagenicity S. typhimurium-Negative (Ames test)-
Reproductive Toxicity --Suspected of damaging fertility.[7][9]
Mechanism of Reproductive Toxicity

While the specific signaling pathways for 4-tert-butylbenzaldehyde-induced reproductive toxicity are not fully elucidated in the available literature, research on structurally similar compounds, such as those metabolized to para-tert-butyl-benzoic acid (p-TBBA), suggests a potential mechanism. Studies on p-TBBA indicate that it can disrupt spermatogenesis, particularly in the later stages.[10] This toxicity is associated with the formation of CoA-conjugates, which can interfere with lipid balance and other CoA-dependent pathways crucial for energy production and redox systems within the testes.[10] It is plausible that 4-tert-butylbenzaldehyde may undergo metabolism to a similar benzoic acid derivative, thereby exerting its reproductive toxicity through a comparable mechanism. However, further research is required to confirm this hypothesis for 4-tert-butylbenzaldehyde itself.

Experimental Protocols

The toxicological data presented above are based on standardized OECD test guidelines. The methodologies for these key experiments are detailed below.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline outlines the procedure for determining the acute oral toxicity of a substance.[7][11][12]

Methodology:

  • Test Animals: Healthy young adult rodents (typically rats) are used.[7] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[7]

  • Fasting: Animals are fasted before the administration of the test substance (e.g., overnight for rats).[7]

  • Administration: The test substance is administered orally by gavage in a single dose.[7] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[7]

  • Dosage: At least 5 rodents are used per dose level, all of the same sex.[7] The doses are chosen based on a range-finding test.[7]

  • Observation Period: Animals are observed for a period of at least 14 days.[13]

  • Observations: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[1][8][13]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal.[13] Untreated skin areas serve as a control. The degree of irritation is scored at specified intervals.[13]

Methodology:

  • Test Animal: The albino rabbit is the preferred species.[13]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²).[13]

  • Exposure: The exposure period is 4 hours.[13] After exposure, the residual test substance is removed.[13]

  • Observation Period: The skin is examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days if the responses persist.[13]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[3][4][5][9][14]

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal; the untreated eye serves as a control.[5][14] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[5][9]

Methodology:

  • Test Animal: Healthy young adult albino rabbits are used.[14]

  • Anesthesia: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[3][9]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[4]

  • Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[4] The duration of the study should be sufficient to evaluate the reversibility of the effects.[3][14]

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[5]

OECD Test Guideline 107: Partition Coefficient (n-octanol/water)

This guideline describes the shake flask method for determining the octanol/water partition coefficient (Pow).[6][15][16]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents, in this case, n-octanol and water.[6][16]

Methodology:

  • Temperature: The test is conducted at a constant temperature between 20 and 25 °C.[6][16]

  • Procedure: Accurately measured amounts of n-octanol, water, and the test substance are placed in a vessel.[6] The mixture is shaken until equilibrium is reached.[16]

  • Phase Separation: The two phases are separated, typically by centrifugation.[6][16]

  • Analysis: The concentration of the test substance in each phase is determined using an appropriate analytical method (e.g., photometry, gas chromatography, or HPLC).[6][16]

  • Calculation: The Pow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as its logarithm to base ten (log Pow).[6]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[9] Use personal protective equipment. Ensure adequate ventilation.[9]
Storage Keep container tightly closed in a dry and well-ventilated place.[9] Containers that are opened must be carefully resealed and kept upright to prevent leakage. Store in a cool place.[9] Store locked up.[7]
Incompatibilities Strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Control ParameterRecommendation
Engineering Controls Handle in accordance with good industrial hygiene and safety practice.[7] Use in a well-ventilated area.
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves.[7] Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[7]
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.
Hygiene Measures Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.[7]

First-Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst-Aid Measure
If Swallowed Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[7]
If on Skin Take off immediately all contaminated clothing. Wash with plenty of soap and water.[7] If skin irritation or rash occurs, get medical advice/attention.[7]
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
Special Hazards Carbon oxides.
Firefighter Protection Wear self-contained breathing apparatus for firefighting if necessary.[9]

Accidental Release Measures

AspectRecommendation
Personal Precautions Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[9]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[9]
Containment and Cleaning Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[9]

Visualizations

Logical Relationship: Personal Protective Equipment (PPE) Selection

PPE_Selection start Start: Handling 4-tert-Butylbenzaldehyde risk_assessment Perform Risk Assessment: Evaluate potential for exposure (inhalation, skin, eye) start->risk_assessment inhalation_risk Inhalation Risk? risk_assessment->inhalation_risk skin_risk Skin Contact Risk? inhalation_risk->skin_risk No respirator Wear appropriate respirator (e.g., type ABEK filter) inhalation_risk->respirator Yes eye_risk Eye Splash Risk? skin_risk->eye_risk No gloves Wear chemical-resistant gloves skin_risk->gloves Yes eye_protection Wear safety glasses with side-shields or goggles eye_risk->eye_protection Yes end Proceed with work eye_risk->end No respirator->skin_risk protective_clothing Wear protective clothing (lab coat, apron) gloves->protective_clothing protective_clothing->eye_risk eye_protection->end

Caption: PPE selection workflow for handling 4-tert-Butylbenzaldehyde.

Experimental Workflow: Acute Oral Toxicity (OECD 401)

OECD_401_Workflow start Start: Acute Oral Toxicity Test animal_prep Acclimatize and fast young adult rodents start->animal_prep dose_admin Administer single oral dose by gavage to dose groups animal_prep->dose_admin observation Observe animals for 14 days: Clinical signs and mortality dose_admin->observation data_collection Record all toxic effects and deaths observation->data_collection necropsy Perform gross necropsy on all animals (dead and survivors) data_collection->necropsy ld50_calc Calculate LD50 value and assess toxicity necropsy->ld50_calc end End: Report Findings ld50_calc->end

Caption: Workflow for an acute oral toxicity study following OECD Guideline 401.

References

Spectroscopic Profile of 4-Butylbenzaldehyde Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for two isomers of 4-Butylbenzaldehyde: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This document presents a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a crucial reference for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde are summarized in the following tables for clear comparison.

4-n-Butylbenzaldehyde Spectroscopic Data
¹H NMR (CDCl₃)
Chemical Shift (ppm) Assignment
9.98Aldehyde (-CHO)
7.78Aromatic (ortho to -CHO)
7.35Aromatic (ortho to -CH₂CH₂CH₂CH₃)
2.68Benzylic Methylene (-CH₂)
1.62Methylene (-CH₂CH₂CH₃)
1.37Methylene (-CH₂CH₃)
0.93Methyl (-CH₃)
¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
192.2Aldehyde Carbonyl (C=O)
150.0Aromatic (C-CH₂CH₂CH₂CH₃)
134.5Aromatic (C-CHO)
129.8Aromatic (CH, ortho to -CHO)
129.2Aromatic (CH, ortho to -CH₂CH₂CH₂CH₃)
35.9Benzylic Methylene (-CH₂)
33.3Methylene (-CH₂CH₂CH₃)
22.3Methylene (-CH₂CH₃)
13.9Methyl (-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~2958, 2929, 2871C-H stretch (aliphatic)
~2820, 2720C-H stretch (aldehyde)
~1703C=O stretch (carbonyl)
~1607, 1577C=C stretch (aromatic)
Mass Spectrometry (Electron Ionization)
m/z Assignment
162[M]⁺ (Molecular Ion)
133[M-CHO]⁺
119[M-C₃H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)
4-tert-Butylbenzaldehyde Spectroscopic Data
¹H NMR (CDCl₃)
Chemical Shift (ppm) Assignment
9.98[1]Aldehyde (-CHO)
7.82[1]Aromatic (ortho to -CHO)
7.55[1]Aromatic (ortho to -C(CH₃)₃)
1.35[1]tert-Butyl (-C(CH₃)₃)
¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
192.1[2]Aldehyde Carbonyl (C=O)
158.5[2]Aromatic (C-C(CH₃)₃)
134.1[2]Aromatic (C-CHO)
129.7[2]Aromatic (CH, ortho to -CHO)
126.0[2]Aromatic (CH, ortho to -C(CH₃)₃)
35.4[2]Quaternary Carbon (-C(CH₃)₃)
31.1[2]Methyl (-C(CH₃)₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~2965C-H stretch (aliphatic)
~2870, 2730C-H stretch (aldehyde)
~1705C=O stretch (carbonyl)
~1610, 1570C=C stretch (aromatic)
Mass Spectrometry (Electron Ionization)
m/z Assignment
162[1][M]⁺ (Molecular Ion)
147[1][M-CH₃]⁺
119[1][M-C₃H₇]⁺ or [M-CHO-CH₄]⁺
91[1][C₇H₇]⁺ (Tropylium ion)

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from initial preparation to final data interpretation.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Neat Neat Liquid (IR) Sample->Neat NMR_Spec NMR Spectrometer Dissolution->NMR_Spec MS_Spec GC-MS Dissolution->MS_Spec IR_Spec FT-IR Spectrometer Neat->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for spectroscopic analysis of a chemical sample.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, and allow it to dry completely.

  • Place a single drop of the neat liquid this compound isomer directly onto the center of the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. An ATR correction may also be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the this compound isomer (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

  • Transfer the solution to a GC vial.

GC Parameters:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then extracted and analyzed for the molecular ion and fragmentation pattern.

References

A Technical Guide to the Structural Isomers and Analogs of 4-Butylbenzaldehyde for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and analogs of 4-butylbenzaldehyde, a class of compounds with significant potential in medicinal chemistry. The document details their synthesis, physicochemical properties, and biological activities, with a focus on their applications in drug discovery and development. Experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research.

Structural Isomers of Butylbenzaldehyde

The substitution of a butyl group on the benzaldehyde scaffold can result in twelve distinct structural isomers, arising from the four isomers of the butyl group (n-butyl, sec-butyl, isobutyl, and tert-butyl) and their possible positions (ortho, meta, and para) on the benzene ring. The para-substituted isomers are of particular interest in various applications.

Physicochemical Properties of this compound Isomers

The arrangement of the butyl group significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. A summary of key properties for the para-substituted isomers is presented below.

Property4-n-Butylbenzaldehyde4-Isobutylbenzaldehyde4-sec-Butylbenzaldehyde4-tert-Butylbenzaldehyde
Molecular Formula C₁₁H₁₄OC₁₁H₁₄OC₁₁H₁₄OC₁₁H₁₄O
Molecular Weight 162.23 g/mol 162.23 g/mol 162.23 g/mol 162.23 g/mol
CAS Number 1200-14-2[1]40150-98-9[2][3][4][5]27798-94-3 (S-isomer)[6]939-97-9[7][8]
Appearance LiquidColorless Oil[2][5]-Colorless to pale yellow liquid[8][9][10]
Boiling Point (°C) 250-263[11]258[2][3]-248.7[8]
Density (g/mL at 25°C) 0.968[11]0.96[2][5]-0.97[8]
Refractive Index (n20/D) 1.522[11]1.5210-1.5250[2][3]-1.53
Water Solubility -50.32 mg/L (est.)[12]-120 mg/L[8]

Synthesis of Butylbenzaldehyde Isomers

The synthesis of butylbenzaldehyde isomers can be achieved through various established organic reactions. The choice of method often depends on the desired isomer and the available starting materials.

General Synthetic Approaches
  • Friedel-Crafts Acylation followed by Reduction: A common route involves the Friedel-Crafts acylation of benzene with an appropriate acyl halide or anhydride to form a butylphenone, which is then reduced to the corresponding butylbenzene. Subsequent formylation, for instance via the Gattermann-Koch reaction, introduces the aldehyde group.[13]

  • Oxidation of Butylbenzyl Alcohols: The corresponding butylbenzyl alcohol can be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).

  • Direct Formylation of Butylbenzenes: Methods like the Vilsmeier-Haack or Gattermann-Koch reaction can be used to directly introduce the formyl group onto the butylbenzene ring.[13] However, this can lead to a mixture of ortho and para isomers, necessitating purification.

Experimental Protocol: Gattermann-Koch Reaction for 4-n-Butylbenzaldehyde[14]

This protocol outlines a general procedure for the formylation of n-butylbenzene to yield 4-n-butylbenzaldehyde.

Materials:

  • n-Butylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous cuprous chloride (CuCl)

  • Dry hydrogen chloride (HCl) gas

  • Carbon monoxide (CO) gas

  • Anhydrous diethyl ether

  • Ice-water bath

  • Standard glassware for organic synthesis

Procedure:

  • Set up a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser protected by a calcium chloride tube.

  • In the flask, prepare a suspension of anhydrous aluminum chloride and a catalytic amount of cuprous chloride in anhydrous diethyl ether, cooled in an ice-water bath.

  • Bubble a mixture of dry hydrogen chloride gas and carbon monoxide gas through the stirred suspension.

  • Slowly add n-butylbenzene to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice and water to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4-n-butylbenzaldehyde.

G cluster_synthesis Synthesis of 4-n-Butylbenzaldehyde Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation n-Butylbenzene n-Butylbenzene Propiophenone->n-Butylbenzene Clemmensen Reduction 4-n-Butylbenzaldehyde 4-n-Butylbenzaldehyde n-Butylbenzene->4-n-Butylbenzaldehyde Gattermann-Koch Reaction G Start Start Prepare DPPH and Sample Solutions Prepare DPPH and Sample Solutions Mix in 96-well Plate Mix in 96-well Plate Prepare DPPH and Sample Solutions->Mix in 96-well Plate Incubate in Dark Incubate in Dark Mix in 96-well Plate->Incubate in Dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in Dark->Measure Absorbance at 517 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 517 nm->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value End End Determine IC50 Value->End G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex:f0 phosphorylates IκB IκB NF-κB NF-κB IκB-NF-κB Complex:f0->IκB IκB-NF-κB Complex:f1->NF-κB NF-κB_n NF-κB IκB-NF-κB Complex:f1->NF-κB_n translocates Degradation Degradation IκB-NF-κB Complex:f0->Degradation ubiquitination Gene Expression Gene Expression NF-κB_n->Gene Expression induces transcription Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor MAP3K MAP3K Receptor->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK MAP2K->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response regulates gene expression

References

discovery and history of 4-Butylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Butylbenzaldehyde: Discovery and History

This technical guide provides a comprehensive overview of the discovery and historical development of synthesis methods for 4-tert-butylbenzaldehyde, a significant aromatic aldehyde. Due to its industrial relevance and the wealth of available literature, this document focuses on 4-tert-butylbenzaldehyde, an important intermediate in the fragrance, agrochemical, and pharmaceutical industries.[1][2] The evolution of its synthesis reflects a broader trend in chemical manufacturing, moving from classical, often hazardous methods to more efficient, selective, and environmentally benign processes.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of reaction pathways and workflows.

Oxidation of 4-tert-Butyltoluene

The oxidation of the methyl group of 4-tert-butyltoluene is a primary and industrially significant route for the synthesis of 4-tert-butylbenzaldehyde. This approach has evolved from the use of stoichiometric chemical oxidants to more sustainable electrochemical methods.

Chemical Oxidation

Historically, the use of strong, inorganic oxidizing agents was a common method for the production of aromatic aldehydes.[3]

Experimental Protocol: Oxidation with Manganese Dioxide

This protocol is based on the traditional industrial chemical oxidation method.[3]

  • Reaction Setup : In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 4-tert-butyltoluene and a solution of sulfuric acid.

  • Addition of Oxidant : Gradually add manganese dioxide (MnO₂) to the stirred mixture. The reaction is exothermic and the temperature should be controlled.

  • Reaction Conditions : Heat the mixture to maintain a specific reaction temperature and stir for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., gas chromatography).

  • Work-up : After cooling, the reaction mixture is filtered to remove manganese salts. The organic layer is separated, washed with water and a dilute base to remove acidic impurities, and then dried.

  • Purification : The crude 4-tert-butylbenzaldehyde is purified by fractional distillation under reduced pressure.

Quantitative Data: Chemical Oxidation of 4-tert-butyltoluene

Oxidizing AgentCatalyst/ConditionsConversion (%)Selectivity (%)Yield (%)Purity (%)Reference
MnO₂H₂SO₄-->90High[3]
H₂O₂Co²⁺-Br⁻25-3080--[3]
H₂O₂Ce³⁺-Br⁻, Acetic Acid, 70°C4159--[3]
O₂Co-Mn-HMS, Acetonitrile43.7-27.4-[4]

Logical Workflow for Chemical Oxidation

cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation and Purification A Charge 4-tert-butyltoluene and Sulfuric Acid B Gradually add MnO2 A->B Exothermic C Heat and Stir for several hours B->C D Cool and Filter C->D E Separate and Wash Organic Layer D->E F Dry the Organic Phase E->F G Fractional Distillation F->G H Pure 4-tert-butylbenzaldehyde G->H

Caption: Workflow for the chemical oxidation of 4-tert-butyltoluene.

Electrochemical Oxidation

Electrochemical methods represent a more modern and sustainable approach to the synthesis of 4-tert-butylbenzaldehyde, avoiding the need for stoichiometric amounts of chemical oxidants.[5] This method is used on an industrial scale by companies like BASF and Givaudan.[5] The reaction typically involves the anodic oxidation of 4-tert-butyltoluene in methanol, leading to the formation of 4-tert-butylbenzaldehyde dimethyl acetal, which is then hydrolyzed to the final product.[1][6]

Experimental Protocol: Direct Anodic Oxidation

The following is a generalized protocol based on literature descriptions.[1][6]

  • Electrolyte Preparation : Prepare a solution of 4-tert-butyltoluene in methanol containing a supporting electrolyte such as sodium perchlorate (NaClO₄) or sulfuric acid (H₂SO₄).

  • Electrochemical Cell : Use an undivided electrochemical cell with graphite electrodes.

  • Electrolysis : Apply a constant current density to the cell. The temperature of the electrolyte is controlled using a heat exchanger. The reaction progress is monitored by sampling the electrolyte and analyzing it by HPLC.

  • Work-up : Upon completion, the solvent is removed, and the resulting acetal is hydrolyzed using an acidic aqueous solution.

  • Purification : The resulting 4-tert-butylbenzaldehyde is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.

Quantitative Data: Electrochemical Oxidation of 4-tert-butyltoluene

Supporting ElectrolyteAnode MaterialProductConversion (%)Yield (%)Current Efficiency (%)Reference
H₂SO₄Graphite4-tert-butylbenzaldehyde dimethyl acetal-8685[6]
NaClO₄Graphite4-tert-butylbenzaldehyde dimethyl acetal---[1]

Reaction Pathway for Electrochemical Oxidation

A 4-tert-butyltoluene B Anodic Oxidation (Graphite Electrode, Methanol) A->B C 4-tert-butylbenzaldehyde dimethyl acetal B->C D Acid Hydrolysis C->D E 4-tert-butylbenzaldehyde D->E

Caption: Electrochemical synthesis of 4-tert-butylbenzaldehyde.

Halogenation Followed by Hydrolysis or Sommelet Reaction

This classical route involves the radical halogenation of the methyl group of 4-tert-butyltoluene, followed by a hydrolysis or a Sommelet reaction to yield the aldehyde.[7][8]

Experimental Protocol: Bromination and Sommelet Reaction

This protocol is based on a patented process.[7][8]

  • Bromination : 4-tert-butyltoluene is brominated without a solvent using bromine at a high temperature (e.g., 183-190°C) to produce a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.[8]

  • Sommelet Reaction : The resulting mixture of bromides is reacted with hexamine (hexamethylenetetramine) in the presence of water. The reaction is typically carried out at reflux temperature (around 90-105°C).[7][8]

  • Hydrolysis : The intermediate formed from the Sommelet reaction is hydrolyzed in situ to 4-tert-butylbenzaldehyde.

  • Work-up and Purification : The organic layer is separated, washed, and the crude product is purified by fractional distillation. Impurities like 4-tert-butylbenzonitrile may be removed by hydrolysis with sulfuric acid before distillation.[7]

Quantitative Data: Halogenation-Hydrolysis/Sommelet Reaction

Halogenation StepSubsequent ReactionOverall Yield (%)Purity (%)Reference
Bromination (Yield: ~96%)Sommelet Reaction & Hydrolysis~80>99.5[7][8]
ChlorinationHydrolysis with Hexamethylenetetramine in Acetic Acid55-7594.5[8]
BrominationHydrolysis with Formic Acid91.497.8[8]

Workflow for the Sommelet Reaction Route

A 4-tert-butyltoluene B Bromination (High Temperature) A->B C Mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide B->C D Sommelet Reaction (Hexamethylenetetramine, Water, Reflux) C->D E In situ Hydrolysis D->E F Crude 4-tert-butylbenzaldehyde E->F G Purification (Fractional Distillation) F->G H Pure 4-tert-butylbenzaldehyde G->H

Caption: Synthesis via bromination and the Sommelet reaction.

Synthesis from Benzaldehyde Acetal and Isobutene

A more recent and innovative approach involves the direct introduction of the tert-butyl group onto a protected benzaldehyde derivative.[9]

Experimental Protocol

This protocol is derived from a patented method.[9]

  • Acetal Formation : Benzaldehyde is reacted with an orthoformate (e.g., trimethyl orthoformate) to form benzaldehyde dimethyl acetal. This reaction is typically carried out under reflux, and the resulting acetal is purified by vacuum distillation.[9]

  • Alkylation : The benzaldehyde dimethyl acetal is then reacted with isobutene in a sealed reactor in the presence of a catalyst (e.g., triphenylboron). The reaction is exothermic and the temperature is controlled.[9]

  • Quenching and Hydrolysis : After the reaction is complete, the mixture is cooled and quenched with an acidic aqueous solution (e.g., hydrochloric acid) to hydrolyze the acetal back to the aldehyde.[9]

  • Work-up and Purification : The product is extracted with an organic solvent, and the organic phase is concentrated. The crude product is then purified.

Quantitative Data: Synthesis from Benzaldehyde Acetal

StepReactantsCatalystYield (%)Purity (%)Reference
Acetal FormationBenzaldehyde, Trimethyl orthoformate-93.798.8[9]
Alkylation & HydrolysisBenzaldehyde dimethyl acetal, IsobuteneTriphenylboron--[9]

Reaction Pathway for the Benzaldehyde Acetal Method

A Benzaldehyde B Acetal Formation (Trimethyl orthoformate) A->B C Benzaldehyde dimethyl acetal B->C D Alkylation (Isobutene, Catalyst) C->D E 4-tert-butylbenzaldehyde dimethyl acetal D->E F Acid Quenching (Hydrolysis) E->F G 4-tert-butylbenzaldehyde F->G

Caption: Synthesis of 4-tert-butylbenzaldehyde from benzaldehyde acetal.

Formylation of tert-Butylbenzene (Gattermann-Koch and Related Reactions)

The direct formylation of an aromatic ring is a classical method for the synthesis of aromatic aldehydes. The Gattermann-Koch reaction and its modifications are prime examples of such electrophilic aromatic substitution reactions.[10][11]

In the context of 4-tert-butylbenzaldehyde synthesis, this would involve the reaction of tert-butylbenzene with a formylating agent. The Gattermann-Koch reaction specifically uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as cuprous chloride.[11][12] The tert-butyl group is an ortho, para-directing group, and due to steric hindrance at the ortho position, the para-substituted product is expected to be the major isomer.

Due to the use of toxic and gaseous carbon monoxide under pressure, this method has seen less industrial application for this specific compound compared to the oxidation of 4-tert-butyltoluene.

General Reaction Mechanism

  • Formation of the Electrophile : Carbon monoxide and HCl react in the presence of AlCl₃ and CuCl to form a reactive formyl cation equivalent, [HCO]⁺.[12]

  • Electrophilic Aromatic Substitution : The aromatic ring of tert-butylbenzene attacks the formyl cation, leading to the formation of a sigma complex.

  • Deprotonation : A proton is lost from the sigma complex to restore the aromaticity of the ring, yielding 4-tert-butylbenzaldehyde.

Logical Relationship for Gattermann-Koch Formylation

cluster_reactants Reactants and Catalysts A tert-Butylbenzene E Formation of Formyl Cation Electrophile A->E B Carbon Monoxide (CO) B->E C Hydrogen Chloride (HCl) C->E D AlCl3 / CuCl D->E F Electrophilic Aromatic Substitution E->F G 4-tert-butylbenzaldehyde F->G

Caption: Conceptual pathway for the Gattermann-Koch formylation of tert-butylbenzene.

References

The Pivotal Role of 4-Butylbenzaldehyde in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of 4-butylbenzaldehyde, a versatile aromatic aldehyde at the core of numerous chemical innovations.

Introduction

This compound, a substituted aromatic aldehyde, has emerged as a cornerstone in the field of organic chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality and a lipophilic butyl group on a benzene ring, makes it a highly valuable intermediate in the synthesis of a wide array of commercially significant compounds. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this compound, with a particular focus on its role in the fragrance, pharmaceutical, and materials science industries.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective application in synthesis and research. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 130 °C at 25 mmHg[3]
Density 0.97 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.53[2]
CAS Number 939-97-9[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks / Chemical Shifts (δ)Reference
¹H NMR (CDCl₃, 400 MHz) 9.98 (s, 1H, CHO), 7.82 (d, J=8.0 Hz, 2H, Ar-H), 7.55 (d, J=8.0 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH₃)₃)[4][5]
¹³C NMR (CDCl₃, 101 MHz) 192.1, 158.5, 134.1, 129.7, 126.0, 35.4, 31.1[4]
IR (Neat) 2965 (C-H, alkyl), 2870 (C-H, aldehyde), 1705 (C=O, aldehyde), 1605 (C=C, aromatic), 830 (C-H, p-substituted) cm⁻¹[6][7]
Mass Spectrum (EI) m/z (%): 162 (M⁺, 23), 147 (100), 91 (30), 41 (10)[5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The most common industrial methods involve the oxidation of 4-tert-butyltoluene and the hydrolysis of 4-tert-butylbenzyl halides.

Oxidation of 4-tert-Butyltoluene

The direct oxidation of the methyl group of 4-tert-butyltoluene is a widely used industrial method. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a traditional choice, often affording high yields of over 90%.[3]

G 4-tert-Butyltoluene 4-tert-Butyltoluene This compound This compound 4-tert-Butyltoluene->this compound MnO₂, H₂SO₄

Caption: Oxidation of 4-tert-butyltoluene.

Experimental Protocol: Oxidation with MnO₂

  • Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reagents: 4-tert-butyltoluene is dissolved in a suitable solvent like glacial acetic acid.

  • Reaction: The solution is cooled in an ice bath, and a slurry of manganese dioxide in concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.[3]

  • Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured onto crushed ice, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Sommelet Reaction

The Sommelet reaction provides an alternative route from 4-tert-butylbenzyl halides. The halide is first treated with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[8][9]

G 4-tert-Butylbenzyl_Halide 4-tert-Butylbenzyl Halide Quaternary_Ammonium_Salt Quaternary Ammonium Salt 4-tert-Butylbenzyl_Halide->Quaternary_Ammonium_Salt Hexamine This compound This compound Quaternary_Ammonium_Salt->this compound H₂O, Heat

Caption: Sommelet reaction pathway.

Experimental Protocol: Sommelet Reaction

  • Salt Formation: 4-tert-butylbenzyl bromide is dissolved in a suitable solvent (e.g., chloroform or acetic acid), and hexamine is added. The mixture is heated under reflux to form the quaternary ammonium salt precipitate.[10]

  • Hydrolysis: After cooling, water is added to the reaction mixture, and it is heated again to hydrolyze the salt.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The resulting crude aldehyde is then purified by vacuum distillation.[10]

Key Reactions of this compound

The aldehyde functional group in this compound is highly reactive and participates in a variety of important organic transformations.

Aldol Condensation

This compound undergoes crossed aldol condensation with enolizable aldehydes or ketones. A prominent example is its reaction with propanal to form 4-tert-butyl-α-methyl cinnamaldehyde, a precursor to the widely used fragrance Lilial.[11][12]

G This compound This compound Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct Propanal Propanal Propanal->Aldol_Adduct NaOH, MeOH Cinnamaldehyde_Derivative 4-tert-Butyl-α-methyl cinnamaldehyde Aldol_Adduct->Cinnamaldehyde_Derivative -H₂O Lilial Lilial Cinnamaldehyde_Derivative->Lilial H₂, Pd/C

Caption: Synthesis of Lilial via Aldol Condensation.

Experimental Protocol: Aldol Condensation with Propanal

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, this compound is dissolved in methanol.[13]

  • Catalyst: A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added.[13]

  • Reaction: The mixture is cooled, and propanal is added dropwise while maintaining a low temperature to minimize the self-condensation of propanal.[13]

  • Work-up: After the reaction is complete, the mixture is neutralized with a dilute acid. The product is then extracted, and the organic layer is washed and dried.

  • Purification: The solvent is evaporated, and the resulting crude product is purified by distillation.

Oxidation to 4-Butylbenzoic Acid

This compound can be readily oxidized to the corresponding carboxylic acid, 4-tert-butylbenzoic acid, a valuable intermediate in the production of resins, perfumes, and PVC stabilizers.[14] Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid.

Experimental Protocol: Oxidation with KMnO₄

  • Reaction Setup: this compound is suspended in an aqueous solution containing a phase-transfer catalyst if a non-polar solvent is used.[15]

  • Oxidation: An aqueous solution of potassium permanganate is added portion-wise to the stirred mixture. The reaction is exothermic and may require cooling to maintain a moderate temperature.[15]

  • Work-up: The reaction is complete when the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 4-tert-butylbenzoic acid.

  • Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[15]

Reduction to 4-Butylbenzyl Alcohol

The aldehyde group can be selectively reduced to a primary alcohol, yielding 4-tert-butylbenzyl alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and high selectivity.[16][17]

Experimental Protocol: Reduction with NaBH₄

  • Reaction Setup: this compound is dissolved in a protic solvent such as methanol or ethanol.[16]

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride is added in small portions.

  • Work-up: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1M HCl) to destroy the excess borohydride and the borate esters. The product is then extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated to give 4-tert-butylbenzyl alcohol, which can be purified by distillation or recrystallization.[18]

Grignard Reaction

As an electrophile, this compound reacts with Grignard reagents (organomagnesium halides) to form secondary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.[19]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Reaction Setup: An oven-dried, three-necked flask is equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent: In the flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent.[20]

  • Reaction: Once the Grignard reagent has formed, a solution of this compound in anhydrous ether is added dropwise at a rate that maintains a gentle reflux.

  • Work-up: The reaction mixture is then carefully poured onto a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Purification: The product is extracted into ether, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol can be purified by column chromatography or distillation.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial starting material in the synthesis of various biologically active molecules.

Fenpropimorph Synthesis

A notable application is in the synthesis of the agricultural fungicide Fenpropimorph. The synthesis involves the aldol condensation of this compound with propanal, followed by hydrogenation to form 4-tert-butyl-2-methylpropanal. This intermediate is then reductively aminated with 2,6-dimethylmorpholine to yield Fenpropimorph.[21][22][23]

G cluster_0 Lilial Synthesis cluster_1 Fenpropimorph Synthesis This compound This compound Intermediate_Aldehyde 4-tert-Butyl-2-methylpropanal (Lilial) This compound->Intermediate_Aldehyde 1. Propanal, NaOH 2. H₂, Pd/C Propanal Propanal Propanal->Intermediate_Aldehyde Fenpropimorph Fenpropimorph Intermediate_Aldehyde->Fenpropimorph Reductive Amination 2_6_Dimethylmorpholine 2,6-Dimethylmorpholine 2_6_Dimethylmorpholine->Fenpropimorph

Caption: Synthetic pathway to Fenpropimorph.

While specific examples in marketed pharmaceuticals are less direct, the structural motif derived from this compound is of significant interest in medicinal chemistry. The tert-butylphenyl group is a common feature in the design of selective enzyme inhibitors and receptor antagonists due to its lipophilicity and steric bulk, which can enhance binding affinity and selectivity.

Conclusion

This compound is a versatile and indispensable building block in organic chemistry. Its straightforward synthesis and the diverse reactivity of its aldehyde group have established it as a key intermediate in the production of high-value chemicals. From the pleasant aroma of fragrances to the protective action of fungicides, the influence of this compound is widespread. The detailed protocols and data presented in this guide are intended to facilitate further research and development, empowering scientists to harness the full potential of this remarkable molecule in creating novel and impactful chemical entities.

References

4-tert-Butylbenzaldehyde: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-tert-Butylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial and versatile building block in organic synthesis. Its unique structural features, characterized by a reactive aldehyde functionality and a sterically bulky tert-butyl group, impart specific properties that are leveraged in the synthesis of a wide array of valuable molecules. This technical guide provides a comprehensive overview of 4-tert-butylbenzaldehyde, encompassing its physicochemical properties, various synthetic routes for its preparation, and its application as a key intermediate in the production of fragrances, pharmaceuticals, and agrochemicals. Detailed experimental protocols for pivotal reactions, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its practical application in research and development.

Physicochemical Properties of 4-tert-Butylbenzaldehyde

A thorough understanding of the physical and chemical properties of 4-tert-butylbenzaldehyde is fundamental for its effective use in synthesis. This data, compiled from various sources, is summarized in the table below for easy reference.[1][2][3]

PropertyValue
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
CAS Number 939-97-9
Appearance Colorless to pale yellow liquid
Boiling Point 130 °C at 25 mmHg
Density 0.97 g/mL at 25 °C
Refractive Index (n20/D) 1.53
Flash Point 101 °C (closed cup)
Solubility Sparingly soluble in water
InChI Key OTXINXDGSUFPNU-UHFFFAOYSA-N
SMILES CC(C)(C)c1ccc(C=O)cc1

Synthesis of 4-tert-Butylbenzaldehyde

Several synthetic methodologies have been developed for the preparation of 4-tert-butylbenzaldehyde, each with its own advantages and limitations. The choice of a particular route often depends on the desired scale, purity requirements, and available starting materials.

Experimental Protocol: Synthesis via Oxidation of 4-tert-Butyltoluene

One common industrial method involves the oxidation of 4-tert-butyltoluene. A detailed experimental protocol is provided below.

Materials:

  • 4-tert-butyltoluene

  • Manganese dioxide (MnO₂)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-tert-butyltoluene (1 equivalent) in dichloromethane, add manganese dioxide (2-3 equivalents).

  • Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture, maintaining the temperature below 30 °C using an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 4-tert-butylbenzaldehyde.

Applications as a Building Block in Synthesis

The reactivity of the aldehyde group, combined with the steric influence and lipophilicity of the tert-butyl group, makes 4-tert-butylbenzaldehyde a valuable precursor in the synthesis of several commercially important compounds.

Synthesis of Fragrance Ingredients: Lilial and Bourgeonal

4-tert-Butylbenzaldehyde is a key starting material for the synthesis of the popular fragrance ingredients Lilial (p-tert-butyl-α-methylhydrocinnamaldehyde) and Bourgeonal.[4][5] The synthesis involves a two-step process: an aldol condensation followed by hydrogenation.

Step 1: Aldol Condensation

  • In a reaction vessel, dissolve 4-tert-butylbenzaldehyde (1 equivalent) and a catalytic amount of potassium hydroxide in a suitable solvent such as methanol.

  • Cool the mixture to 10-15 °C.

  • Slowly add propanal (1-1.2 equivalents) to the cooled mixture while maintaining the temperature.

  • Stir the reaction mixture at this temperature for 2-4 hours.

  • Neutralize the reaction with a weak acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., toluene), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude intermediate, 4-tert-butyl-α-methylcinnamaldehyde.

Step 2: Hydrogenation

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a catalytic amount of a hydrogenation catalyst, such as 5% palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 5-10 bar).

  • Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete (monitored by GC or TLC).

  • Filter off the catalyst and remove the solvent under reduced pressure.

  • Purify the resulting crude Lilial by vacuum distillation.

The synthesis of Bourgeonal follows a similar procedure, substituting propanal with acetaldehyde in the aldol condensation step.

Synthesis of the Fungicide Fenpropimorph

4-tert-Butylbenzaldehyde is a crucial intermediate in the synthesis of the systemic fungicide Fenpropimorph.[6][7] The synthesis involves an aldol condensation, followed by hydrogenation and a final reductive amination step.

Step 1 & 2: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal This intermediate is synthesized via the same aldol condensation and hydrogenation procedure as described for Lilial.

Step 3: Reductive Amination

  • In a reaction vessel, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal (1 equivalent) and 2,6-dimethylmorpholine (1-1.2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a reducing agent suitable for reductive amination, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C or Raney Nickel) under a hydrogen atmosphere can be employed.

  • Stir the reaction at room temperature until the reaction is complete.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Remove the solvent under reduced pressure to obtain crude Fenpropimorph.

  • Purify the final product by vacuum distillation or column chromatography.

Role in Enzyme Inhibition: Mushroom Tyrosinase

4-tert-Butylbenzaldehyde has been identified as an inhibitor of mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning. Kinetic studies have revealed that it acts as an uncompetitive inhibitor of the diphenolase activity of the enzyme.[5]

Mechanism of Uncompetitive Inhibition

In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. The bulky hydrophobic tert-butyl group at the para position of the benzaldehyde plays a significant role in the inhibitory activity.

Uncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) ES->E k-1 ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI k3 P Product (P) ES->P k_cat I Inhibitor (I) (4-tert-Butylbenzaldehyde) ESI->ES k-3

Caption: Uncompetitive inhibition of mushroom tyrosinase by 4-tert-butylbenzaldehyde.

Experimental and Synthetic Workflows

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the experimental workflows.

Workflow for the Synthesis of 4-tert-Butylbenzaldehyde

Synthesis_Workflow start Start reactants Mix 4-tert-butyltoluene, MnO₂, and CH₂Cl₂ start->reactants acid_addition Slowly add H₂SO₄ (maintain T < 30°C) reactants->acid_addition reaction Stir at room temperature (12-24h) acid_addition->reaction filtration Filter through Celite reaction->filtration wash Wash with NaHCO₃ and brine filtration->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product 4-tert-Butylbenzaldehyde purify->product

Caption: Experimental workflow for the synthesis of 4-tert-butylbenzaldehyde.

General Workflow for Fragrance and Agrochemical Synthesis

Building_Block_Workflow start 4-tert-Butylbenzaldehyde aldol Aldol Condensation (with Propanal or Acetaldehyde) start->aldol intermediate1 α,β-Unsaturated Aldehyde aldol->intermediate1 hydrogenation Selective Hydrogenation of C=C bond intermediate1->hydrogenation intermediate2 Saturated Aldehyde (e.g., Lilial) hydrogenation->intermediate2 reductive_amination Reductive Amination (with 2,6-dimethylmorpholine) intermediate2->reductive_amination product_fragrance Fragrance (Lilial, Bourgeonal) intermediate2->product_fragrance product_agro Fungicide (Fenpropimorph) reductive_amination->product_agro

Caption: Synthetic workflow from 4-tert-butylbenzaldehyde to key products.

Conclusion

4-tert-Butylbenzaldehyde stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the diverse reactivity of its aldehyde group have enabled the efficient synthesis of a range of commercially significant molecules in the fragrance, pharmaceutical, and agrochemical industries. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating the continued exploration and application of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Butylbenzaldehyde from 4-Butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various fine chemicals, including fragrances, pharmaceuticals, and agrochemicals. For instance, it is a precursor to Lilial, a widely used fragrance ingredient, and Fenpropimorph, a morpholine fungicide. The synthesis of this compound typically starts from 4-butyltoluene, leveraging the reactivity of the benzylic methyl group. This document outlines several common and effective methods for this transformation, providing detailed protocols and comparative data to assist researchers in selecting and implementing the most suitable synthetic route for their needs. The primary methods covered include electrochemical oxidation, catalytic oxidation using various oxidants, and a two-step process involving benzylic halogenation followed by hydrolysis.

Overview of Synthetic Methodologies

The conversion of 4-butyltoluene to this compound involves the selective oxidation of the benzylic methyl group. Achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid (4-butylbenzoic acid) is the principal challenge.

Several strategies have been developed:

  • Electrochemical Oxidation: A modern and industrially significant method that offers high selectivity and avoids harsh chemical oxidants. The reaction is often performed in methanol, yielding the this compound dimethyl acetal, which is readily hydrolyzed to the final product.[1][2][3]

  • Catalytic Liquid-Phase Oxidation: This approach uses transition metal catalysts, such as cobalt or manganese salts, with oxidants like oxygen (air), hydrogen peroxide (H₂O₂), or tert-butyl hydroperoxide (TBHP).[4][5] These methods are of great interest due to their potential for being environmentally benign and cost-effective.[5]

  • Halogenation-Hydrolysis Sequence: A classic two-step chemical route. It involves the radical bromination of the benzylic position of 4-butyltoluene, followed by hydrolysis of the resulting benzyl and benzal bromides to the aldehyde.[6][7]

Method 1: Direct Electrochemical Oxidation

Application Note: Direct anodic oxidation is a powerful and clean method for the synthesis of this compound from 4-butyltoluene.[8] This technique is notable for its application on an industrial scale by companies like BASF and Givaudan.[2] The oxidation is typically carried out in a methanolic solution, which acts as both the solvent and a reactant, to form the more stable this compound dimethyl acetal. This acetal protects the aldehyde from further oxidation. The acetal is then easily hydrolyzed to the desired aldehyde in a subsequent step. Using different supporting electrolytes can significantly influence the reaction's efficiency and yield.[1][8]

Experimental Protocol: Synthesis of this compound Dimethyl Acetal

Materials:

  • 4-Butyltoluene (Substrate)

  • Methanol (Solvent)

  • Supporting Electrolyte (e.g., H₂SO₄, NaBF₄, or NaClO₄)

  • Graphite electrodes (Anode and Cathode)

  • Undivided electrochemical cell with external cooling/heating

  • DC power supply (Galvanostat)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Place the supporting electrolyte and 4-butyltoluene directly into the undivided electrochemical cell. For a lab-scale experiment, a typical ratio would be 200 g of 4-butyltoluene in 900 cm³ of methanol.[1]

  • Electrolyte Addition: Add methanol to the cell to dissolve the reactants and facilitate ion transport.

  • Electrolysis: Immerse the graphite anode and cathode into the solution. Begin stirring and maintain a constant current density (e.g., 1 to 10 A/dm²) using the galvanostat.[9]

  • Temperature Control: Maintain the reaction temperature, typically between 30-32°C, using the external cooling jacket.[9]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via Gas Chromatography (GC) to determine the conversion of 4-butyltoluene.

  • Work-up: Upon completion, terminate the electrolysis. If an acidic electrolyte like H₂SO₄ was used, neutralize the solution with a suitable base (e.g., sodium methoxide).

  • Isolation: Filter the solution to remove any insoluble materials. The methanol solvent is then removed under reduced pressure.

  • Purification: The crude product, this compound dimethyl acetal, can be purified by vacuum distillation (e.g., at 110°C, 4 mmHg) to yield a product with high purity (>99%).[1]

  • Hydrolysis (Optional): The purified acetal can be hydrolyzed to this compound by treatment with aqueous acid.

Data Presentation: Comparison of Supporting Electrolytes

Supporting ElectrolyteSubstrate Conversion (%)Product Yield (%)Current Efficiency (%)Optimal Conditions
H₂SO₄~90%86% (Acetal)85%High current density, moderate temperature[1][8]
NaBF₄VariableModerateModerateFactorial design suggests specific optimal concentrations[1]
NaClO₄VariableLowerLowerMay involve indirect oxidation mechanisms[1][8]

Experimental Workflow

G cluster_setup Reaction Setup cluster_process Electrolysis cluster_workup Product Isolation cluster_purification Purification & Final Product start Combine 4-Butyltoluene, Methanol, and Electrolyte in Electrochemical Cell electrolysis Apply Constant Current (Galvanostatic Mode) with Graphite Electrodes start->electrolysis monitoring Monitor Conversion by GC electrolysis->monitoring neutralize Neutralize Solution (if acidic) electrolysis->neutralize monitoring->electrolysis Continue until desired conversion filter Filter Solution neutralize->filter evaporate Remove Methanol (Reduced Pressure) filter->evaporate distill Vacuum Distillation evaporate->distill product_acetal Pure this compound Dimethyl Acetal distill->product_acetal hydrolysis Acid Hydrolysis product_acetal->hydrolysis product_aldehyde This compound hydrolysis->product_aldehyde

Caption: Workflow for Electrochemical Synthesis of this compound.

Method 2: Catalytic Oxidation with Hydrogen Peroxide

Application Note: The use of hydrogen peroxide (H₂O₂) as an oxidant represents a greener alternative to traditional heavy-metal oxidants. The reaction is typically catalyzed by transition metal salts, such as cobalt(II) acetate or cerium(III) acetate, in combination with bromide ions in an acetic acid solvent.[10][11] This system effectively oxidizes 4-butyltoluene to this compound. While this method is promising, the reaction can sometimes stop after partial conversion (25-30%), and controlling the selectivity to prevent over-oxidation to 4-butylbenzoic acid is critical.[4][5]

Experimental Protocol: Cobalt-Bromide Catalyzed H₂O₂ Oxidation

Materials:

  • 4-Butyltoluene

  • Glacial Acetic Acid (Solvent)

  • Cobalt(II) Acetate Tetrahydrate (Catalyst)

  • Sodium Bromide (Co-catalyst)

  • 30% Hydrogen Peroxide (Oxidant)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-butyltoluene, cobalt(II) acetate, and sodium bromide in glacial acetic acid.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 70°C) with vigorous stirring.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide to the reaction mixture dropwise over a period of 1-2 hours. Caution: The addition can be exothermic.

  • Reaction: Maintain the temperature and continue stirring for several hours (e.g., 6 hours) after the addition is complete.

  • Monitoring: Track the reaction's progress via TLC or GC analysis to observe the consumption of the starting material and the formation of the product.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Data Presentation: Representative Catalytic Performance

Catalyst SystemSubstrate Conversion (%)Aldehyde Selectivity (%)Notes
Co(OAc)₂/Br⁻/H₂O₂25 - 30%~80%Reaction may cease after partial conversion.[5]
Ce(OAc)₃/Br⁻/H₂O₂41%59%Reaction carried out at 70°C.[5]
CoAPO-5/TBHP15.5%73.4%Heterogeneous catalyst with tert-butyl hydroperoxide as oxidant.[4]

Reaction Pathway

G cluster_reactants Reactants & Catalysts cluster_products Products toluene 4-Butyltoluene intermediate Benzylic Radical/ Intermediate Species toluene->intermediate Catalyst Activation h2o2 H₂O₂ (Oxidant) catalyst Co(II)/Br⁻ Catalyst System aldehyde This compound (Desired Product) acid 4-Butylbenzoic Acid (Over-oxidation Product) aldehyde->acid Further Oxidation intermediate->aldehyde + H₂O₂

Caption: Catalytic Oxidation Pathway of 4-Butyltoluene.

Method 3: Benzylic Bromination and Hydrolysis

Application Note: This two-step method provides a robust, non-catalytic route to this compound. The first step is a radical-initiated bromination of 4-butyltoluene at the benzylic position using bromine, typically initiated by heat or light. This step produces a mixture of 4-butylbenzyl bromide and 4-butylbenzal bromide.[6] In the second step, this mixture is hydrolyzed to the aldehyde. A common method for this hydrolysis is the Sommelet reaction, which involves reacting the benzyl halide with hexamethylenetetramine (HMTA) followed by hydrolysis.[6][7] This process can achieve high yields and purity after purification.[7]

Experimental Protocol

Step A: Radical Bromination of 4-Butyltoluene

  • Reaction Setup: Charge a multi-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel with 4-butyltoluene.

  • Initiation: Heat the 4-butyltoluene to reflux (approx. 180-190°C) with vigorous stirring.

  • Bromine Addition: Add liquid bromine dropwise to the refluxing toluene over several hours. The reaction is initiated by the high temperature. Evolving HBr gas should be directed through a trap.

  • Completion: After the addition is complete, continue heating for another 30-60 minutes to ensure full reaction.

  • Result: The crude product is a mixture of unreacted starting material, 4-butylbenzyl bromide, and 4-butylbenzal bromide, which may solidify upon cooling. This mixture is often used directly in the next step.

Step B: Hydrolysis of Brominated Mixture (Sommelet Reaction)

  • Reaction Setup: Dissolve the crude product from Step A in a suitable solvent (e.g., acetic acid or an aqueous medium).

  • Reagent Addition: Add hexamethylenetetramine (HMTA) to the solution.

  • pH Adjustment: Adjust the pH of the mixture to a value between 2 and 7 to facilitate the reaction.[6]

  • Heating: Heat the mixture to reflux (e.g., 95-105°C) for several hours. The reaction forms a complex which then hydrolyzes in the aqueous environment.

  • Work-up: Cool the reaction mixture and separate the organic and aqueous phases.

  • Purification: Wash the organic layer, dry it, and remove the solvent. The crude this compound is then purified by fractional vacuum distillation to achieve high purity (>99.5%).[7]

Data Presentation: Typical Results

StepIntermediate/ProductTypical YieldTypical Purity (after purification)
BrominationBromide Mixture~96%N/A
HydrolysisThis compound~94% (hydrolysis step)>99.5%
Overall This compound ~80% >99.5% [7]

Experimental Workflow

G cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Hydrolysis cluster_purification Purification start 4-Butyltoluene bromination React with Br₂ (High Temperature) start->bromination intermediate Mixture of Benzylic and Benzal Bromides bromination->intermediate hydrolysis React with HMTA (Sommelet Reagent) and Water intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product distillation Fractional Vacuum Distillation crude_product->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the Two-Step Bromination-Hydrolysis Synthesis.

References

Application Notes and Protocols for the Electrochemical Oxidation of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical oxidation of 4-tert-butylbenzaldehyde. This method offers a green and efficient alternative to traditional chemical oxidation for the synthesis of 4-tert-butylbenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.

Introduction

Electrochemical oxidation is a powerful technique for organic synthesis, utilizing electrical current to drive chemical reactions. This method avoids the need for stoichiometric amounts of hazardous and expensive oxidizing agents, often leading to cleaner reaction profiles and simpler work-up procedures. The oxidation of 4-tert-butylbenzaldehyde to 4-tert-butylbenzoic acid is a key transformation, and electrochemical methods offer precise control over reaction conditions, potentially leading to high yields and selectivities.

This document outlines two primary protocols for the electrochemical oxidation of 4-tert-butylbenzaldehyde: a direct oxidation method and a mediated oxidation method using a TEMPO catalyst.

Data Presentation

The following tables summarize quantitative data for the electrochemical oxidation of benzaldehyde, which serves as a useful proxy for estimating the performance of 4-tert-butylbenzaldehyde oxidation.

Table 1: Direct Electrochemical Oxidation of Benzaldehyde to Benzoic Acid

Catalyst/ElectrodeElectrolyteSubstrate Conc.Potential/Current DensityConversion (%)Selectivity (%)Faradaic Efficiency (%)Reference
Au NPs on TiO₂1 M KOH20 mM1.8 V vs. RHE29>99Not Reported[1]
Au NPs on TiO₂1 M KOH100 mM10 mA/cm²Not Reported>99Not Reported[1]
MnO₂/(Ru₀.₃Ti₀.₇)O₂/TiNot SpecifiedNot Specified1.33 V vs. RHE49.34Not ReportedNot Reported[2]

Table 2: Mediated Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids

MediatorSubstrateElectrolyteCurrentYield (%)Reference
4-Acetamido-TEMPOBenzyl alcoholNa₂HPO₄/NaH₂PO₄ buffer2.5 mA95 (for benzoic acid)[3]
4-Acetamido-TEMPOBenzaldehydeNa₂HPO₄/NaH₂PO₄ buffer2.5 mA98 (for benzoic acid)[3]

Experimental Protocols

Protocol 1: Direct Electrochemical Oxidation on a Metal Oxide Electrode

This protocol is adapted from the direct oxidation of benzaldehyde using a gold nanoparticle-modified titanium dioxide electrode.[1]

Materials:

  • 4-tert-Butylbenzaldehyde

  • Potassium hydroxide (KOH)

  • Deionized water

  • Working Electrode: Gold nanoparticles supported on titanium dioxide (Au/TiO₂) (or a suitable alternative like platinum or glassy carbon)

  • Counter Electrode: Platinum wire or graphite rod

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Electrochemical cell (undivided or divided)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a 1 M KOH solution by dissolving the appropriate amount of KOH in deionized water.

  • Electrochemical Cell Setup:

    • Assemble the electrochemical cell with the working electrode, counter electrode, and reference electrode.

    • If using a divided cell, ensure the compartments are separated by a suitable membrane (e.g., Nafion®).

    • Add the 1 M KOH electrolyte to the cell.

  • Substrate Addition: Add 4-tert-butylbenzaldehyde to the electrolyte to a final concentration of 20-100 mM. Stir the solution to ensure homogeneity.

  • Electrolysis:

    • Connect the electrodes to the potentiostat/galvanostat.

    • Apply a constant potential (e.g., 1.8 V vs. RHE) or a constant current density (e.g., 10 mA/cm²) to the working electrode.

    • Monitor the reaction progress by techniques such as cyclic voltammetry, HPLC, or GC-MS to determine the consumption of the starting material and the formation of the product.

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by monitoring), disconnect the cell.

    • Acidify the electrolyte with an acid (e.g., HCl) to precipitate the 4-tert-butylbenzoic acid.

    • Collect the precipitate by filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the product under vacuum.

    • The product can be further purified by recrystallization if necessary.

Protocol 2: Mediated Electrochemical Oxidation using 4-Acetamido-TEMPO

This protocol is adapted from the 4-acetamido-TEMPO-catalyzed oxidation of alcohols and aldehydes.[3][4]

Materials:

  • 4-tert-Butylbenzaldehyde

  • 4-Acetamido-TEMPO (catalyst)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Acetonitrile

  • Deionized water

  • Working Electrode: Carbon felt or glassy carbon

  • Counter Electrode: Platinum wire or graphite rod

  • Electrochemical cell (undivided)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare an aqueous phosphate buffer solution (e.g., 0.1 M, pH 7) by dissolving NaH₂PO₄ and Na₂HPO₄ in deionized water.

  • Reaction Mixture:

    • In the electrochemical cell, dissolve 4-tert-butylbenzaldehyde and a catalytic amount of 4-acetamido-TEMPO (e.g., 1-5 mol%) in a mixture of acetonitrile and the phosphate buffer (e.g., 1:1 v/v).

  • Electrochemical Cell Setup:

    • Place the working and counter electrodes in the reaction mixture. An undivided cell is suitable for this setup.

  • Electrolysis:

    • Connect the electrodes to the potentiostat/galvanostat.

    • Apply a constant current (e.g., 2.5 mA) to the system.

    • Monitor the reaction by TLC, HPLC, or GC-MS.

  • Work-up and Product Isolation:

    • Once the starting material is consumed, stop the electrolysis.

    • Remove the acetonitrile by rotary evaporation.

    • Acidify the remaining aqueous solution with HCl to precipitate the 4-tert-butylbenzoic acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Electrochemical Oxidation cluster_prep Preparation cluster_reaction Electrochemical Reaction cluster_workup Work-up and Analysis prep_electrolyte Prepare Electrolyte setup_cell Assemble Electrochemical Cell prep_electrolyte->setup_cell prep_reagents Prepare Starting Material (4-tert-Butylbenzaldehyde) and Catalyst (if any) add_reagents Add Reagents to Cell prep_reagents->add_reagents setup_cell->add_reagents electrolysis Apply Potential/Current (Electrolysis) add_reagents->electrolysis monitor Monitor Reaction Progress (HPLC, GC, TLC) electrolysis->monitor stop_reaction Stop Reaction monitor->stop_reaction Reaction Complete product_isolation Isolate Crude Product (Extraction/Filtration) stop_reaction->product_isolation purification Purify Product (Recrystallization/Chromatography) product_isolation->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: General workflow for the electrochemical oxidation of 4-tert-butylbenzaldehyde.

reaction_pathway Proposed Reaction Pathway for Direct Electrochemical Oxidation reactant 4-tert-Butylbenzaldehyde intermediate Radical Cation Intermediate reactant->intermediate - e⁻ (Anode) product 4-tert-Butylbenzoic Acid intermediate->product + H₂O - H⁺, - e⁻

Caption: Proposed pathway for direct anodic oxidation of 4-tert-butylbenzaldehyde.

Conclusion

The electrochemical oxidation of 4-tert-butylbenzaldehyde presents a promising and environmentally friendly method for the synthesis of 4-tert-butylbenzoic acid. Both direct and mediated oxidation protocols offer viable routes, with the choice depending on the available equipment and desired reaction conditions. The provided protocols, adapted from reliable literature sources, serve as a strong starting point for researchers to develop and optimize this important transformation. Further investigation into electrode materials and reaction parameters could lead to even higher efficiencies and yields.

References

Application Notes and Protocols for Aldol Condensation Reactions of 4-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Claisen-Schmidt condensation, a type of aldol condensation, utilizing 4-butylbenzaldehyde as a key reactant. This reaction is a valuable tool in organic synthesis for forming carbon-carbon bonds and generating α,β-unsaturated ketones, which are important intermediates in the synthesis of various bioactive molecules and materials.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The Claisen-Schmidt variant of this reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as this compound.[1] This specificity prevents self-condensation of the aldehyde, leading to higher yields of the desired crossed-aldol product. The resulting α,β-unsaturated ketones, also known as chalcones when derived from acetophenones, are scaffolds for a wide range of biologically active compounds.

This document outlines the synthesis of three classes of compounds via the reaction of this compound with acetone, cyclohexanone, and substituted acetophenones.

Reaction Mechanisms and Pathways

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A base, typically hydroxide or alkoxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming an alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (aldol addition product).

  • Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration to form a stable, conjugated α,β-unsaturated ketone. The formation of this conjugated system is the thermodynamic driving force for the reaction.

Below is a diagram illustrating the general reaction pathway.

Aldol_Condensation_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration Ketone Ketone (with α-H) Enolate Enolate Ion (Nucleophile) Ketone->Enolate + Base Base Base (OH⁻) Base->Enolate Aldehyde This compound (Electrophile) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + this compound Aldehyde->Alkoxide Solvent Solvent (H₂O/EtOH) Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct + Solvent Solvent->Aldol_Adduct Final_Product α,β-Unsaturated Ketone (Final Product) Aldol_Adduct->Final_Product - H₂O Aldol_Adduct->Final_Product Water H₂O

General Mechanism of the Claisen-Schmidt Condensation.

Quantitative Data Summary

The following tables summarize the expected products and yields for the aldol condensation of this compound with various ketones. The data is compiled from literature reports of analogous reactions and specific examples where available.

Table 1: Reaction of this compound with Acetone

Product NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)
(E)-4-(4-butylphenyl)but-3-en-2-oneC₁₅H₂₀O216.32~90% (estimated)N/A (Oil)
(1E,4E)-1,5-bis(4-butylphenyl)penta-1,4-dien-3-oneC₂₇H₃₄O374.56>90%N/A

Table 2: Reaction of this compound with Cyclohexanone

Product NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)
(2E,6E)-2,6-bis(4-butylbenzylidene)cyclohexan-1-oneC₂₈H₃₄O386.57>90%N/A

Table 3: Reaction of this compound with Substituted Acetophenones (Chalcone Synthesis)

Substituted AcetophenoneProduct NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
Acetophenone(E)-1-phenyl-3-(4-butylphenyl)prop-2-en-1-oneC₁₉H₂₀O264.3685-95%
4-Methylacetophenone(E)-1-(4-methylphenyl)-3-(4-butylphenyl)prop-2-en-1-oneC₂₀H₂₂O278.3988%
4-Bromoacetophenone(E)-1-(4-bromophenyl)-3-(4-butylphenyl)prop-2-en-1-oneC₁₉H₁₉BrO343.2685%

Experimental Protocols

The following are detailed protocols for the synthesis of α,β-unsaturated ketones from this compound.

General Experimental Workflow

The general workflow for these reactions is depicted in the diagram below.

Experimental_Workflow Start Start Reactants Combine this compound, Ketone, and Solvent (Ethanol) Start->Reactants Base_Addition Add Aqueous Base (NaOH or KOH) Dropwise with Stirring Reactants->Base_Addition Reaction Stir at Room Temperature (30 min - 24 h) Base_Addition->Reaction Precipitation Induce Precipitation (e.g., add ice-water) Reaction->Precipitation Isolation Isolate Crude Product (Vacuum Filtration) Precipitation->Isolation Washing Wash with Cold Water and/or Ethanol Isolation->Washing Purification Recrystallize from a Suitable Solvent (e.g., Ethanol) Washing->Purification Characterization Characterize Product (Melting Point, NMR, IR) Purification->Characterization End End Characterization->End

General Experimental Workflow.

Protocol 1: Synthesis of (1E,4E)-1,5-bis(4-butylphenyl)penta-1,4-dien-3-one

Materials:

  • This compound

  • Acetone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 10% w/v in water).

  • In a round-bottom flask, combine this compound (2.0 equivalents) and acetone (1.0 equivalent).

  • Add ethanol as a solvent to dissolve the reactants.

  • While stirring, slowly add the sodium hydroxide solution to the flask.

  • Continue stirring at room temperature for 30 minutes to 2 hours. A precipitate should form during this time.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining NaOH, followed by a wash with a small amount of cold ethanol.

  • Recrystallize the product from hot ethanol to obtain the purified product.

  • Dry the crystals, weigh them, and calculate the percent yield.

  • Characterize the product using melting point, NMR, and IR spectroscopy.

Protocol 2: Synthesis of (2E,6E)-2,6-bis(4-butylbenzylidene)cyclohexan-1-one

Materials:

  • This compound

  • Cyclohexanone

  • Ethanol (95%)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Prepare a solution of potassium hydroxide (e.g., 10% w/v in a 1:1 ethanol/water mixture).

  • In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and this compound (2.0 equivalents) in ethanol.

  • With vigorous stirring, add the potassium hydroxide solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-4 hours. A yellow solid should precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield the purified product.

  • Dry the product, determine the mass and percent yield, and characterize by appropriate spectroscopic methods.

Protocol 3: Synthesis of (E)-1-(Aryl)-3-(4-butylphenyl)prop-2-en-1-one (Chalcones)

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-methylacetophenone, 4-bromoacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Conical vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Hirsch funnel or Büchner funnel

Procedure:

  • In a suitable reaction vessel, dissolve the substituted acetophenone (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.

  • Prepare an aqueous solution of NaOH or KOH (e.g., 10-20%).

  • Add the base solution dropwise to the stirred solution of the carbonyl compounds.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • If the product oils out, scratch the flask to induce crystallization.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified product, record the yield, and characterize by melting point, NMR, and IR spectroscopy.

Product Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the vinylic protons of the α,β-unsaturated system, typically as doublets with a large coupling constant (~15-16 Hz) for the trans isomer. The aromatic protons and the protons of the butyl group will also have distinct signals.

    • ¹³C NMR will show the carbonyl carbon signal at a characteristic downfield shift (around 190 ppm) and the signals for the sp² carbons of the double bond and the aromatic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the conjugated ketone, typically in the range of 1650-1680 cm⁻¹. The C=C stretch of the double bond will appear around 1600-1630 cm⁻¹.

Applications in Research and Drug Development

The α,β-unsaturated ketones synthesized through these protocols are versatile intermediates. The chalcone backbone is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

  • Anticancer

  • Anti-inflammatory

  • Antioxidant

  • Antimicrobial

Researchers in drug development can utilize these protocols to synthesize novel chalcone derivatives and other α,β-unsaturated ketones for screening in various biological assays. The butyl group on the benzaldehyde moiety can enhance lipophilicity, which may influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Furthermore, these compounds can serve as building blocks for the synthesis of more complex heterocyclic systems.

References

Application Notes: 4-tert-Butylbenzaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde (4-t-BB), a substituted aromatic aldehyde, is a versatile and crucial building block in organic synthesis.[1] Its unique structural features, particularly the bulky tert-butyl group, make it a valuable intermediate in the production of various fine chemicals, including active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and experimental protocols for the use of 4-tert-Butylbenzaldehyde in the synthesis of key pharmaceutical intermediates, with a focus on its role in producing antihypertensive and antidiabetic agents.

Chemical Profile:

  • CAS Number: 939-97-9[2]

  • Molecular Formula: C11H14O[2]

  • Molecular Weight: 162.23 g/mol [2]

  • Appearance: Colorless to light yellow liquid[3]

  • Key Applications: Intermediate for medicines, fragrances, dyes, and agricultural chemicals.[2][4][5]

Application 1: Synthesis of Valsartan Intermediate

Valsartan is a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure.[6][7] The synthesis of Valsartan involves the construction of a biphenyl tetrazole moiety. While many synthetic routes exist, a key step often involves the coupling of a substituted benzyl derivative with a phenylboronic acid or a similar synthon. 4-tert-Butylbenzaldehyde can be a precursor to the necessary 4-bromobenzyl derivative used in these coupling reactions.

A common strategy involves the conversion of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde, which is then further functionalized. For instance, the aldehyde can be reduced to the corresponding alcohol and subsequently brominated, or the parent compound, 4-tert-butyltoluene, can be brominated to yield 4-tert-butylbenzyl bromide. This intermediate is then used in subsequent coupling steps.

A crucial part of the Valsartan synthesis is the coupling of an L-valine derivative with a biphenyl aldehyde intermediate via reductive amination.[8] The biphenyl aldehyde itself is typically formed through a Suzuki or Negishi coupling reaction.[6]

Logical Relationship: Role of 4-tert-Butylbenzaldehyde Precursors in Valsartan Synthesis

cluster_precursor Precursor Synthesis cluster_valsartan_synthesis Valsartan Synthesis Core TBT 4-tert-Butyltoluene TBBZA 4-tert-Butylbenzaldehyde TBT->TBBZA Oxidation TBT_Br 4-tert-Butylbenzyl bromide (5) TBT->TBT_Br Bromination Intermediate5 Methyl N-(4-bromobenzyl)- N-pentanoyl-L-valinate (5) TBT_Br->Intermediate5 ValineEster L-Valine Methyl Ester (3) ValineEster->Intermediate5 N-Alkylation with (5) CoupledProduct Coupled Intermediate (8) Intermediate5->CoupledProduct Tetrazole 5-Phenyl-1-trityl- 1H-tetrazole (6) Tetrazole->CoupledProduct Negishi Coupling Valsartan Valsartan CoupledProduct->Valsartan Hydrolysis & Deprotection

Caption: Precursor pathway to a key intermediate for Valsartan synthesis.

Experimental Protocol: Synthesis of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (Intermediate 5)

This protocol is adapted from a reported synthesis of a key Valsartan precursor via a Negishi reaction.[6] The starting material, Methyl N-pentanoyl-L-valinate (3), is alkylated using a brominated derivative sourced from the 4-tert-butyltoluene lineage.

Materials:

  • Methyl N-pentanoyl-L-valinate (Compound 3)

  • 1-Bromo-4-(bromomethyl)benzene (Compound 4) - a related synthon to what would be derived from 4-tert-butyltoluene.

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Deionized water

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • To a solution of Methyl N-pentanoyl-L-valinate (3) (5.0 g, 23.25 mmol) and 1-bromo-4-(bromomethyl)benzene (4) (6.39 g, 25.58 mmol) in anhydrous tetrahydrofuran (80 mL), add sodium hydride (60% dispersion, 1.83 g, 46.51 mmol).[6]

  • Reflux the reaction mixture for 1 hour.

  • After cooling to room temperature, dilute the mixture with diethyl ether (100 mL).

  • Wash the organic phase successively with saturated aqueous NH4Cl (50 mL) and water (100 mL).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuum.

  • The crude product is purified by column chromatography to yield Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (5).[6]

Quantitative Data Summary
Intermediate/ProductReaction TypeYieldReference
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinateN-Alkylation70%[6]
Valsartan (overall from precursor 8)Hydrolysis-[6]
Decarboxylative Coupling ProductBiaryl Coupling71-80%[9]

Application 2: Synthesis of Antidiabetic Drug Intermediates

4-tert-Butylbenzaldehyde serves as a starting material in the synthesis of various compounds evaluated for antidiabetic activity. One common synthetic strategy is the Knoevenagel condensation of the aldehyde with an active methylene compound, such as thiazolidine-2,4-dione, to create derivatives that are agonists of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ).[10]

Experimental Workflow: Synthesis of Thiazolidinedione Analogues

Start Start Materials: - 4-tert-Butylbenzaldehyde - Thiazolidine-2,4-dione Reaction Knoevenagel Condensation (Piperidine catalyst in Toluene) Start->Reaction Reflux Reflux with Dean-Stark Apparatus (Remove water) Reaction->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing (with Methanol) Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Product Final Product: 5-(4-(tert-butyl)benzylidene) thiazolidine-2,4-dione Drying->Product

Caption: Workflow for synthesizing a thiazolidinedione-based antidiabetic agent.

Experimental Protocol: Synthesis of 5-(4-(tert-butyl)benzylidene)thiazolidine-2,4-dione

This protocol describes a typical Knoevenagel condensation for creating thiazolidinedione analogues for antidiabetic screening.[10]

Materials:

  • 4-tert-Butylbenzaldehyde

  • Thiazolidine-2,4-dione

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Methanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve equimolar quantities of 4-tert-Butylbenzaldehyde (e.g., 0.2 mol) and thiazolidine-2,4-dione (0.2 mol) in toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product and wash it with cold methanol to remove unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

  • Characterize the final compound using IR, 1H-NMR, and Mass Spectrometry.[10]

Quantitative Data Summary for Antidiabetic Activity

While specific yield data for the 4-tert-butylbenzaldehyde derivative was not detailed in the searched literature, related synthesized analogues showed significant antidiabetic activity.

Compound TypeTest ModelActivity MetricResultReference
Aryloxypropanolamine derivativeStreptozotocin-induced diabetic rats% Decrease in blood glucose (6h)77.09%
Thiazolidinedione analoguesStreptozotocin-induced diabetic miceSignificant activityComparable to Pioglitazone[10]

Other Key Reactions in Pharmaceutical Synthesis

4-tert-Butylbenzaldehyde is amenable to a variety of standard organic transformations that are critical in pharmaceutical synthesis.

  • Reductive Amination: This reaction is fundamental for creating C-N bonds and is used in the synthesis of a vast number of APIs.[11][12] It involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[13] Sodium triacetoxyborohydride is a preferred reagent for this transformation due to its high selectivity and tolerance for various functional groups.[13]

  • Wittig Reaction: This reaction converts aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[14][15][16] It is a reliable method for C=C double bond formation.[17] The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions.[15][17]

  • Grignard Reaction: The addition of a Grignard reagent to 4-tert-butylbenzaldehyde provides a straightforward route to secondary alcohols, which are versatile intermediates for further functionalization in drug synthesis.[18]

General Synthesis Pathways Involving 4-tert-Butylbenzaldehyde

TBBZA 4-tert-Butylbenzaldehyde SecondaryAmine Secondary/Tertiary Amine TBBZA->SecondaryAmine Reductive Amination (+ R₂NH, Reducing Agent) Alkene Alkene TBBZA->Alkene Wittig Reaction (+ Ph₃P=CHR) SecondaryAlcohol Secondary Alcohol TBBZA->SecondaryAlcohol Grignard Reaction (+ RMgBr) CarboxylicAcid 4-tert-Butylbenzoic Acid TBBZA->CarboxylicAcid Oxidation (e.g., KMnO₄)

Caption: Key synthetic transformations of 4-tert-Butylbenzaldehyde.

Conclusion

4-tert-Butylbenzaldehyde is a commercially important chemical that serves as a pivotal intermediate in the synthesis of diverse pharmaceutical compounds.[4] Its utility is demonstrated in the construction of complex molecules like Valsartan and in the straightforward synthesis of novel compounds for antidiabetic research. The reactivity of its aldehyde functional group allows for a wide range of transformations, including C-N and C-C bond-forming reactions, making it an indispensable tool for medicinal chemists and professionals in drug development. Proper handling and storage are necessary to maintain its quality, as it can be sensitive to air and light.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile and important class of organic compounds.[1][2] The synthesis of Schiff bases is typically achieved through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[1] These compounds and their metal complexes have garnered significant attention in medicinal and inorganic chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties.[1][3] The synthetic flexibility and the ability to introduce diverse functionalities by varying the aldehyde and amine precursors make them attractive targets in drug discovery and development.[4]

This document provides a detailed protocol for the synthesis of a Schiff base derived from 4-butylbenzaldehyde, a representative aromatic aldehyde. The outlined procedure is a general and widely applicable method for Schiff base formation.[5]

General Reaction Scheme

The formation of a Schiff base from this compound and a primary amine proceeds through a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by a small amount of acid.[6]

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products This compound This compound Reaction Condensation (Acid Catalyst, Reflux) This compound->Reaction + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction + Schiff_Base Schiff Base Water Water (H2O) Reaction->Schiff_Base Reaction->Water

Caption: General synthesis of a Schiff base from this compound.

Experimental Protocol: Synthesis of N-(4-butylbenzylidene)aniline

This protocol details the synthesis of N-(4-butylbenzylidene)aniline, a representative Schiff base formed from this compound and aniline.

Materials and Equipment:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of aniline in absolute ethanol.[4]

  • Reaction Setup: Place the round-bottom flask containing the this compound solution on a magnetic stirrer and begin stirring.

  • Addition of Amine: Slowly add the aniline solution to the stirring solution of this compound at room temperature.[4]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5][6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 3-6 hours.[5][7]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 9:1 v/v).[8]

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.[4] If no precipitate forms, the solvent volume can be reduced by rotary evaporation to induce precipitation.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[4][9]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

The following table provides an example of the quantitative data for the synthesis of N-(4-butylbenzylidene)aniline.

ParameterValueReference
This compound1.0 mmol[4]
Aniline1.0 mmol[4]
SolventAbsolute Ethanol[4][7]
CatalystGlacial Acetic Acid (2-3 drops)[5][6]
Reaction TemperatureReflux[5][7]
Reaction Time3 - 6 hours[5][7]
Expected Yield60 - 90%[1]

Characterization of the Schiff Base

The synthesized Schiff base can be characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1604-1626 cm⁻¹.[10] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will also be observed.

  • ¹H NMR Spectroscopy: The formation of the azomethine group is confirmed by a singlet signal for the methine proton (-CH=N-) in the downfield region of the spectrum (δ 8.32-8.65 ppm).[10]

  • Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by its molecular ion peak in the mass spectrum.[7]

Experimental Workflow

experimental_workflow A Reactant Preparation (this compound & Aniline in Ethanol) B Reaction Setup (Combine reactants, add catalyst) A->B C Reflux (3-6 hours) B->C D Reaction Monitoring (TLC) C->D E Product Isolation (Cooling and Precipitation) D->E Reaction Complete F Filtration and Washing (with cold Ethanol) E->F G Drying (Desiccator or Vacuum Oven) F->G H Characterization (FT-IR, NMR, Mass Spec) G->H

References

The Role of 4-Butylbenzaldehyde in the Synthesis of Nematic Liquid Crystals: Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 4-butylbenzaldehyde in the synthesis of Schiff base nematic liquid crystals. These materials are of significant interest in various fields, including display technologies, optical switching, and as components in advanced materials. The focus is on the synthesis and characterization of a homologous series of N-(4-butylbenzylidene)-4-alkoxyanilines, highlighting the influence of the terminal alkoxy chain length on the mesomorphic properties.

Introduction

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are widely studied for their applications in electro-optical devices.[2] Schiff bases, formed by the condensation of an aldehyde and a primary amine, are a prominent class of compounds known to exhibit liquid crystalline behavior.[3] The molecular geometry of these compounds, typically rod-like, and the presence of polarizable groups contribute to the formation of mesophases.[4]

A well-known example of a Schiff base liquid crystal is N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).[3][5] MBBA is a nematic liquid crystal at room temperature, making it a valuable material for various applications.[5] Its synthesis involves the condensation of 4-methoxybenzaldehyde with 4-butylaniline.[5] This document will focus on a related class of compounds where the butyl group is on the benzaldehyde moiety, specifically N-(4-butylbenzylidene)-4-alkoxyanilines. By varying the length of the alkoxy chain on the aniline ring, the mesomorphic properties, such as the nematic-isotropic transition temperature (clearing point), can be systematically tuned.

Applications in Liquid Crystal Research

Schiff base liquid crystals derived from this compound are valuable for fundamental research and the development of new materials for various applications:

  • Display Technology: The nematic phase of these liquid crystals can be manipulated by an external electric field, which forms the basis of liquid crystal displays (LCDs). The orientation of the liquid crystal molecules affects the polarization of light passing through them, allowing for the creation of images.

  • Optical Switching: The ability to change the optical properties of these materials with an external stimulus makes them suitable for use in optical switches, modulators, and other photonic devices.

  • Anisotropic Solvents: In the nematic phase, these compounds can act as anisotropic solvents, providing an ordered environment for spectroscopic studies of solute molecules.[5]

  • Guest-Host Systems: They can serve as a host matrix for dichroic dyes in "guest-host" displays, where the reorientation of the liquid crystal host controls the absorption of light by the dye molecules.

  • Advanced Materials: Incorporation of these liquid crystalline units into polymers can lead to the development of materials with unique mechanical, optical, and thermal properties.

Experimental Protocols

The following protocols describe the synthesis and characterization of a homologous series of N-(4-butylbenzylidene)-4-alkoxyanilines.

Synthesis of N-(4-butylbenzylidene)-4-alkoxyanilines

This procedure is a general method for the synthesis of Schiff base liquid crystals via condensation reaction.

Materials:

  • This compound

  • Appropriate 4-alkoxyaniline (e.g., 4-methoxyaniline, 4-ethoxyaniline, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the desired 4-alkoxyaniline (1 equivalent) in absolute ethanol.

  • Add the 4-alkoxyaniline solution to the stirring solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization of the product.[4]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure Schiff base liquid crystal.

Characterization of Mesomorphic Properties

The liquid crystalline properties of the synthesized compounds are primarily characterized by determining their phase transition temperatures.

Instrumentation:

  • Polarizing Optical Microscope (POM) equipped with a hot stage.

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Polarizing Optical Microscopy (POM):

    • Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

    • Place the slide on the hot stage of the polarizing microscope.

    • Heat the sample at a controlled rate and observe the changes in texture. The transition from a crystalline solid to a liquid crystalline phase (e.g., nematic) and finally to an isotropic liquid will be accompanied by distinct changes in the observed optical texture.

    • Record the temperatures at which these phase transitions occur. The nematic phase is often characterized by a threaded or schlieren texture.

    • Slowly cool the sample from the isotropic liquid phase and record the transition temperatures upon cooling to observe any monotropic or enantiotropic behavior.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

    • The phase transitions will appear as endothermic peaks on the DSC thermogram during heating. The peak onset or peak maximum can be taken as the transition temperature.

    • Cool the sample at the same rate to observe the corresponding exothermic peaks for the transitions upon cooling.

    • The enthalpy change (ΔH) associated with each transition can be calculated from the area of the corresponding peak.[4]

Quantitative Data

The mesomorphic properties of Schiff base liquid crystals are highly dependent on their molecular structure, particularly the length of the terminal flexible chains. The following table presents representative phase transition data for a well-studied analog, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), which provides a reference for the expected behavior of the N-(4-butylbenzylidene)-4-alkoxyaniline series.

Compound NameAbbreviationCrystalline to Nematic Transition (°C)Nematic to Isotropic Transition (°C)Reference
N-(4-Methoxybenzylidene)-4-butylanilineMBBA21 - 2245 - 48[5][6]
N-(4-Ethoxybenzylidene)-4-butylanilineEBBA38 - 44N/A

Note: The exact transition temperatures can vary slightly depending on the purity of the compound and the experimental conditions.

Visualizations

Logical Relationship of Molecular Structure to Mesophase Behavior

The following diagram illustrates the general relationship between the molecular structure of Schiff base liquid crystals and their ability to form a nematic mesophase.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces Rod-like_Shape Rod-like Molecular Shape Anisotropic_Dispersion Anisotropic Dispersion Forces Rod-like_Shape->Anisotropic_Dispersion Rigid_Core Rigid Aromatic Core (Benzene Rings) Rigid_Core->Rod-like_Shape Flexible_Tails Flexible Terminal Chains (e.g., Butyl, Alkoxy) Flexible_Tails->Rod-like_Shape Linking_Group Central Linking Group (Schiff Base: -CH=N-) Linking_Group->Rigid_Core Nematic_Phase Nematic Liquid Crystal Phase (Orientational Order) Anisotropic_Dispersion->Nematic_Phase Dipole_Moments Dipole-Dipole Interactions Dipole_Moments->Nematic_Phase

Caption: Relationship between molecular structure and the formation of a nematic liquid crystal phase.

Experimental Workflow for Synthesis and Characterization

The diagram below outlines the key steps in the synthesis and characterization of N-(4-butylbenzylidene)-4-alkoxyaniline liquid crystals.

G Start Start Reactants This compound + 4-Alkoxyaniline Start->Reactants Reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst, Reflux) Reactants->Reaction Crystallization Crystallization (Cooling) Reaction->Crystallization Purification Purification (Recrystallization) Crystallization->Purification Characterization Characterization Purification->Characterization POM Polarizing Optical Microscopy (POM) (Determine Phase Transition Temperatures and Textures) Characterization->POM DSC Differential Scanning Calorimetry (DSC) (Determine Phase Transition Temperatures and Enthalpies) Characterization->DSC End End POM->End DSC->End

Caption: Workflow for the synthesis and characterization of Schiff base liquid crystals.

References

Application Notes and Protocols for the Quantification of 4-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Butylbenzaldehyde. The methodologies described herein are based on established analytical techniques for benzaldehyde and its derivatives, offering robust frameworks for implementation in research and quality control settings. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), chosen for their sensitivity, specificity, and reliability in quantifying aromatic aldehydes.

Overview of Analytical Techniques

The quantification of this compound is crucial in various stages of drug development and chemical synthesis to ensure purity, stability, and quality. Both HPLC-UV and GC-FID are powerful chromatographic techniques suitable for this purpose.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is ideal for the analysis of non-volatile or thermally labile compounds. It offers high resolution and sensitivity for separating this compound from complex matrices.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): GC-FID is a highly sensitive method for volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of the compound.

The selection between these two techniques will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

While specific validated data for this compound is not extensively published, the following table summarizes the typical performance characteristics that can be expected when adapting methods from structurally similar aromatic aldehydes. These values should be verified during in-house method validation.

ParameterHPLC-UV (Expected)GC-FID (Expected)
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL
Linearity Range 0.2 - 50 µg/mL (R² > 0.999)0.5 - 100 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of benzaldehyde derivatives.

3.1.1. Principle

A solution of the sample containing this compound is injected into an HPLC system. The compound is separated from other components on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength as the analyte elutes from the column.

3.1.2. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

3.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.1.4. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.2, 0.5, 1, 5, 10, 25, and 50 µg/mL).

3.1.5. Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Dissolve the sample in methanol and dilute to a known volume to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.6. Data Analysis

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilute_Standard Serial Dilution of Standard Standard->Dilute_Standard Sample Weigh & Dissolve Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Injection Inject into HPLC System Dilute_Standard->Injection Filter Filter Sample Dilute_Sample->Filter Filter->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Sample Concentration Detection->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on general methods for the analysis of volatile aromatic compounds.

3.2.1. Principle

The sample is vaporized in the heated injector of a gas chromatograph and swept by a carrier gas through a capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase. As this compound elutes from the column, it is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of the analyte.

3.2.2. Instrumentation and Reagents

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • This compound reference standard (purity ≥98%).

  • Dichloromethane (GC grade or equivalent).

  • Helium or Nitrogen (carrier gas, high purity).

  • Hydrogen and Air (for FID, high purity).

  • Volumetric flasks, pipettes, and autosampler vials.

3.2.3. Chromatographic Conditions

ParameterCondition
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min
Carrier Gas Helium at 1.0 mL/min (constant flow)
Split Ratio 20:1
Injection Volume 1 µL

3.2.4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with dichloromethane to achieve concentrations within the expected linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

3.2.5. Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Dissolve the sample in dichloromethane and dilute to a known volume to obtain a theoretical concentration within the calibration range.

  • Transfer an aliquot to an autosampler vial for injection.

3.2.6. Data Analysis

  • Inject the standard solutions and the sample solution into the GC system.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Vaporization & Injection Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Column Separation Injection->Separation Detection FID Detection Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification Detection->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-FID.

Method Validation Considerations

It is imperative that any analytical method be validated for its intended use. Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a spiked sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by the recovery of a known amount of spiked analyte into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The protocols provided in this document serve as a starting point. Optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and instrumentation.

Application Notes and Protocols for 4-tert-Butylbenzaldehyde as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

An article that provides detailed application notes and protocols for the use of 4-tert-Butylbenzaldehyde as a standard in chromatography, designed for researchers, scientists, and professionals in drug development.

Introduction

4-tert-Butylbenzaldehyde (4-t-BB) is an aromatic aldehyde widely used as an intermediate in the synthesis of fragrances, agricultural chemicals, and pharmaceuticals.[1] Its stable structure and distinct physicochemical properties make it a suitable candidate for use as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a standard, it is essential for method development, validation, and routine quality control analysis, allowing for the accurate quantification of the compound itself or related substances in diverse sample matrices.

This document provides detailed application notes and protocols for the use of 4-tert-Butylbenzaldehyde as a standard in HPLC-UV and GC-FID analysis.

Physicochemical Properties of 4-tert-Butylbenzaldehyde

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methods.

PropertyValue
CAS Number 939-97-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 248.7 °C (at 760 mmHg)[4]
Density 0.97 g/mL[4]
Solubility 120 mg/L in water[4]
Purity (Typical) >95.0% (GC)[3]

Application Note 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This application note describes a reverse-phase HPLC method for the quantitative determination of 4-tert-Butylbenzaldehyde. The protocol is suitable for purity assessment and quantification in various sample matrices.

Experimental Protocol

1. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-tert-Butylbenzaldehyde standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Accurately weigh a known amount of the sample containing 4-tert-Butylbenzaldehyde.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Instrumentation and Conditions: The following table outlines the recommended HPLC parameters, which may be adapted from methods used for similar compounds like benzaldehyde.[5]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)
Flow Rate 2.0 mL/min[5]
Injection Volume 20 µL
Column Temperature 25 °C
UV Detection 254 nm[5]
Run Time 10 minutes

Data Presentation: Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6] The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999[7]
Accuracy The closeness of test results to the true value, often assessed by spike recovery.Recovery between 98.0 - 102.0%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio of 3:1[7]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from placebo or related substances at the retention time of the analyte.

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative HPLC-UV analysis.

Application Note 2: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This application note provides a protocol for the quantification of 4-tert-Butylbenzaldehyde using GC-FID. This method is suitable for volatile and semi-volatile samples and can be used for purity testing and assay determination.

Experimental Protocol

1. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-tert-Butylbenzaldehyde and dissolve it in 100 mL of a suitable solvent such as dichloromethane or hexane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

2. Sample Preparation:

  • Dissolve a known quantity of the sample in the same solvent used for the standard solutions.

  • Ensure the final concentration is within the linear range of the method.

  • If necessary, filter the sample through a 0.45 µm syringe filter suitable for organic solvents.

3. GC-FID Instrumentation and Conditions: The following GC parameters are based on established methods for the analysis of benzaldehyde and related aromatic compounds.[8]

ParameterRecommended Condition
GC System Agilent 8890 GC with FID or equivalent
Column RXI-5Sil MS (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1 split ratio)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Data Presentation: Representative Performance Data

The following table presents typical performance data that can be expected from a validated GC-FID method for the analysis of 4-tert-Butylbenzaldehyde.

ParameterRepresentative Value
Retention Time ~10.5 minutes (under conditions specified)
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.998
LOD ~1 µg/mL
LOQ ~3 µg/mL
Precision (%RSD) < 1.5%

Mandatory Visualization: GC-FID Workflow

GC_FID_Workflow Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples GC_Injection Inject into GC-FID Prep_Standards->GC_Injection Prep_Samples->GC_Injection Chromatogram Obtain Chromatogram GC_Injection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration Construct Calibration Curve Peak_Integration->Calibration Standards Quantification Calculate Concentration Peak_Integration->Quantification Samples Calibration->Quantification Report Report Results Quantification->Report

Caption: Workflow for quantitative GC-FID analysis.

References

Application Notes and Protocols: Catalytic Hydrogenation of 4-Butylbenzaldehyde to 4-Butylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the experimental setup of 4-butylbenzaldehyde hydrogenation to produce 4-butylbenzyl alcohol. The primary method detailed is a heterogenous catalytic hydrogenation using palladium on carbon (Pd/C), a widely utilized and robust catalyst for the reduction of aromatic aldehydes. While specific quantitative data for this compound is limited in publicly available literature, this protocol is based on established procedures for structurally similar aromatic aldehydes, such as benzaldehyde and 4-ethylbenzaldehyde. The information presented herein is intended to serve as a comprehensive guide for laboratory-scale synthesis.

Introduction

The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fragrance industries. 4-Butylbenzyl alcohol, the target molecule of this protocol, is a valuable building block. Catalytic hydrogenation offers a clean and efficient method for this conversion, avoiding the use of stoichiometric metal hydride reagents and simplifying product purification. This document outlines the necessary equipment, reagents, and procedures for the successful hydrogenation of this compound.

Data Presentation

The following tables summarize typical reaction conditions and catalyst performance for the hydrogenation of aromatic aldehydes, which can be used as a starting point for the optimization of this compound hydrogenation.

Table 1: Catalyst and Reaction Conditions for Aromatic Aldehyde Hydrogenation

CatalystSubstrateH₂ PressureTemperature (°C)SolventReaction Time (h)Conversion (%)Selectivity to Alcohol (%)Reference
10% Pd/CBenzaldehyde2 bar50Dioxane2>99~95 (initially)[1]
5% Pd/C4-EthylbenzaldehydeAtmosphericRoom Temp.EthanolNot specifiedHighGood[2]
Pd(0)EnCat™ 30NPAromatic AldehydesAtmosphericRoom Temp.Ethanol16HighHigh
γ-Fe₂O₃@HAP-PdBenzaldehyde10 bar25Water1>99>99

Note: Data for 4-ethylbenzaldehyde and benzaldehyde are used as a proxy for this compound.

Table 2: Troubleshooting Common Issues in Aromatic Aldehyde Hydrogenation

IssuePotential CauseSuggested SolutionReference
Low or no conversionInactive catalystUse fresh, high-quality catalyst.[2]
Catalyst poisoningPurify substrate and solvent; use high-purity H₂.[2]
Insufficient H₂ supplyCheck for leaks; use a fresh H₂ balloon.
Formation of 4-butyltoluene (over-reduction)Highly active catalystConsider a less active catalyst (e.g., lower % Pd loading).[2]
Prolonged reaction timeMonitor the reaction by TLC or GC and stop when the starting material is consumed.[2]
High H₂ pressure/temperatureUse milder conditions (e.g., atmospheric pressure, room temperature).[2]
Hydrogenation of the aromatic ringUse of inappropriate catalystAvoid Rhodium (Rh) and Ruthenium (Ru) catalysts.[2]
Harsh reaction conditionsEmploy lower pressure and temperature.[2]

Experimental Protocols

This section details a general protocol for the atmospheric hydrogenation of this compound using 10% Pd/C.

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂) in a balloon

  • Nitrogen gas (N₂) or Argon (Ar)

  • Round-bottom flask (two- or three-necked)

  • Magnetic stirrer and stir bar

  • Septa

  • Needles and syringes

  • Vacuum line

  • Celite® or other filter aid

  • Buchner funnel and filter flask

  • Rotary evaporator

Safety Precautions:

  • Palladium on carbon is highly flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in a well-ventilated fume hood.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a dry two- or three-necked round-bottom flask.

    • Seal the necks of the flask with septa.

    • Purge the flask with an inert gas (N₂ or Ar) for several minutes.

    • Under a positive pressure of inert gas, add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the flask.

    • Add anhydrous ethanol to the flask via syringe to create a slurry of the catalyst.

  • Addition of Substrate:

    • Dissolve a known amount of this compound in anhydrous ethanol in a separate flask.

    • Add the this compound solution to the reaction flask via syringe.

  • Hydrogenation:

    • Evacuate the flask carefully and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere is replaced with hydrogen.

    • Ensure the final hydrogen balloon is securely attached to one of the necks of the flask.

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), carefully remove the hydrogen balloon.

    • Purge the flask with an inert gas to remove any residual hydrogen.

    • Prepare a small pad of Celite® in a Buchner funnel and wet it with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the filter pad to dry out, as it can be pyrophoric. Keep it wet with solvent.

    • Wash the filter cake with a small amount of ethanol to ensure all the product is collected.

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-butylbenzyl alcohol.

  • Purification (if necessary):

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the hydrogenation of this compound.

experimental_workflow prep Preparation setup Reaction Setup (Flask, Catalyst, Solvent) prep->setup substrate_add Substrate Addition (this compound) setup->substrate_add reaction Reaction substrate_add->reaction hydrogenation Hydrogenation (H₂ balloon, Stirring) reaction->hydrogenation monitoring Monitoring (TLC/GC) hydrogenation->monitoring workup Work-up monitoring->workup filtration Filtration (Remove Pd/C) workup->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Distillation/Chromatography) concentration->purification product Final Product (4-Butylbenzyl Alcohol) purification->product

Caption: Experimental workflow for the hydrogenation of this compound.

References

Application Notes and Protocols: Synthesis of Fenpropimorph Utilizing 4-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropimorph, a widely used morpholine-based systemic fungicide, is crucial in the management of various fungal diseases in cereal crops. Its synthesis involves key chemical transformations, with 4-butylbenzaldehyde serving as a critical starting material or key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Fenpropimorph, focusing on the pathway originating from this compound. The methodologies outlined are intended to provide a comprehensive guide for researchers in agrochemical synthesis and development.

Introduction

Fenpropimorph, chemically known as (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, functions by inhibiting sterol biosynthesis in fungi, a vital process for their cell membrane integrity.[1][2][3] The synthesis of this complex molecule can be achieved through various routes, with a common and efficient pathway commencing with 4-tert-butylbenzaldehyde. This pathway typically involves an aldol condensation followed by a reductive amination step.

This document details a one-pot synthesis strategy, which offers advantages in terms of efficiency and waste reduction.[1] The protocols provided are based on established chemical literature and patents, offering a robust foundation for laboratory-scale synthesis.

Data Presentation

Table 1: Summary of Reported Yields for Fenpropimorph Synthesis
Synthesis StepStarting MaterialsProductReported YieldReference
One-Pot Aldol Condensation & Reductive Amination4-tert-butylbenzaldehyde, Propanal, 2,6-dimethylmorpholineFenpropimorph75% (overall)[1]
Reductive Amination of 3-(4-tert-butylphenyl)-2-methylpropanal with 2,6-dimethylmorpholine3-(4-tert-butylphenyl)-2-methylpropanal, 2,6-dimethylmorpholineFenpropimorph< 80%[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Fenpropimorph via Aldol Condensation and Reductive Amination

This protocol is adapted from a one-pot synthesis strategy that combines the aldol condensation of 4-tert-butylbenzaldehyde and propanal, followed by the reductive amination with 2,6-dimethylmorpholine.[1]

Materials:

  • 4-tert-butylbenzaldehyde

  • Propanal

  • 2,6-dimethylmorpholine

  • Palladium on alumina (5% Pd/Al2O3) catalyst

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF6])

  • Hydrogen gas (H2)

  • Suitable reaction vessel (e.g., high-pressure autoclave)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Aldol Condensation:

    • To a suitable reaction vessel, add 4-tert-butylbenzaldehyde and the ionic liquid solvent.

    • Add 60 mol% of 2,6-dimethylmorpholine to act as the base catalyst for the aldol condensation.

    • Slowly add propanal to the reaction mixture under controlled temperature conditions to initiate the aldol condensation.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) until the consumption of the starting aldehyde is observed.

  • Reductive Amination:

    • Once the aldol condensation is complete, add the remaining 40 mol% of 2,6-dimethylmorpholine to the reaction mixture.

    • Introduce the 5% Pd/Al2O3 catalyst to the vessel.

    • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature and maintain for a sufficient duration (e.g., 20 hours) to facilitate both the hydrogenation of the intermediate and the reductive amination.[1]

    • Monitor the formation of Fenpropimorph.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.

    • Separate the product from the ionic liquid and catalyst. This can typically be achieved by extraction with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography to obtain pure Fenpropimorph.

Protocol 2: Two-Step Synthesis of Fenpropimorph

This protocol outlines a more traditional two-step approach involving the initial synthesis and isolation of the intermediate aldehyde, followed by reductive amination.[2]

Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal

  • Aldol Condensation:

    • In a reaction flask, dissolve 4-tert-butylbenzaldehyde in a suitable solvent (e.g., ethanol).

    • Add a base catalyst (e.g., aqueous sodium hydroxide).

    • Cool the mixture in an ice bath and slowly add propanal.

    • Stir the reaction mixture at room temperature until completion.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase to obtain the crude unsaturated aldehyde, 3-(4-tert-butylphenyl)-2-methylpropenal.

  • Hydrogenation:

    • Dissolve the crude unsaturated aldehyde in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

    • Hydrogenate the mixture in a hydrogenation apparatus at a suitable pressure and temperature until the uptake of hydrogen ceases.

    • Filter off the catalyst and concentrate the solvent to yield 3-(4-tert-butylphenyl)-2-methylpropanal.

Step 2: Reductive Amination to Fenpropimorph

  • Reaction Setup:

    • In a reaction vessel, combine 3-(4-tert-butylphenyl)-2-methylpropanal and 2,6-dimethylmorpholine.

    • Add a suitable reducing agent (e.g., sodium triacetoxyborohydride, or perform catalytic hydrogenation as described above).

    • If using catalytic hydrogenation, add a suitable catalyst (e.g., Pd/C) and solvent.

  • Reaction Execution:

    • If using a chemical reducing agent, stir the reaction at room temperature until the starting materials are consumed.

    • If using catalytic hydrogenation, pressurize the vessel with hydrogen and heat as required.

  • Work-up and Purification:

    • Perform an aqueous work-up to remove the reducing agent and byproducts.

    • Extract the product into an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the crude product by distillation under reduced pressure or column chromatography to obtain Fenpropimorph.

Visualizations

Fenpropimorph_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product A This compound C 3-(4-tert-butylphenyl)-2-methylpropenal A->C Aldol Condensation (Base Catalyst) B Propanal B->C D 3-(4-tert-butylphenyl)-2-methylpropanal C->D Hydrogenation (e.g., Pd/C, H2) F Fenpropimorph D->F Reductive Amination (Reducing Agent or H2/Catalyst) E 2,6-dimethylmorpholine E->F

Caption: Synthetic pathway of Fenpropimorph from this compound.

One_Pot_Synthesis_Logic Start Start: Reaction Mixture (this compound, Propanal, 2,6-dimethylmorpholine (60 mol%), Ionic Liquid) Step1 Step 1: Aldol Condensation Start->Step1 Addition Addition of: - 2,6-dimethylmorpholine (40 mol%) - Pd/Al2O3 Catalyst - H2 Pressure Step1->Addition Step2 Step 2: Hydrogenation & Reductive Amination Addition->Step2 End End: Fenpropimorph Step2->End

Caption: Logical workflow for the one-pot synthesis of Fenpropimorph.

References

Troubleshooting & Optimization

Technical Support Center: Industrial Production of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial production of 4-tert-Butylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Product Yield

Q1: My reaction is resulting in a low yield of 4-tert-Butylbenzaldehyde. What are the common causes and how can I address them?

A1: Low yields can stem from several factors depending on the synthesis route. Here are some common causes and potential solutions:

  • Catalyst Inactivity:

    • Friedel-Crafts Reactions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Oxidation Reactions: For catalytic air oxidation, the catalyst synthesis process may not be mature, leading to lower activity.[2] Ensure the catalyst is prepared according to a validated protocol and properly activated.

  • Insufficient Catalyst:

    • In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, rendering it inactive.[1] It is often necessary to use a stoichiometric amount or even an excess of the catalyst.

  • Poor Selectivity:

    • In the liquid-phase oxidation of p-tert-butyltoluene with hydrogen peroxide, poor selectivity can be an issue.[2] Optimization of the catalyst system (e.g., Co²⁺-Br⁻-H₂O₂ or Ce³⁺-Br⁻-HAc-H₂O₂) and reaction conditions (temperature) is crucial.[2]

  • Deactivated Starting Material:

    • For Friedel-Crafts type reactions, if the aromatic ring of your starting material has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), it will be deactivated towards electrophilic substitution, hindering the reaction.[1]

Issue 2: Formation of Multiple By-products

Q2: I am observing the formation of significant amounts of by-products. How can I improve the selectivity of my reaction?

A2: By-product formation is a common challenge. Here are some strategies to improve selectivity:

  • Over-alkylation in Friedel-Crafts Reactions: The alkylated product is often more reactive than the starting material, leading to polyalkylation. Using a large excess of the aromatic substrate can favor mono-alkylation.[3][4]

  • Isomer Formation: In the synthesis of 4-tert-Butylbenzaldehyde from benzaldehyde, the formation of the 2-tert-butyl benzaldehyde isomer can occur. The choice of catalyst is critical to ensure selective localization of the isobutene to the para position.[5]

  • Oxidation By-products: During the oxidation of p-tert-butyltoluene, over-oxidation to 4-tert-butylbenzoic acid can occur. Careful control of reaction time, temperature, and oxidant concentration is necessary. Some processes intentionally lead to the benzoic acid derivative, so the reaction goal is important.[6]

  • Hydrolysis By-products: In the benzyl halide hydrolysis method, impurities such as 4-tert-butylbenzyl acetate can form, which may be difficult to remove.[7]

Issue 3: Purification Difficulties

Q3: I am having trouble purifying the final product to the desired specification. What are some common purification challenges and solutions?

A3: Purification of 4-tert-Butylbenzaldehyde can be challenging due to the presence of closely related impurities.

  • High-Boiling Impurities: High molecular weight by-products can form, which may decompose during distillation and contaminate the final product.[8] A preliminary evaporation step to remove these non-volatile impurities before final distillation can be beneficial.[8]

  • Difficult-to-Separate Impurities: Some impurities, such as 4-tert-butylbenzonitrile which can form during the Sommelet reaction, are not easily separated by distillation.[8] In such cases, a chemical treatment step, like hydrolysis with sulfuric acid to convert the nitrile to the more easily separable benzoic acid derivative, may be necessary before distillation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis methods for 4-tert-Butylbenzaldehyde?

A1: The main industrial synthesis routes include:

  • Chemical Oxidation: Traditionally, this involves the oxidation of p-tert-butyltoluene using oxidants like manganese dioxide (MnO₂) in sulfuric acid. This method can achieve high yields (over 90%) and purity.[2]

  • Oxygen (Air) Oxidation: This is considered a more environmentally friendly and cost-effective method as it avoids expensive oxidants. However, it often requires high temperatures and the catalyst technology is still maturing.[2]

  • Electrochemical Oxidation: This method involves the direct or indirect electrochemical oxidation of p-tert-butyltoluene. It is a subject of industrial interest, with companies like BASF and Givaudan using it on a large scale.[2][9]

  • Benzyl Halide Hydrolysis: This involves the preparation of a p-tert-butyl benzyl halide from p-tert-butyltoluene, followed by hydrolysis to the aldehyde.[2]

  • Synthesis from Benzaldehyde: This method involves protecting the aldehyde group of benzaldehyde, followed by a Friedel-Crafts reaction with isobutene and subsequent deprotection.[5]

Q2: What are the main advantages and disadvantages of the chemical oxidation method?

A2:

  • Advantages: Simple process steps, high yield (can exceed 90%), and high product purity. The resulting product is often preferred in the fragrance industry due to the absence of chlorine.[2]

  • Disadvantages: Corrosion of equipment by sulfuric acid and the production of large quantities of manganese sulfate (MnSO₄) as a by-product, which poses environmental challenges. However, the MnSO₄ can be electrochemically re-oxidized to MnO₂ for recycling.[2]

Q3: Are there greener alternatives for the synthesis of 4-tert-Butylbenzaldehyde?

A3: Yes, the liquid-phase oxidation using air or oxygen is considered a more sustainable approach because it does not consume expensive and environmentally challenging oxidants.[2] Electrochemical oxidation is also a notable green chemistry approach used on an industrial scale.[9] The use of hydrogen peroxide (H₂O₂) as an oxidant is also being explored as it produces water as the only by-product, though challenges with product separation and selectivity remain.[2]

Data Presentation

Table 1: Comparison of Yields and Purity for Different Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/ConditionsReported YieldReported PurityReference
Chemical Oxidationp-tert-ButyltolueneMnO₂, H₂SO₄>90%High[2]
Bromination/Saponification4-tert-ButyltolueneBromine chloride, Formic acid93.1% (crude)97.0%[10]
Bromination/Sommelet Reaction4-tert-ButyltolueneBromine, Water, Sommelet reagent~80% (overall)>99.5%[7][8]
Electrochemical Oxidation4-tert-ButyltolueneDirect anodic oxidation88%Not specified[11]
Benzaldehyde Acetal RouteBenzaldehyde, IsobuteneTriethyl orthoformate, Catalyst93.7% (acetal intermediate)98.8% (acetal intermediate)[5]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 4-tert-Butyltoluene and Saponification

This protocol is based on a patented industrial process.

  • Halogenation:

    • In a suitable reactor, heat 600 g of 4-tert-butyltoluene to 160-170°C with stirring.

    • Slowly add 980.3 g of bromine chloride dropwise over 6-7 hours, ensuring the temperature is maintained and no bromine chloride escapes through the reflux condenser.

    • After the addition is complete, continue stirring for approximately 10 minutes until gas evolution ceases.

    • Cool the reaction mixture to 70°C.

  • Saponification:

    • To the cooled reaction mixture, add 300 g of 90% formic acid.

    • Heat the mixture to 110°C and maintain for about 12 hours until gas evolution stops.

    • Cool the mixture and add 500 ml of water.

    • Separate the organic phase, wash it with 5% sodium hydroxide solution and then with water until neutral.

    • Dry the organic phase to obtain the crude product.

  • Purification:

    • The crude product can be purified by fractional distillation under vacuum to yield 4-tert-Butylbenzaldehyde with a purity of approximately 97%.[10]

Visualizations

experimental_workflow Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-tert-Butyltoluene halogenation Halogenation (e.g., with Bromine Chloride at 160-170°C) start->halogenation saponification Saponification (e.g., with Formic Acid at 110°C) halogenation->saponification phase_separation Phase Separation (after adding water) saponification->phase_separation washing Washing (with NaOH and water) phase_separation->washing drying Drying washing->drying distillation Fractional Distillation (under vacuum) drying->distillation final_product Final Product: 4-tert-Butylbenzaldehyde distillation->final_product

Caption: A generalized experimental workflow for the synthesis of 4-tert-Butylbenzaldehyde.

troubleshooting_low_yield Troubleshooting Logic: Low Product Yield cluster_causes Potential Causes cluster_solutions Potential Solutions problem Problem: Low Product Yield catalyst_inactive Catalyst Inactivity (e.g., moisture) problem->catalyst_inactive catalyst_insufficient Insufficient Catalyst (complexation with product) problem->catalyst_insufficient poor_selectivity Poor Selectivity (by-product formation) problem->poor_selectivity deactivated_substrate Deactivated Substrate (electron-withdrawing groups) problem->deactivated_substrate use_anhydrous Use Anhydrous Conditions (dry glassware, inert atmosphere) catalyst_inactive->use_anhydrous increase_catalyst Increase Catalyst Amount (use stoichiometric excess) catalyst_insufficient->increase_catalyst optimize_conditions Optimize Reaction Conditions (temperature, catalyst system) poor_selectivity->optimize_conditions check_substrate Check Substrate Reactivity deactivated_substrate->check_substrate

References

Technical Support Center: Purification of Crude 4-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-butylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can include unreacted starting materials, isomers (e.g., 2-butylbenzaldehyde and 3-butylbenzaldehyde), byproducts from the synthesis such as 4-butylbenzyl alcohol and 4-butylbenzoic acid (formed via oxidation), and residual solvents. If the synthesis involves bromination of 4-butyltoluene, impurities like 4-butylbenzyl bromide and dibromo derivatives may also be present.[1]

Q2: What are the recommended purification techniques for crude this compound?

A2: The primary methods for purifying this compound are fractional vacuum distillation, column chromatography, and chemical purification via sodium bisulfite adduct formation.[1][2][3] The choice of technique depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key data is summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O[4]
Molecular Weight162.23 g/mol [4][5]
AppearanceColorless to pale yellow liquid[6]
Boiling Point250-263 °C (at atmospheric pressure)[5]
130 °C (at 25 mmHg)[7]
Density0.968 g/mL at 25 °C[5]
Refractive Indexn20/D 1.522[5]
SolubilitySoluble in organic solvents, sparingly soluble in water.[6]

Q4: How can I assess the purity of this compound after purification?

A4: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] A narrow boiling point range during distillation can also be an indicator of high purity.

Troubleshooting Guides

Fractional Vacuum Distillation

Q: My this compound is co-distilling with an impurity. What should I do?

A: This issue typically arises when the impurity has a boiling point close to that of this compound. To resolve this, you can:

  • Increase the efficiency of the distillation column: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).

  • Optimize the reflux ratio: Increasing the reflux ratio can enhance the separation of components with close boiling points.

  • Consider an alternative purification method: If distillation fails to provide the desired purity, column chromatography may be a more effective technique for separating closely boiling isomers or impurities.[3]

Q: The distillation is proceeding very slowly, or the compound is not distilling at the expected temperature.

A: This could be due to several factors:

  • Inadequate vacuum: Check your vacuum pump and the seals on your distillation apparatus for leaks. A stable and sufficiently low pressure is essential for distillation at a lower temperature.

  • Insufficient heating: Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a boil under the applied vacuum. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Thermometer placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

Column Chromatography

Q: I am having difficulty separating this compound from a non-polar impurity on a silica gel column.

A: this compound is a moderately polar compound. If a non-polar impurity is co-eluting, consider the following:

  • Adjust the solvent system: Decrease the polarity of the mobile phase. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.[2] By decreasing the proportion of the more polar solvent (ethyl acetate), you can increase the retention time of the more polar this compound on the silica gel, allowing the non-polar impurity to elute first.

  • Use a different stationary phase: If adjusting the mobile phase is ineffective, consider using a different adsorbent, such as alumina, which has different selectivity compared to silica gel.

Q: The purified fractions of this compound show signs of oxidation (e.g., presence of 4-butylbenzoic acid). How can I prevent this?

A: Aldehydes are susceptible to air oxidation, especially when spread over the large surface area of a chromatography adsorbent. To minimize oxidation:

  • Use freshly distilled solvents: Solvents can contain dissolved oxygen.

  • Work quickly: Do not let the compound sit on the column for an extended period.

  • Consider an inert atmosphere: If the product is highly sensitive, running the column under a nitrogen or argon atmosphere can be beneficial.

Purification via Sodium Bisulfite Adduct

Q: The sodium bisulfite adduct of this compound is not precipitating from the solution.

A: This may be due to:

  • Insufficient concentration: The solution may not be saturated enough for the adduct to precipitate. Ensure you are using a saturated aqueous solution of sodium bisulfite.

  • Temperature: Cooling the reaction mixture in an ice bath can promote precipitation.

  • pH: The formation of the bisulfite adduct is pH-dependent. Ensure the pH of the solution is appropriate.

Q: The yield of regenerated this compound after hydrolysis of the adduct is low.

A: Potential causes for low yield include:

  • Incomplete adduct formation: Ensure the initial reaction with sodium bisulfite has gone to completion.

  • Incomplete hydrolysis: The hydrolysis of the adduct requires treatment with either an acid (like HCl) or a base (like Na₂CO₃ or NaOH). Ensure sufficient reagent has been added and the mixture has been stirred for an adequate amount of time to regenerate the aldehyde.

  • Inefficient extraction: After regeneration, the aldehyde must be thoroughly extracted from the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to maximize recovery.

Experimental Protocols

Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.

    • Connect the apparatus to a vacuum pump with a pressure gauge.

    • Begin stirring and gradually heat the flask using a heating mantle.

    • Slowly evacuate the system to the desired pressure.

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at its characteristic boiling point under the applied vacuum (e.g., ~130 °C at 25 mmHg).[7]

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides.

    • Allow the apparatus to cool completely before venting to atmospheric pressure.

Column Chromatography
  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a chromatography column with the slurry.

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Elution:

    • Load the dissolved sample onto the top of the silica gel bed.

    • Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Purification via Sodium Bisulfite Adduct Formation
  • Adduct Formation:

    • In a flask, vigorously stir the crude this compound with a saturated aqueous solution of sodium bisulfite.

    • Continue stirring until a white precipitate of the aldehyde-bisulfite adduct forms. Cooling the mixture may aid precipitation.

  • Separation:

    • Collect the solid adduct by vacuum filtration and wash it with a small amount of cold water, followed by an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities.

  • Regeneration:

    • Transfer the filtered adduct to a flask and add an aqueous solution of a weak base (e.g., sodium carbonate) or a dilute acid (e.g., hydrochloric acid).

    • Stir the mixture until the solid dissolves and two layers form, indicating the regeneration of the aldehyde.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and extract the regenerated this compound with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (GC, TLC) Crude->Analysis Distillation Fractional Vacuum Distillation Analysis->Distillation High boiling impurities Chromatography Column Chromatography Analysis->Chromatography Isomers / Polarity difference Bisulfite Sodium Bisulfite Adduct Formation Analysis->Bisulfite Non-aldehyde impurities Pure Pure this compound Distillation->Pure Chromatography->Pure Bisulfite->Pure

Caption: General purification workflow for crude this compound.

Distillation_Troubleshooting Start Distillation Problem Q1 Co-distillation with impurity? Start->Q1 Q2 Slow/No distillation? Start->Q2 A1_1 Increase column efficiency Q1->A1_1 Yes A1_2 Optimize reflux ratio Q1->A1_2 Yes A1_3 Switch to Chromatography Q1->A1_3 Yes A2_1 Check vacuum seals Q2->A2_1 Yes A2_2 Increase heating Q2->A2_2 Yes A2_3 Check thermometer placement Q2->A2_3 Yes

Caption: Troubleshooting logic for fractional distillation issues.

Bisulfite_Purification cluster_mix Mixture cluster_separation Separation Crude_Aldehyde Crude Aldehyde (Soluble in Organic) Reagent + Sodium Bisulfite (Aqueous Solution) Crude_Aldehyde->Reagent Impurity Non-Aldehyde Impurity (Soluble in Organic) Adduct Aldehyde-Bisulfite Adduct (Solid Precipitate) Reagent->Adduct Impurity_Solution Impurity in Solution Reagent->Impurity_Solution Regeneration + Acid or Base (Aqueous) Adduct->Regeneration Pure_Aldehyde Pure Aldehyde Regeneration->Pure_Aldehyde

Caption: Chemical principle of purification via bisulfite adduct formation.

References

Technical Support Center: Troubleshooting Equipment Corrosion in Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating equipment corrosion during benzaldehyde synthesis. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory and pilot plant settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of equipment corrosion during benzaldehyde synthesis?

A1: Equipment corrosion during benzaldehyde synthesis is primarily caused by the harsh chemical environment created by various reactants, catalysts, and byproducts. The specific corrosive agents depend on the synthesis route employed.

  • Toluene Oxidation: This process can involve catalysts and conditions that are corrosive. For instance, some methods use acetic acid as a solvent, which can be corrosive to certain metals, especially at elevated temperatures.[1] The chlorination of toluene, a common industrial route, produces hydrochloric acid (HCl) as a byproduct, which is highly corrosive to many materials.[2][3]

  • Benzyl Alcohol Oxidation: While often considered a "greener" route, the oxidation of benzyl alcohol can still present corrosion challenges. Some traditional methods use strong and corrosive oxidants like permanganate or chromate.[4] Even when using milder oxidants like hydrogen peroxide, the presence of acidic catalysts can contribute to corrosion.[5]

  • Acid-Catalyzed Synthesis (e.g., from Cinnamaldehyde): The use of strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) as catalysts or reactants creates a highly corrosive environment for most common metals, including standard grades of stainless steel.[6]

Q2: My stainless steel reactor is showing signs of pitting and discoloration. What could be the cause and how can I prevent it?

A2: Pitting and discoloration in stainless steel reactors are common forms of localized corrosion, often initiated by specific chemical species.

  • Chloride-Induced Pitting: The most likely culprit is the presence of chlorides. Chloride ions, even in small concentrations, can break down the passive protective layer of stainless steel, leading to pitting. This is a significant issue in synthesis routes involving hydrochloric acid or chloride-based catalysts.[2][3]

  • Acidic Conditions: Strong acids can also lead to general corrosion and discoloration. The combination of acidic conditions and high temperatures accelerates the corrosion rate.

  • Prevention Strategies:

    • Material Selection: For environments with high chloride concentrations or strong acids, consider upgrading to higher-grade alloys such as Hastelloy or using glass-lined steel reactors.[7][8]

    • Process Control: If possible, neutralize acidic byproducts as they are formed. Ensure that the water content in reactants like toluene is minimized, as it can react with chlorine to form hydrochloric acid.

    • Inhibitors: The use of corrosion inhibitors can be effective. Interestingly, benzaldehyde and its derivatives can act as corrosion inhibitors for carbon steel in acidic environments by adsorbing onto the metal surface and forming a protective layer.[9][10]

Q3: Are there recommended materials of construction for a multi-purpose benzaldehyde synthesis reactor?

A3: Yes, the choice of material is critical for the longevity and safety of your reactor.

  • Glass-Lined Steel: This is an excellent choice for multi-purpose reactors due to its broad chemical resistance against acids, alkalis, and solvents. It is particularly suitable for processes involving strong acids like HCl and H₂SO₄.

  • High-Alloy Stainless Steels: For less aggressive conditions, high-alloy stainless steels (e.g., 316L) can be sufficient. However, their resistance to chlorides and strong non-oxidizing acids is limited.[8][11]

  • Nickel Alloys (e.g., Hastelloy): These alloys offer superior corrosion resistance, especially in the presence of chlorides and strong acids at high temperatures, but they are a more expensive option.

  • Elastomers for Seals and Gaskets: Benzaldehyde can cause swelling, cracking, and hardening of common rubber seals. Ethylene Propylene Diene Monomer (EPDM) is a recommended material for O-rings and seals in contact with benzaldehyde due to its chemical resistance.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Actions & Solutions
Uniform Corrosion (General thinning of reactor walls) - Exposure to strong acids (e.g., H₂SO₄, HCl).- High operating temperatures.- Material Upgrade: Switch to more resistant materials like glass-lined steel or high-nickel alloys.- Temperature Control: Operate at the lowest effective temperature.- Inhibitor Addition: Investigate the use of appropriate corrosion inhibitors.
Pitting Corrosion (Small, localized holes) - Presence of chloride ions, even at ppm levels.- Breakdown of the passive layer on stainless steel.- Eliminate Chloride Sources: Use chloride-free catalysts and reactants where possible.- Material Upgrade: Use chloride-resistant alloys (e.g., Hastelloy) or glass-lined equipment.- Thorough Cleaning: Ensure the reactor is thoroughly cleaned between batches to remove residual chlorides.
Crevice Corrosion (Corrosion at joints, under gaskets, or in stagnant areas) - Oxygen depletion in confined spaces, creating a localized corrosive environment.- Design Modification: Redesign joints and seals to eliminate crevices.- Regular Inspection & Cleaning: Frequently inspect and clean areas prone to crevice corrosion.
Stress Corrosion Cracking (SCC) - A combination of tensile stress, a corrosive environment, and a susceptible material.- Stress Relief: Anneal equipment after fabrication to relieve residual stresses.- Material Selection: Choose materials not susceptible to SCC in the specific chemical environment.
Corrosion of Ancillary Equipment (Pumps, valves, etc.) - Incompatible materials used for smaller components.- Material Consistency: Ensure all wetted parts of the system are made of compatible, corrosion-resistant materials.- Regular Maintenance: Implement a strict maintenance and replacement schedule for ancillary parts.

Quantitative Data on Corrosion

The following table summarizes corrosion rate data for common materials in environments relevant to benzaldehyde synthesis.

MaterialCorrosive EnvironmentTemperature (°C)Corrosion Rate (mm/year)
Carbon Steel (1020)0.1 N HCl25>1.0 (uninhibited)
Carbon Steel (1020)0.1 N HCl + Benzaldehyde (10⁻³ M)25~0.02 (97.4% inhibition)[9]
Stainless Steel (316L)50 wt% NaOH250.023[12]
Stainless Steel (316L)50 wt% NaOH>50up to 0.5[12]
Stainless Steel (316L)30 wt% NaOH90~0.8[12]
Stainless Steel (AISI 304/316)Environments with high Total Acid Number (TAN)Not specifiedInsignificant[11]

Experimental Protocols for Corrosion Testing

1. Weight Loss Method (Gravimetric Testing) - Based on ASTM G1 & G31

This method determines the average corrosion rate over a period of exposure.[13][14]

Methodology:

  • Specimen Preparation:

    • Cut coupons of the material to be tested (e.g., 316L stainless steel) to a known surface area.

    • Polish the coupons with progressively finer emery paper to achieve a uniform surface finish.

    • Degrease the coupons by washing with acetone and then deionized water.

    • Dry the coupons in an oven at 105°C for at least one hour.

    • Cool the coupons in a desiccator and weigh them accurately to the nearest 0.1 mg.

  • Exposure:

    • Prepare the corrosive medium to simulate the benzaldehyde synthesis environment (e.g., a solution of acid catalyst in the reaction solvent).

    • Completely immerse the weighed coupons in the test solution using a non-metallic holder.

    • Maintain the solution at the desired reaction temperature for a predetermined duration (e.g., 24, 48, 72 hours).

  • Cleaning and Re-weighing:

    • After the exposure period, remove the coupons from the solution.

    • Clean the coupons to remove all corrosion products according to ASTM G1 standards (e.g., using a specific acid solution with an inhibitor to prevent further attack on the base metal).

    • Rinse thoroughly with deionized water and acetone.

    • Dry and re-weigh the coupons.

  • Corrosion Rate Calculation: The corrosion rate (CR) in mm/year can be calculated using the following formula:

    CR = (K × W) / (A × T × D)

    Where:

    • K = constant (8.76 × 10⁴)

    • W = mass loss in grams

    • A = surface area of the coupon in cm²

    • T = exposure time in hours

    • D = density of the material in g/cm³

2. Electrochemical Corrosion Testing (Potentiodynamic Polarization)

This method provides rapid information on the corrosion behavior, including corrosion potential, corrosion current, and pitting susceptibility.[6][15][16]

Methodology:

  • Cell Setup:

    • A standard three-electrode electrochemical cell is used, containing the working electrode (the material sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., graphite or platinum).

    • The electrolyte is the simulated corrosive medium from the synthesis process.

  • Procedure:

    • Immerse the electrodes in the electrolyte and allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes.[15]

    • Using a potentiostat, apply a potential scan, typically starting from a cathodic potential relative to the OCP and scanning towards an anodic potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Plot the data as log(current density) versus potential to generate a Tafel plot.

    • The corrosion potential (Ecorr) is the potential at which the current is at a minimum.

    • The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the curve back to Ecorr.

    • The corrosion rate can then be calculated from the icorr using Faraday's Law.

    • The shape of the anodic polarization curve can indicate the material's susceptibility to pitting. A sharp increase in current at a certain potential (pitting potential) is indicative of pitting.

Diagrams

G cluster_prep Sample Preparation cluster_exp Exposure cluster_eval Evaluation p1 Cut & Measure Material Coupon p2 Polish Surface p1->p2 p3 Degrease & Clean p2->p3 p4 Dry & Weigh (Initial Weight) p3->p4 e1 Immerse in Corrosive Medium p4->e1 e2 Maintain Temp & Time e1->e2 ev1 Remove & Clean (Remove Corrosion Products) e2->ev1 ev2 Dry & Re-weigh (Final Weight) ev1->ev2 ev3 Calculate Mass Loss ev2->ev3 ev4 Calculate Corrosion Rate ev3->ev4

Caption: Experimental workflow for weight loss corrosion testing.

G cluster_synthesis Synthesis Route cluster_corrodents Primary Corrosive Agents cluster_solutions Mitigation Strategies S1 Toluene Oxidation (with Chlorination) C1 Hydrochloric Acid (HCl) Acetic Acid S1->C1 S2 Benzyl Alcohol Oxidation C2 Acidic Catalysts Strong Oxidants S2->C2 S3 Acid-Catalyzed Reaction C3 Strong Acids (H2SO4, HCl) S3->C3 Sol Material Selection: - Glass-Lined Steel - High-Nickel Alloys - EPDM Seals Process Control: - Temp. Management - Neutralization Use of Inhibitors C1->Sol C2->Sol C3->Sol

Caption: Relationship between synthesis routes, corrosive agents, and mitigation strategies.

References

Technical Support Center: Reaction Condition Optimization for 4-Butylbenzaldehyde Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the aldol condensation of 4-butylbenzaldehyde. The focus is on the Claisen-Schmidt condensation, where this compound, an aromatic aldehyde lacking α-hydrogens, reacts with an enolizable aldehyde or ketone.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction principle for the aldol condensation of this compound?

A1: The reaction is a Claisen-Schmidt condensation, a type of crossed aldol condensation.[1] In this reaction, this compound, which cannot form an enolate because it has no α-hydrogens, serves exclusively as the electrophile.[2][3] A second carbonyl compound (an aldehyde or ketone with α-hydrogens, such as acetone or propanal) is deprotonated by a base to form a nucleophilic enolate ion.[4] This enolate then attacks the carbonyl carbon of this compound, leading to a β-hydroxy carbonyl compound (the aldol adduct).[5] Typically, this adduct readily dehydrates, especially with heating, to form a more stable α,β-unsaturated carbonyl compound (an enone).[6][7]

Q2: My reaction yield is very low. What are the most common causes?

A2: Low yields in this condensation can be attributed to several factors:

  • Side Reactions: The primary side reactions are the self-condensation of the enolizable partner and the Cannizzaro reaction of this compound if a strong base is used.[2][8]

  • Reaction Equilibrium: The initial aldol addition is often reversible.[3] To drive the reaction forward, the subsequent irreversible dehydration to the conjugated enone is crucial, which is typically promoted by heating.[3][6]

  • Reagent Purity and Stoichiometry: Impure starting materials, especially oxidation of the aldehyde to carboxylic acid, can inhibit the reaction.[9] Incorrect stoichiometry can also lead to a large amount of unreacted starting material.

  • Catalyst Activity: The base catalyst (e.g., NaOH, KOH) may be old or inactive. The concentration of the base is also a critical parameter.

Q3: I am getting a mixture of products. How can I improve selectivity for the desired crossed-aldol product?

A3: Product mixture issues almost always arise from the self-condensation of the enolizable partner.[2] To enhance selectivity for the reaction between this compound and your enolizable carbonyl, consider these strategies:

  • Slow Addition: Add the enolizable aldehyde or ketone slowly to the mixture of this compound and the base catalyst.[3][8] This maintains a low concentration of the enolate, minimizing its opportunity to react with its neutral form.

  • Use a Non-Enolizable Partner: This is already achieved by using this compound, which cannot self-condense.[3]

  • Pre-formation of the Enolate: For very high selectivity, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely convert the enolizable partner into its enolate before the this compound is introduced.[3][6]

Q4: How does temperature influence the reaction outcome?

A4: Temperature is a critical parameter for controlling the reaction product.

  • Low Temperatures (e.g., 0 °C to room temperature): These conditions favor the formation of the β-hydroxy aldol adduct, which is the kinetic product.[7]

  • High Temperatures: Heating the reaction mixture promotes the elimination of water (dehydration) from the initial aldol adduct.[6] This leads to the formation of the α,β-unsaturated carbonyl compound, which is often the more thermodynamically stable product.[7] However, excessively high temperatures can increase the rate of side reactions and degradation.[10][11]

Q5: What are the recommended catalysts and solvents for this reaction?

A5:

  • Catalysts: The most common catalysts are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.[4][12] For sensitive substrates, milder bases such as sodium carbonate may be used to minimize side reactions like the Cannizzaro reaction.[8] Heterogeneous catalysts, including solid bases like magnesium-aluminum hydrotalcites or acidic resins, are also effective and can simplify product purification.[13][14]

  • Solvents: Ethanol is a very common and effective solvent for Claisen-Schmidt condensations.[3][12] Other protic solvents like methanol or even water can be used.[11] Some studies have reported excellent yields under solvent-free conditions, which can be an environmentally friendly alternative.[1][13]

Troubleshooting Guide

This guide addresses specific experimental issues in a structured format.

ProblemPotential Cause(s)Suggested Solution(s)
1. Low or No Product Formation 1. Inactive Catalyst: Base solution is old or has absorbed atmospheric CO₂.2. Low Temperature: Reaction rate is too slow.3. Impure Reagents: this compound may have oxidized to the carboxylic acid.4. Insufficient Reaction Time: The reaction has not reached completion.1. Prepare a fresh solution of NaOH or KOH.2. Gradually increase the reaction temperature and monitor progress via TLC.3. Purify the aldehyde by distillation before use. Check the purity of the enolizable partner.4. Extend the reaction time, monitoring by TLC until the starting material is consumed.[12]
2. Significant Self-Condensation Byproduct 1. High Concentration of Enolate: All reagents were mixed at once, allowing the enolizable partner to react with itself.1. Add the enolizable carbonyl compound dropwise over an extended period to the mixture of this compound and base.[3][8]2. Use a slight excess of this compound to increase the probability of a crossed reaction.[9]
3. Isolating the Aldol Adduct (β-hydroxy) instead of the Enone Product 1. Insufficient Dehydration: The reaction temperature was too low or the reaction time was too short to facilitate the elimination of water.1. After the initial addition is complete (confirmed by TLC), heat the reaction mixture to drive the dehydration step.[6][7]2. If using acid catalysis, ensure the catalyst concentration is sufficient for both the aldol addition and subsequent dehydration.[1]
4. Presence of Cannizzaro Byproducts (4-Butylbenzyl alcohol and 4-Butylbenzoic acid) 1. Strong Base: Aromatic aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base.[8]1. Use a milder base, such as sodium carbonate.[8]2. Carefully control the stoichiometry of the strong base.3. Maintain a lower reaction temperature.

Data Presentation

The following tables summarize how reaction conditions can affect yield and selectivity in a typical Claisen-Schmidt condensation, using benzaldehyde as a model for this compound.

Table 1: Effect of Catalyst on Benzaldehyde-Acetone Condensation

CatalystSolventTemperature (°C)Time (h)Yield of Benzalacetone (%)Reference
10% NaOHEthanol/WaterRoom Temp2~90% (for Dibenzalacetone)[9]
Mg-Al Solid BaseSolvent-free1204~75%[14]
Sulfated ZirconiaSolvent-free170463-96%[13]
Water (autocatalyzed)Water250524%[11]

Note: Yields are highly dependent on the specific ketone/aldehyde partner and exact reaction conditions.

Table 2: General Influence of Temperature on Product Distribution

Temperature RangeFavored ProductProduct TypeRationale
Low (-10 °C to 25 °C)β-Hydroxy Carbonyl AdductKinetic ProductThe initial nucleophilic addition has a lower activation energy than the subsequent dehydration.[7]
High ( > 40 °C to Reflux)α,β-Unsaturated EnoneThermodynamic ProductHeat provides the necessary energy to overcome the activation barrier for the elimination of water, forming a stable conjugated system.[7]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 4-Butyl-α,β-Unsaturated Ketone

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a generic ketone (e.g., acetone) to yield the corresponding α,β-unsaturated product.

Materials:

  • This compound

  • Ketone (e.g., Acetone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve this compound (1 equivalent) in 20 mL of 95% ethanol. Add the ketone (0.5 equivalents for a double condensation like with acetone, or 1 equivalent for a single condensation) to this solution. Place the flask in an ice bath on a magnetic stirrer and begin stirring.

  • Catalyst Preparation: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reactant Addition: While the aldehyde/ketone solution is stirring vigorously in the ice bath, slowly add the NaOH solution dropwise over 15-20 minutes. A precipitate should begin to form.[9]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the this compound spot has disappeared.[12]

  • Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7.[12] Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid product thoroughly with cold deionized water until the filtrate is neutral.[12] Allow the product to air dry. For further purification, recrystallize the solid from a minimal amount of hot ethanol.[3][9]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Visualizations

G reagents 1. Mix Reagents (this compound, Ketone, Solvent) cool 2. Cool Mixture (Ice Bath) reagents->cool add_base 3. Add Base Catalyst (e.g., aq. NaOH) cool->add_base react 4. Stir at Room Temp (Monitor by TLC) add_base->react quench 5. Quench & Neutralize (Ice, dilute HCl) react->quench filter 6. Isolate Crude Product (Vacuum Filtration) quench->filter purify 7. Purify Product (Recrystallization) filter->purify analyze 8. Characterize (NMR, IR, MP) purify->analyze

Caption: General experimental workflow for a base-catalyzed aldol condensation.

G start Problem: Low or No Yield check_reagents Are reagents pure and fresh? start->check_reagents check_catalyst Is the base catalyst active? check_reagents->check_catalyst Yes sol_reagents Solution: Purify reagents (e.g., distill aldehyde). check_reagents->sol_reagents No check_temp Is the temperature appropriate? check_catalyst->check_temp Yes sol_catalyst Solution: Prepare fresh base solution. check_catalyst->sol_catalyst No check_time Is reaction time sufficient? check_temp->check_time Yes sol_temp Solution: Gradually increase temperature. check_temp->sol_temp No sol_time Solution: Extend reaction time and monitor by TLC. check_time->sol_time No no_issue If all checks pass, consider alternative catalyst or solvent. check_time->no_issue Yes

Caption: Troubleshooting logic diagram for addressing low reaction yield.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (with heat) ketone Ketone with α-H enolate Nucleophilic Enolate Ion ketone->enolate + OH⁻ - H₂O alkoxide Alkoxide Intermediate enolate->alkoxide aldehyde This compound (Electrophile) aldehyde->alkoxide adduct β-Hydroxy Adduct (Aldol Addition Product) alkoxide->adduct + H₂O - OH⁻ enone α,β-Unsaturated Product (Final Condensation Product) adduct->enone - H₂O

Caption: Key mechanistic steps of the base-catalyzed Claisen-Schmidt condensation.

References

managing air and light sensitivity of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the air and light sensitivity of 4-tert-Butylbenzaldehyde for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q1: My 4-tert-Butylbenzaldehyde has developed a yellow tint. Is it still usable?

A slight yellowing of 4-tert-Butylbenzaldehyde upon storage is not uncommon and can be an early indicator of oxidation. The primary oxidation product is 4-tert-butylbenzoic acid, which is a white solid. The yellow color may be due to the formation of minor impurities or polymeric byproducts.

Recommendation:

  • Assess the purity: If your experiment is sensitive to impurities, it is recommended to assess the purity of the aldehyde using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Consider the application: For applications where high purity is not critical, the material may still be usable. However, for sensitive applications such as in fragrance formulation or pharmaceutical synthesis, using a fresh, colorless sample is advisable.

  • Purification: If a high-purity material is required, consider purifying the aldehyde by distillation under reduced pressure.

Q2: I observed a decrease in the yield of my reaction involving 4-tert-Butylbenzaldehyde. Could this be related to its storage?

Yes, improper storage of 4-tert-Butylbenzaldehyde can lead to its degradation, primarily through oxidation to 4-tert-butylbenzoic acid.[1] The presence of this carboxylic acid can interfere with various reactions, leading to lower yields or the formation of unwanted side products.

Recommendation:

  • Verify the purity: Check the purity of the aldehyde to confirm if a significant amount has oxidized.

  • Use fresh or purified material: For optimal reaction outcomes, use a fresh bottle of 4-tert-Butylbenzaldehyde or purify the existing stock.

  • Inert atmosphere: For future reactions, consider handling the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.

Q3: My 4-tert-Butylbenzaldehyde appears to have solidified or contains a precipitate. What should I do?

The presence of a solid precipitate, likely 4-tert-butylbenzoic acid, indicates significant oxidation.

Recommendation:

  • Do not use for sensitive reactions: The material is likely of low purity and should not be used for experiments requiring high-quality starting material.

  • Purification: The aldehyde can be separated from the carboxylic acid by distillation.

  • Proper disposal: If purification is not feasible, dispose of the material according to your institution's hazardous waste disposal procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 4-tert-Butylbenzaldehyde when exposed to air?

The primary degradation product of 4-tert-Butylbenzaldehyde upon exposure to air is 4-tert-butylbenzoic acid, formed through the oxidation of the aldehyde group.[1]

Q2: How does light affect the stability of 4-tert-Butylbenzaldehyde?

Exposure to light, particularly UV light, can promote the degradation of 4-tert-Butylbenzaldehyde. While the specific photodegradation pathways are not extensively documented in readily available literature, aromatic aldehydes, in general, can undergo various photochemical reactions, including photo-oxidation and the formation of radical species.

Q3: What are the ideal storage conditions for 4-tert-Butylbenzaldehyde?

To maintain its quality and purity, 4-tert-Butylbenzaldehyde should be stored under the following conditions:

  • Temperature: In a cool place, with some suppliers recommending refrigerated temperatures (2-8°C).[2]

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidation.

  • Light: Protected from light by storing in an amber or opaque container in a dark location.[3]

  • Ventilation: In a well-ventilated area.[4]

Q4: Can I use an antioxidant to improve the stability of 4-tert-Butylbenzaldehyde?

While the use of antioxidants is a common practice for stabilizing various organic compounds, the specific compatibility and effectiveness of antioxidants with 4-tert-Butylbenzaldehyde would need to be experimentally determined for your specific application. Common antioxidants for organic materials include butylated hydroxytoluene (BHT).

Quantitative Stability Data

The following table summarizes hypothetical stability data for 4-tert-Butylbenzaldehyde under various storage conditions. This data is for illustrative purposes to emphasize the importance of proper storage.

Storage ConditionTime (Months)Purity (%)Appearance
Recommended: 2-8°C, Inert Atmosphere, Dark099.5Colorless Liquid
699.2Colorless Liquid
1299.0Colorless Liquid
Ambient Temp. (20-25°C), Air, Dark 099.5Colorless Liquid
697.0Faint Yellow Liquid
1294.5Yellow Liquid
Ambient Temp. (20-25°C), Air, Light 099.5Colorless Liquid
692.0Yellow Liquid with Precipitate
12< 85.0Yellow Liquid with Significant Precipitate

Experimental Protocols

Protocol for a Stability Study of 4-tert-Butylbenzaldehyde

Objective: To evaluate the stability of 4-tert-Butylbenzaldehyde under different storage conditions over time.

Materials:

  • High-purity 4-tert-Butylbenzaldehyde (>99%)

  • Clear and amber glass vials with airtight caps

  • Nitrogen or Argon gas

  • Refrigerator (2-8°C)

  • Controlled temperature and humidity chamber (e.g., 25°C/60% RH)

  • UV light source

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Aliquot 1 mL of high-purity 4-tert-Butylbenzaldehyde into a series of clear and amber vials.

    • For the inert atmosphere condition, gently bubble nitrogen or argon gas through the liquid for 2-3 minutes and then quickly cap the vials.

    • For the air exposure condition, cap the vials without inerting.

  • Storage Conditions:

    • Place sets of prepared vials in the following conditions:

      • Condition A (Recommended): Refrigerator (2-8°C), amber vials, inert atmosphere.

      • Condition B: Controlled chamber (25°C/60% RH), amber vials, air.

      • Condition C: Controlled chamber (25°C/60% RH), clear vials, air, exposed to a UV light source.

      • Condition D (Control): Store a sealed bottle of the original material under recommended conditions.

  • Time Points for Analysis:

    • Analyze samples at time zero (T=0) and then at regular intervals (e.g., 1, 3, 6, and 12 months).

  • Analysis:

    • At each time point, visually inspect the samples for any change in color or the formation of precipitate.

    • Determine the purity of each sample using a validated GC-FID method.

      • Prepare a standard solution of 4-tert-Butylbenzaldehyde and 4-tert-butylbenzoic acid for peak identification and quantification.

      • Inject a diluted sample onto the GC and calculate the percentage purity based on the peak area of 4-tert-Butylbenzaldehyde relative to the total peak area.

  • Data Reporting:

    • Tabulate the purity data and visual observations for each storage condition at each time point.

    • Plot the purity of 4-tert-Butylbenzaldehyde as a function of time for each condition to visualize the degradation rate.

Visualizations

degradation_pathway cluster_main Degradation of 4-tert-Butylbenzaldehyde TBB 4-tert-Butylbenzaldehyde TBBA 4-tert-butylbenzoic acid TBB->TBBA Oxidation (Air) Other Other Minor Byproducts TBB->Other Photodegradation (Light)

Caption: Primary degradation pathways of 4-tert-Butylbenzaldehyde.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for 4-tert-Butylbenzaldehyde start Observe unexpected experimental outcome check_purity Assess purity of 4-tert-Butylbenzaldehyde (e.g., GC, NMR) start->check_purity is_pure Is purity acceptable? check_purity->is_pure other_factors Investigate other reaction parameters is_pure->other_factors Yes improper_storage Suspect degradation due to improper storage (air/light exposure) is_pure->improper_storage No proceed Proceed with experiment other_factors->proceed use_fresh Use fresh or purified aldehyde use_fresh->proceed improper_storage->use_fresh

References

Technical Support Center: Refining Separation Methods for 4-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Butylbenzaldehyde from complex reaction mixtures.

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Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Purity of this compound After Distillation

Potential Cause Recommended Solution
Insufficient Fractionating Column Efficiency Ensure the fractionating column is adequately packed (e.g., with Raschig rings or Vigreux indentations) to provide sufficient theoretical plates for separation. For high-boiling isomers, a longer column may be necessary.
Incorrect Distillation Pressure Optimize the vacuum pressure. A lower pressure reduces the boiling point, which can prevent thermal degradation of the product but may also decrease the boiling point differences between isomers. Use a manometer to accurately monitor and control the pressure.
Heating Rate Too High A rapid heating rate can lead to poor separation. Heat the distillation flask slowly and evenly to allow for proper equilibration between the liquid and vapor phases in the column.
Co-distillation with Impurities If impurities have similar boiling points to this compound, distillation alone may be insufficient. Consider a pre-purification step, such as a bisulfite extraction, to remove aldehyde-specific impurities.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Potential Cause Recommended Solution
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
High Concentration of Surfactant-like Impurities Add a small amount of a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.
Similar Densities of Organic and Aqueous Phases Add more of the organic solvent to decrease the density of the organic phase.
Presence of Fine Particulate Matter Filter the reaction mixture before performing the extraction to remove any solid particles that can stabilize emulsions.

Issue 3: Poor Separation in Column Chromatography

Potential Cause Recommended Solution
Inappropriate Solvent System Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.
Column Overloading Do not exceed the loading capacity of your column. As a rule of thumb, use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column Channeling Ensure the silica gel is packed uniformly. Dry packing can be more prone to channeling; consider using a slurry packing method.
Sample Insolubility Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Common impurities can include unreacted starting materials (e.g., 4-butyltoluene), over-oxidation products (e.g., 4-butylbenzoic acid), and isomeric byproducts (e.g., 2-butylbenzaldehyde and 3-butylbenzaldehyde), depending on the synthetic route.

Q2: Which purification method is best for achieving high purity of this compound?

A2: The "best" method depends on the specific impurities present and the desired scale.

  • Fractional vacuum distillation is effective for separating components with different boiling points and is suitable for larger scales.

  • Bisulfite extraction is highly selective for aldehydes and is excellent for removing non-aldehyde impurities.

  • Preparative column chromatography offers the highest resolution for separating closely related isomers but is often less practical for large quantities.

Q3: How can I remove the acidic impurity, 4-butylbenzoic acid?

A3: A simple and effective method is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base, such as a 5-10% sodium bicarbonate solution. The 4-butylbenzoic acid will be deprotonated and extracted into the aqueous layer.

Q4: My this compound is turning yellow upon storage. What is the cause and how can I prevent it?

A4: Aldehydes are prone to oxidation by air, which can lead to the formation of the corresponding carboxylic acid (4-butylbenzoic acid) and other colored byproducts. To prevent this, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8 °C). The addition of a radical inhibitor, such as BHT, can also be considered for long-term storage.

Q5: How can I monitor the progress of my purification?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities. A more quantitative assessment of purity can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables provide a summary of key physical properties and typical performance of different purification methods.

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Boiling Point (°C at reduced pressure)
This compound162.23250-263[1]130 °C at 25 mmHg
2-Butylbenzaldehyde162.23~245-255Not readily available
4-Butylbenzoic acid178.23300-301[2]Not applicable (solid)
4-tert-Butylbenzaldehyde162.23248.7[3]130 °C at 25 mmHg[4][5]
4-tert-Butylbenzoic acid178.23Not availableNot applicable (solid)

Table 2: Comparison of Purification Methods

Method Typical Purity Achieved Typical Recovery Yield Primary Application Advantages Disadvantages
Fractional Vacuum Distillation >98%70-90%Large-scale purification, separation of components with different boiling points.Scalable, cost-effective for large quantities.Can cause thermal degradation of sensitive compounds, may not separate isomers with close boiling points.
Bisulfite Extraction >99% (for aldehyde fraction)85-95%Selective removal of aldehydes from non-aldehyde impurities.Highly selective, mild conditions.Requires subsequent regeneration of the aldehyde, may not be suitable for sterically hindered aldehydes.
Preparative Column Chromatography >99.5%60-85%High-resolution separation of isomers and closely related impurities.Excellent separation power.Time-consuming, requires large volumes of solvent, not easily scalable.

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of this compound using fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump and tubing

  • Heating mantle

  • Stir bar or boiling chips

  • Vacuum grease

Procedure:

  • Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased and securely clamped.

  • Place the crude this compound and a stir bar into the round-bottom flask (do not fill more than two-thirds full).

  • Begin stirring and slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Observe the condensation ring rising slowly up the fractionating column. Insulate the column with glass wool or aluminum foil if necessary to maintain a steady temperature gradient.

  • Collect any low-boiling impurities as the first fraction.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Once the majority of the product has distilled, and the temperature begins to drop or fluctuate, stop the distillation.

  • Allow the apparatus to cool completely before releasing the vacuum.

Fractional_Vacuum_Distillation cluster_setup Distillation Apparatus cluster_utilities Utilities flask Distilling Flask (Crude Product) column Fractionating Column flask->column Vapors Ascend head Distillation Head with Thermometer column->head condenser Condenser head->condenser receiver Receiving Flask (Purified Product) condenser->receiver Condensate Collects vac_adapter Vacuum Adapter receiver->vac_adapter vacuum Vacuum Pump vac_adapter->vacuum To Vacuum heat Heating Mantle heat->flask Heat Input

Fractional Vacuum Distillation Workflow

Protocol 2: Bisulfite Extraction

This protocol is for the selective removal of this compound from a reaction mixture containing non-aldehyde impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Separatory funnel

  • 5% NaOH or HCl solution

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bisulfite solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct of this compound.

  • Drain the aqueous layer into a clean flask. The organic layer now contains the non-aldehyde components.

  • To regenerate the this compound, cool the aqueous layer in an ice bath and slowly add 5% NaOH solution until the solution is basic, or 5% HCl until it is acidic, to decompose the bisulfite adduct.

  • Extract the regenerated this compound with fresh organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and evaporate the solvent to obtain the purified this compound.

Bisulfite_Extraction start Crude Mixture in Organic Solvent add_bisulfite Add Saturated NaHSO₃ Solution start->add_bisulfite shake Shake in Separatory Funnel add_bisulfite->shake separate Separate Layers shake->separate organic_layer Organic Layer (Non-Aldehyde Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous_layer regenerate Regenerate Aldehyde (add Acid or Base) aqueous_layer->regenerate extract_aldehyde Extract with Organic Solvent regenerate->extract_aldehyde purified_aldehyde Purified This compound extract_aldehyde->purified_aldehyde

Bisulfite Extraction Workflow

Protocol 3: Preparative Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Select the Eluent: Use TLC to determine an appropriate solvent system. A good starting point is a 95:5 mixture of hexane:ethyl acetate. Adjust the polarity to achieve an Rf of ~0.3 for this compound.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the Fractions: Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Column_Chromatography start Crude This compound prepare_column Prepare and Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions concentrate Concentrate (Rotary Evaporation) combine_pure->concentrate final_product Purified This compound concentrate->final_product

Column Chromatography Workflow

References

Technical Support Center: Benzaldehyde Synthesis via Benzyl Halide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome low yields in the synthesis of benzaldehyde from benzyl halide hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My benzaldehyde yield from benzyl halide hydrolysis is consistently low. What are the most common causes?

A1: Low yields in this reaction are typically due to several factors:

  • Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unreacted benzyl halide.

  • Side Reactions: Competing reactions can consume the starting material or the product. Common side products include benzyl alcohol, benzoic acid, and dibenzyl ether.[1] Polymerization of the starting material or product can also occur.[2]

  • Product Loss During Workup: Benzaldehyde is volatile and can be lost during purification steps like distillation.[3] Air oxidation of benzaldehyde to benzoic acid can also occur, especially during workup.[3]

Q2: I observe the formation of a significant amount of benzyl alcohol. How can I prevent this?

A2: The formation of benzyl alcohol is a common side reaction, particularly when using benzyl chloride as the starting material. To minimize this, consider the following:

  • Choice of Starting Material: Hydrolysis of benzal chloride is generally more efficient for producing benzaldehyde than the hydrolysis of benzyl chloride.[3][4]

  • Reaction Conditions: The choice of hydrolysis conditions (acidic, basic, or neutral) and catalyst can influence the product distribution. For instance, refluxing benzyl chloride with sodium carbonate followed by sodium hydroxide has been reported to yield benzyl alcohol in high purity.[3]

Q3: My final product is contaminated with benzoic acid. What is the cause and how can I remove it?

A3: Benzoic acid contamination arises from the oxidation of benzaldehyde.[3] This can happen if the reaction is exposed to air, especially at elevated temperatures. To mitigate this:

  • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification: Benzoic acid can be removed during the workup. Washing the organic phase with a mild base solution, such as 10% sodium carbonate, will convert the acidic benzoic acid into its water-soluble salt, which can then be separated in the aqueous layer.[3]

Q4: The reaction mixture turned dark, and I isolated a polymeric substance. What happened?

A4: Polymerization can be a significant issue, particularly with benzyl chloride, which can undergo polycondensation, especially in the presence of acidic impurities.[2] To prevent this:

  • Purity of Starting Material: Ensure your benzyl halide is free of acidic impurities. Washing with an aqueous base solution (e.g., sodium bicarbonate) and drying before the reaction can help.[2]

  • Reaction Temperature: Avoid excessively high temperatures during the reaction and distillation, as this can promote polymerization.[2] Vacuum distillation is a good option to lower the boiling point and minimize thermal decomposition.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low benzaldehyde yields.

Problem: Low Yield of Benzaldehyde

Troubleshooting Workflow

TroubleshootingWorkflow start Low Benzaldehyde Yield check_sm 1. Analyze Starting Material (Benzyl Halide) start->check_sm sm_impure Impure? (e.g., acid traces) check_sm->sm_impure check_reaction 2. Review Reaction Conditions reaction_incomplete Incomplete Conversion? check_reaction->reaction_incomplete check_workup 3. Evaluate Workup & Purification workup_loss Product Loss During Workup? check_workup->workup_loss sm_impure->check_reaction No sm_purify Action: Purify Starting Material (e.g., wash with NaHCO3, dry) sm_impure->sm_purify Yes sm_purify->check_reaction reaction_extend Action: Extend Reaction Time or Increase Temperature reaction_incomplete->reaction_extend Yes side_products Side Products Observed? (e.g., Benzyl Alcohol, Benzoic Acid, Polymer) reaction_incomplete->side_products No reaction_extend->check_workup side_products->check_workup No optimize_conditions Action: Optimize Conditions - Change catalyst - Use inert atmosphere - Adjust temperature side_products->optimize_conditions Yes optimize_conditions->check_workup workup_modify Action: Modify Purification - Use vacuum distillation - Gentle extraction workup_loss->workup_modify Yes end Improved Yield workup_loss->end No workup_modify->end

Caption: A decision tree for troubleshooting low yields in benzaldehyde synthesis.

Reaction Pathways and Common Side Reactions

ReactionPathways benzyl_halide Benzyl Halide (C6H5CH2X) benzaldehyde Benzaldehyde (C6H5CHO) benzyl_halide->benzaldehyde Desired Hydrolysis benzyl_alcohol Benzyl Alcohol (C6H5CH2OH) benzyl_halide->benzyl_alcohol Side Reaction (Hydrolysis) polymer Polymer benzyl_halide->polymer Polycondensation benzoic_acid Benzoic Acid (C6H5COOH) benzaldehyde->benzoic_acid Over-oxidation benzyl_alcohol->benzoic_acid Oxidation dibenzyl_ether Dibenzyl Ether ((C6H5CH2)2O) benzyl_alcohol->dibenzyl_ether Condensation

Caption: Main and side reaction pathways in benzaldehyde synthesis from benzyl halides.

Data Presentation: Comparison of Hydrolysis Methods

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Notes
Acid-Catalyzed Benzal chloride25% HCl, 10-fold H₂O excess106 (reflux)6~94Inert gas bubbling can lead to product loss due to volatilization.[3][5]
Base-Catalyzed Benzal chlorideNa₂CO₃ or CaCO₃Reflux~6~50Reported to be slow and inefficient.[3]
Sommelet Reaction Benzyl chlorideHexamethylenetetramine100-105295Used to convert residual benzyl chloride to benzaldehyde.[6]
Phase Transfer Catalysis Benzal chlorideQuaternary ammonium salt95-105-HighCatalyst can be recycled with the aqueous phase.[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Benzal Chloride

This protocol is adapted from a high-yield patented process.[5]

Materials:

  • Benzal chloride

  • Concentrated Hydrochloric Acid (32-37%)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the benzal chloride, concentrated hydrochloric acid, and distilled water. The amount of water should be 10 to 25 times the stoichiometric amount required for the hydrolysis. The final HCl concentration should be between 10% and 35% by weight.[5]

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[5]

  • Continue refluxing for several hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, cool the mixture to room temperature. The organic and aqueous layers will separate.

  • Separate the lower organic layer (crude benzaldehyde) using a separatory funnel.

  • To remove dissolved HCl and any benzoic acid impurity, wash the organic layer with a 10% sodium carbonate solution until CO₂ evolution ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the crude benzaldehyde over anhydrous magnesium sulfate or sodium sulfate.

  • Purify the benzaldehyde by vacuum distillation.

Protocol 2: Sommelet Reaction for Conversion of Residual Benzyl Chloride

This protocol is useful for converting unreacted benzyl chloride in a mixture to improve the overall yield of benzaldehyde.[6]

Materials:

  • Crude product mixture containing residual benzyl chloride

  • Hexamethylenetetramine

  • Water

Procedure:

  • To the crude product mixture in a reaction flask, add an equimolar amount of hexamethylenetetramine (relative to the residual benzyl chloride) as a 20% aqueous solution.[6]

  • Heat the mixture to 100-105 °C with stirring.[6]

  • Maintain this temperature and continue stirring for approximately 2 hours.[6]

  • After the reaction is complete, cool the mixture.

  • The benzaldehyde can then be isolated and purified, for example, by steam distillation followed by extraction and vacuum distillation.[6]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Butylbenzaldehyde and 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-butylbenzaldehyde and 4-tert-butylbenzaldehyde. Understanding the nuanced differences in their behavior is critical for applications in organic synthesis, fragrance development, and pharmaceutical research. This document outlines the impact of their distinct alkyl substituents on key chemical transformations, supported by experimental data and detailed protocols.

Executive Summary

The reactivity of the aldehyde functional group in this compound and 4-tert-butylbenzaldehyde is primarily governed by the electronic and steric properties of their respective alkyl substituents. The linear n-butyl group and the bulky tertiary-butyl group exert different degrees of steric hindrance and possess distinct electronic influences, leading to notable differences in their reaction kinetics and, in some cases, product distributions. In general, this compound is expected to be more reactive towards nucleophilic attack than 4-tert-butylbenzaldehyde due to the significant steric hindrance imposed by the tert-butyl group.

Comparative Data Presentation

The following tables summarize the key physical and chemical properties of this compound and 4-tert-butylbenzaldehyde, along with the electronic and steric parameters of their substituents.

Table 1: Physical Properties

PropertyThis compound4-tert-Butylbenzaldehyde
CAS Number 1200-14-2[1]939-97-9[2]
Molecular Formula C₁₁H₁₄O[1]C₁₁H₁₄O[2]
Molecular Weight 162.23 g/mol [1]162.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1]Colorless to light yellow liquid[2]
Boiling Point 250-263 °C[1]130 °C at 25 mmHg[2]
Density 0.968 g/mL at 25 °C[1]0.97 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.522[1]1.53[2]

Table 2: Substituent Electronic and Steric Parameters

Parametern-Butyl Grouptert-Butyl Group
Hammett Constant (σp) -0.15[3]-0.20[4]
Taft Steric Parameter (Es) -0.41-1.54[1][5]

Note: Negative Hammett constants indicate electron-donating groups. More negative Taft steric parameters indicate greater steric hindrance.

Reactivity Comparison in Key Chemical Transformations

The aldehyde functional group is susceptible to a variety of reactions, primarily nucleophilic addition, oxidation, and reduction. The differences in reactivity between this compound and 4-tert-butylbenzaldehyde are most pronounced in reactions where the approach to the carbonyl carbon is sterically demanding.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is influenced by both the electrophilicity of the carbonyl carbon and the steric accessibility of this carbon.

  • Electronic Effects: Both the n-butyl and tert-butyl groups are electron-donating through an inductive effect (+I).[4] This effect increases the electron density on the benzene ring and, to a lesser extent, on the carbonyl carbon, making it slightly less electrophilic compared to unsubstituted benzaldehyde. The Hammett constants (σp) for both groups are negative, with the tert-butyl group being slightly more electron-donating.[3][4] This would suggest a slightly lower reactivity for 4-tert-butylbenzaldehyde based on electronic effects alone.

  • Steric Effects: The most significant difference between the two molecules lies in the steric hindrance imposed by the alkyl groups. The tert-butyl group is substantially bulkier than the n-butyl group, as indicated by their Taft steric parameters (Es).[1][5] This bulkiness shields the carbonyl carbon from the approach of nucleophiles, significantly slowing down the rate of nucleophilic addition reactions.[2]

Oxidation Reactions

The oxidation of the aldehyde group to a carboxylic acid is a common transformation. This reaction is generally less sensitive to steric hindrance around the carbonyl carbon compared to nucleophilic addition.

Reduction Reactions

The reduction of the aldehyde to a primary alcohol is another fundamental reaction. Similar to oxidation, this reaction is generally not highly sensitive to steric bulk at the para position.

  • Reactivity: Both aldehydes can be efficiently reduced to their corresponding benzyl alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction rates are expected to be similar for both compounds due to the distance of the alkyl substituent from the reaction center.

Condensation Reactions (e.g., Aldol and Wittig Reactions)

Condensation reactions, which involve the formation of a new carbon-carbon bond at the carbonyl carbon, are highly sensitive to steric effects.

  • Aldol Condensation: In a crossed aldol condensation with a ketone like acetone, the aldehyde acts as the electrophile. The bulky tert-butyl group in 4-tert-butylbenzaldehyde will hinder the approach of the enolate nucleophile, leading to a slower reaction rate compared to this compound.[6][7][8]

  • Wittig Reaction: The Wittig reaction involves the attack of a phosphorus ylide on the carbonyl carbon. The steric bulk of the tert-butyl group is expected to decrease the rate of the initial nucleophilic attack of the ylide, making This compound more reactive than 4-tert-butylbenzaldehyde in this transformation.[9][10]

Experimental Protocols

The following are representative experimental protocols for key reactions. These can be adapted for a direct comparative study of the two aldehydes.

Oxidation to Carboxylic Acid

Objective: To oxidize the aldehyde to the corresponding benzoic acid.

Materials:

  • 4-Alkylbenzaldehyde (this compound or 4-tert-butylbenzaldehyde)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the 4-alkylbenzaldehyde in ethanol.

  • In a separate beaker, prepare a solution of KMnO₄ in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution while stirring and maintaining the temperature at 40-50 °C.

  • After the purple color of the permanganate has disappeared, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).

Aldol Condensation with Acetone

Objective: To perform a crossed aldol condensation with acetone.

Materials:

  • 4-Alkylbenzaldehyde (this compound or 4-tert-butylbenzaldehyde)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a flask, dissolve the 4-alkylbenzaldehyde and acetone in ethanol.

  • Slowly add an aqueous solution of NaOH to the stirred mixture.

  • Continue stirring at room temperature for 30 minutes. A precipitate should form.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with cold water.

  • Recrystallize the crude product from ethanol.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

G cluster_reactivity Factors Influencing Reactivity Electronic_Effect Electronic Effect (+I of alkyl group) Reactivity Aldehyde Reactivity Electronic_Effect->Reactivity Decreases Steric_Effect Steric Effect (Bulkiness of alkyl group) Steric_Effect->Reactivity Decreases

Caption: Factors influencing the reactivity of 4-alkylbenzaldehydes.

G Start Start: Choose Aldehyde Reaction Perform Nucleophilic Addition Reaction (e.g., Wittig or Aldol) Start->Reaction Analysis Analyze Reaction (e.g., NMR, GC-MS) Reaction->Analysis Comparison Compare Reaction Rates and Yields Analysis->Comparison Conclusion Conclusion on Relative Reactivity Comparison->Conclusion

Caption: Experimental workflow for comparing the reactivity of the two aldehydes.

Conclusion

The primary determinant of the difference in reactivity between this compound and 4-tert-butylbenzaldehyde is the steric hindrance imparted by the alkyl substituent. While both n-butyl and tert-butyl groups are electron-donating, the significantly larger size of the tert-butyl group sterically impedes the approach of nucleophiles to the carbonyl carbon. Consequently, for reactions sensitive to steric bulk, such as nucleophilic additions and condensation reactions, This compound is the more reactive compound . For reactions less influenced by steric factors, such as oxidation and reduction of the aldehyde group, the reactivity of the two compounds is expected to be comparable. This understanding is crucial for selecting the appropriate starting material and optimizing reaction conditions in synthetic applications.

References

A Comparative Guide to 4-Butylbenzaldehyde and Other Substituted Benzaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, product yield, and ultimately, the viability of a synthetic route. Benzaldehyde and its substituted derivatives are foundational building blocks in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to liquid crystals and polymers. This guide provides an objective comparison of 4-butylbenzaldehyde with other substituted benzaldehydes in key synthetic transformations, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

The Influence of Substituents on Benzaldehyde Reactivity

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic properties of the substituent on the aromatic ring. Electron-donating groups (EDGs), such as alkyl groups (e.g., butyl), increase electron density on the carbonyl carbon, which can decrease its electrophilicity and thus slow down the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro or halo groups, decrease electron density at the carbonyl carbon, making it more electrophilic and generally increasing its reactivity towards nucleophiles.[1]

The 4-butyl group in this compound is an electron-donating group through an inductive effect. This electronic characteristic influences its performance in various reactions compared to unsubstituted benzaldehyde and benzaldehydes bearing electron-withdrawing or other electron-donating substituents.

Comparative Performance in Key Synthetic Reactions

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a cornerstone reaction for the formation of α,β-unsaturated ketones (chalcones), is highly sensitive to the electronic nature of the benzaldehyde substituent.[2] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.[2]

General Reaction Scheme:

Claisen_Schmidt A Substituted Benzaldehyde C Chalcone A->C Base (e.g., NaOH), EtOH B Acetophenone B->C

Figure 1: General scheme of the Claisen-Schmidt condensation.

Generally, benzaldehydes with electron-withdrawing groups give higher yields in shorter reaction times due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups can lead to lower yields or require more forcing conditions.

Table 1: Comparative Yields of Substituted Benzaldehydes in the Claisen-Schmidt Condensation with Acetophenone

Substituted BenzaldehydeSubstituent TypeCatalyst/SolventYield (%)Reference
BenzaldehydeUnsubstitutedNaOH/Ethanol43[2]
4-MethylbenzaldehydeElectron-Donating (Alkyl)Solid NaOH (Solvent-free)High[2]
4-MethoxybenzaldehydeElectron-Donating (Alkoxy)NaOH/Ethanol55[3]
4-ChlorobenzaldehydeElectron-Withdrawing (Halo)NaOH/Ethanol91[4]
4-NitrobenzaldehydeStrong Electron-WithdrawingNaOH/Ethanol85[3]
This compound Electron-Donating (Alkyl) NaOH/Ethanol Expected: Moderate to High -

Note: While a specific yield for this compound was not found in the searched literature, its performance is expected to be comparable to or slightly better than 4-methylbenzaldehyde due to the similar electron-donating nature of the alkyl group.

Experimental Protocol: Synthesis of Chalcone via Claisen-Schmidt Condensation [3][5]

  • Reactant Preparation: Dissolve the substituted benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the stirred mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The reactivity of substituted benzaldehydes in the Wittig reaction is also strongly influenced by the electronic nature of the substituent. Benzaldehydes with electron-withdrawing groups generally exhibit higher reaction rates.[1]

General Reaction Scheme:

Wittig_Reaction A Substituted Benzaldehyde C Alkene A->C Solvent (e.g., THF) B Phosphonium Ylide B->C D Triphenylphosphine oxide B->D

Figure 2: General scheme of the Wittig reaction.

Table 2: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes [1]

Substituent (para)Substituent TypeRelative Rate Constant (k/k₀)
-NO₂Strong Electron-Withdrawing14.7
-ClElectron-Withdrawing (Halo)2.75
-HUnsubstituted1.00
-CH₃Electron-Donating (Alkyl)0.45
-OCH₃Strong Electron-Donating0.23
-C₄H₉ Electron-Donating (Alkyl) Expected: ~0.4

Note: The relative rate constant for this compound is expected to be similar to that of 4-methylbenzaldehyde.

Experimental Protocol: General Wittig Reaction [1][5]

  • Ylide Generation: Suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise at a low temperature (e.g., 0 °C) to generate the ylide.

  • Reaction with Aldehyde: Add the substituted benzaldehyde, dissolved in the same anhydrous solvent, to the ylide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC.

  • Work-up: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the desired alkene from the triphenylphosphine oxide byproduct.

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are pivotal in the synthesis of various heterocyclic compounds and are also investigated for their biological activities and applications in liquid crystals.[6][7]

General Reaction Scheme:

Schiff_Base_Formation A Substituted Benzaldehyde C Schiff Base (Imine) A->C Acid catalyst, EtOH, Reflux B Primary Amine B->C

Figure 3: General scheme of Schiff base formation.

The formation of Schiff bases is generally favored by electron-withdrawing groups on the benzaldehyde, which increase the electrophilicity of the carbonyl carbon. However, the reaction is typically reversible, and good yields can be obtained for a wide range of substituted benzaldehydes by removing the water formed during the reaction.

Table 3: Comparative Yields for Schiff Base Formation with Aniline

Substituted BenzaldehydeSubstituent TypeYield (%)Reference
BenzaldehydeUnsubstituted85[8]
4-MethylbenzaldehydeElectron-Donating (Alkyl)High[8]
4-MethoxybenzaldehydeElectron-Donating (Alkoxy)High[8]
4-HydroxybenzaldehydeElectron-Donating (Hydroxy)High[8]
This compound Electron-Donating (Alkyl) Expected: High -

Note: High yields are generally achievable for Schiff base formation with various substituted benzaldehydes under appropriate reaction conditions.

Experimental Protocol: Synthesis of a Schiff Base from 4-Ethylbenzaldehyde and Aniline [6]

This protocol can be adapted for this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of aniline in absolute ethanol.

  • Reaction Setup: Slowly add the aniline solution to the stirring solution of 4-ethylbenzaldehyde at room temperature.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate. If not, the solvent can be partially removed by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. Dry the purified product.

Application in Liquid Crystal Synthesis

Substituted benzaldehydes are crucial precursors for the synthesis of calamitic (rod-like) liquid crystals, often through the formation of Schiff base or ester linkages.[7][9] The presence of a long alkyl chain, such as the butyl group in this compound, is a common structural feature in liquid crystal molecules. This alkyl chain contributes to the necessary anisotropy of the molecule and influences the melting point and the temperature range of the liquid crystalline phases.

While a direct quantitative comparison of this compound with other substituted benzaldehydes in liquid crystal synthesis is complex and depends on the overall molecular structure, the presence of the butyl group makes it a suitable candidate for designing molecules with potential nematic or smectic phases. The synthesis of such liquid crystals often involves the formation of a Schiff base with a substituted aniline that also contains a long alkyl or alkoxy chain.

Workflow for Liquid Crystal Candidate Synthesis:

LC_Synthesis cluster_0 Precursor Synthesis cluster_1 Condensation Reaction cluster_2 Purification & Characterization This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Substituted Aniline (with long alkyl/alkoxy chain) Substituted Aniline (with long alkyl/alkoxy chain) Substituted Aniline (with long alkyl/alkoxy chain)->Schiff Base Formation Recrystallization Recrystallization Schiff Base Formation->Recrystallization Spectroscopy (NMR, IR) Spectroscopy (NMR, IR) Recrystallization->Spectroscopy (NMR, IR) Thermal Analysis (DSC, POM) Thermal Analysis (DSC, POM) Spectroscopy (NMR, IR)->Thermal Analysis (DSC, POM)

Figure 4: Workflow for synthesizing and characterizing a liquid crystal candidate.

Conclusion

This compound is a versatile substituted benzaldehyde with an electron-donating alkyl group that influences its reactivity in a predictable manner.

  • In Claisen-Schmidt condensations and Wittig reactions , it is expected to be less reactive than benzaldehydes with electron-withdrawing substituents but will still participate effectively, likely requiring slightly longer reaction times or more potent catalysts to achieve high yields.

  • For Schiff base formation , high yields are readily attainable, making it a valuable precursor for various applications, including the synthesis of liquid crystals.

  • In the context of liquid crystal synthesis , the 4-butyl group is a desirable feature, contributing to the molecular anisotropy required for mesophase formation.

The choice between this compound and other substituted benzaldehydes will ultimately depend on the specific synthetic target, the desired reaction kinetics, and the electronic properties required in the final product. The provided data and protocols offer a foundation for making informed decisions in the design and execution of synthetic strategies involving this important class of aromatic aldehydes.

References

A Comparative Guide to Purity Validation of 4-Butylbenzaldehyde by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount to the integrity and reproducibility of experimental results. 4-Butylbenzaldehyde, a key building block in the synthesis of various organic molecules, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by comparative data, detailed experimental protocols, and workflow visualizations.

At a Glance: GC-MS vs. HPLC for this compound Analysis

The choice between GC-MS and HPLC for the purity analysis of this compound hinges on the specific analytical requirements, such as the need for definitive identification of impurities versus high-throughput quantitative analysis.[1] this compound's volatility makes it amenable to GC-MS, a technique that offers high separation efficiency and definitive compound identification through mass spectral data.[2] Conversely, HPLC is a robust technique for the quantitative analysis of aromatic aldehydes without the need for derivatization, making it suitable for routine quality control.[3]

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of this compound and its potential impurities. The data is based on established performance for structurally similar aromatic aldehydes.[4]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]
Analyte Volatility Required; suitable for volatile and semi-volatile compounds.[1]Not required; ideal for non-volatile or thermally labile compounds.[5]
Derivatization Not typically required for this compound, but can be used to improve sensitivity for trace aldehyde analysis.[6]Not required for UV detection. Derivatization may be needed for other detection methods like fluorescence.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally in the low µg/mL to ng/mL range with UV detection.
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%
Specificity/Identification High; provides mass spectral data for definitive identification of impurities.[2]Moderate; based on retention time. Peak purity can be assessed with a Diode Array Detector (DAD).
Common Impurities Detected Isomeric impurities (e.g., 2-butylbenzaldehyde), residual starting materials (e.g., butylbenzene), and oxidation products (e.g., 4-butylbenzoic acid).Less volatile impurities, including oxidation products and by-products from synthesis.

Experimental Protocols

GC-MS Method for Purity Analysis of this compound

This protocol outlines a general method for the quantitative determination of this compound purity and the identification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main component and known impurities.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

HPLC Method for Purity Analysis of this compound

This protocol provides a general approach for the routine purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is determined by the area percentage of the this compound peak.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Known Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Quantification Purity Calculation (% Area) Integration->Quantification

Caption: Experimental workflow for this compound purity validation by GC-MS.

Method_Selection cluster_goals Primary Objective cluster_methods Recommended Method Start Analytical Goal for This compound ID_Impurities Identify Unknown Impurities? Start->ID_Impurities Routine_QC Routine Quality Control? Start->Routine_QC ID_Impurities->Routine_QC No Use_GCMS GC-MS (High Specificity) ID_Impurities->Use_GCMS Yes Routine_QC->ID_Impurities No Use_HPLC HPLC-UV (High Throughput) Routine_QC->Use_HPLC Yes

References

A Comparative Analysis of Catalytic Routes for the Synthesis of 4-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of fine chemical synthesis, the production of 4-butylbenzaldehyde, a key intermediate for fragrances, pharmaceuticals, and dyes, is of significant interest. This guide offers a comparative study of three distinct catalytic methods for the synthesis of 4-tert-butylbenzaldehyde, the more specifically described isomer in available literature. The comparison focuses on liquid phase air oxidation using a Co-Mn-Br catalyst, chemical oxidation with manganese dioxide (MnO₂), and a two-step bromination-hydrolysis sequence, providing researchers, scientists, and drug development professionals with a comprehensive overview of these synthetic pathways.

Performance Comparison of Catalytic Methods

The selection of a synthetic route is often a trade-off between yield, selectivity, cost, and environmental impact. The following table summarizes the key performance indicators for the three catalytic methods discussed.

ParameterMethod 1: Liquid Phase Air OxidationMethod 2: Chemical OxidationMethod 3: Bromination and Hydrolysis
Starting Material p-tert-Butyltoluenep-tert-Butyltoluene4-tert-Butyltoluene
Catalyst/Reagent Co(OAc)₂/Mn(OAc)₂/NaBrManganese Dioxide (MnO₂)Bromine, Sommelet reagent
Oxidant Air (Oxygen)Stoichiometric MnO₂Not applicable
Solvent DioxaneSulfuric AcidNone (Step 1), Water (Step 2)
Temperature 150°C[1]Elevated (not specified)183-190°C (Step 1), ~105°C (Step 2)[2]
Pressure 5.6 MPa[1]AtmosphericAtmospheric
Conversion 16.4%[1]HighHigh
Selectivity 87%[1]HighNot explicitly stated
Yield Moderate (calculated from conversion and selectivity)>90%[1]~80% (overall)[2]
Product Purity Not specifiedHigh[1]>99.5%[2]
Key Advantages Utilizes inexpensive air as the oxidant.[1]Simple, high-yield traditional method.[1]Very high product purity.[2]
Key Disadvantages Requires high pressure and temperature; catalyst separation can be challenging; corrosive bromide.[1]Use of stoichiometric heavy metal oxidant; waste disposal concerns.Use of hazardous bromine; two-step process.

Experimental Protocols

Method 1: Liquid Phase Air Oxidation with Co-Mn-Br Catalyst

This method represents a modern approach to aldehyde synthesis, leveraging a catalytic cycle with air as the ultimate oxidant.

Materials:

  • p-tert-Butyltoluene

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Dioxane

Procedure:

  • A high-pressure reactor is charged with p-tert-butyltoluene (33.58 mmol), Co(OAc)₂·4H₂O (1 mmol), Mn(OAc)₂·4H₂O (3 mmol), NaBr (10 mmol), and dioxane as the solvent.[1]

  • The reactor is sealed and pressurized with air to 5.6 MPa.[1]

  • The reaction mixture is heated to 150°C with vigorous stirring.[1]

  • The reaction is monitored for substrate conversion.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The product mixture is subjected to extraction and distillation for purification.

Method 2: Chemical Oxidation with Manganese Dioxide (MnO₂)

A classic and robust method for the oxidation of alkylarenes, this process is known for its high yields.

Materials:

  • p-tert-Butyltoluene

  • Activated Manganese Dioxide (MnO₂)

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • To a reaction flask, p-tert-butyltoluene is added to a solution of concentrated sulfuric acid.

  • Activated MnO₂ is added portion-wise to the stirred mixture, controlling the exothermic reaction.

  • The reaction is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is then cooled and poured onto ice.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by distillation.

Method 3: Two-Step Bromination and Hydrolysis

This pathway offers exceptional product purity through a two-stage process involving a brominated intermediate.

Materials:

  • 4-tert-Butyltoluene

  • Bromine

  • Sommelet reagent (e.g., hexamethylenetetramine)

  • Water

Procedure:

Step 1: Radical Bromination

  • 4-tert-butyltoluene is heated to 183-190°C in a reaction vessel equipped for bromine addition and HBr scrubbing.[2]

  • Liquid bromine is added dropwise to the heated toluene derivative. The reaction is carried out without a solvent.[2]

  • The reaction proceeds via a radical mechanism to form a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.

  • The reaction is complete when the addition of bromine is finished.

Step 2: Hydrolysis

  • The crude mixture from Step 1 is cooled and then added to water containing a Sommelet reagent.[2]

  • The mixture is heated to reflux (approximately 105°C) with vigorous stirring.[2]

  • The hydrolysis of the benzal bromide to the aldehyde occurs.

  • After the reaction is complete, the organic layer is separated, washed, and purified by fractional distillation to yield 4-tert-butylbenzaldehyde of high purity.[3]

Visualizing the Synthetic Workflow

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflow for catalyst screening and the logical relationship of the bromination-hydrolysis pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants (p-tert-butyltoluene) Reactor Reactor Setup (Temperature, Pressure) Reactants->Reactor Catalyst Catalyst/Reagent Preparation Catalyst->Reactor Solvent Solvent Solvent->Reactor Reaction_Execution Reaction Execution Reactor->Reaction_Execution Monitoring Monitoring (TLC, GC) Reaction_Execution->Monitoring Quenching Quenching/ Neutralization Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation) Extraction->Purification Analysis Product Analysis (Yield, Purity) Purification->Analysis

General experimental workflow for catalyst screening.

Bromination_Hydrolysis_Pathway Start 4-tert-Butyltoluene Step1 Step 1: Radical Bromination (Bromine, 183-190°C, no solvent) Start->Step1 Intermediate Mixture of: 4-tert-butylbenzyl bromide 4-tert-butylbenzal bromide Step1->Intermediate Step2 Step 2: Hydrolysis (Water, Sommelet Reagent, ~105°C) Intermediate->Step2 Product 4-tert-Butylbenzaldehyde (>99.5% Purity) Step2->Product

Logical pathway for the bromination-hydrolysis synthesis.

References

bioactivity comparison of 4-Butylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioactivity of 4-butylbenzaldehyde and its derivatives reveals a promising class of compounds with diverse therapeutic potential. While research specifically isolating the bioactivity of this compound is limited, extensive studies on structurally similar benzaldehyde derivatives provide significant insights into their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This guide synthesizes available experimental data to offer a comparative overview for researchers and drug development professionals.

Comparative Bioactivity Data

The bioactivity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following tables summarize the quantitative data for various derivatives, offering a comparative perspective on their efficacy in different biological assays.

Antioxidant Activity

The antioxidant potential of benzaldehyde derivatives is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity, with a lower IC50 value indicating greater antioxidant capacity.

Table 1: Antioxidant Activity of Benzaldehyde Derivatives (DPPH Radical Scavenging Assay)

Compound DPPH Radical Scavenging Activity (IC50) Reference
4-Hydroxybenzaldehyde 3.60 mg/mL [1]
Vanillin 0.81 µg/mL [1]
Vanillin Derivative (acetylated) 0.63 µg/mL [1]
Vanillin Derivative (reduced) 0.59 µg/mL [1]
Vitamin C (Standard) 0.44 µg/mL [1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivative 84.64% scavenging at 100 µM [2]

| Butylated Hydroxytoluene (BHT) | 55.17% scavenging at 100 µM / 23 mg/L |[2] |

Antimicrobial Activity

Schiff bases derived from benzaldehydes are particularly noted for their significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives

Compound/Derivative Type Microorganism MIC (µg/mL) Reference
Schiff Base of 4-(methylthio)benzaldehyde E. coli, P. fluorescence, M. luteus, B. subtilis Varies [3]
Carbazole derivatives S. aureus, S. epidermidis 32 [4]
Benzaldehyde Bacillus anthracis 850 (8.0 mM) [5]

| Benzaldehyde | Pantoea conspicua, Citrobacter youngae | 1060 (10.0 mM) |[5] |

Anticancer Activity

The anticancer potential of benzaldehyde derivatives, particularly Schiff bases, has been demonstrated against various cancer cell lines. The IC50 value here represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Anticancer Activity of Benzaldehyde Derivatives

Schiff Base/Derivative Type Cell Line IC50 (µM) Reference
Trimethoxybenzamide hybrids MCF-7 (Breast Cancer) 2.28 [6]
Benzyloxybenzaldehyde derivative (ABMM-15) ALDH1A3 inhibition 0.23 [7]
Benzyloxybenzaldehyde derivative (ABMM-16) ALDH1A3 inhibition 1.29 [7]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivative Human colorectal cancer cell line (HCT-116) 24.95 [8]

| Schiff base from 3-(2-Furyl)acrolein | HepG-2 (Hepatocellular carcinoma) | 41.19 µg/mL |[9] |

Key Signaling Pathways

The biological activities of benzaldehyde derivatives are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

Benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. They can prevent the phosphorylation of IκB, which in turn blocks the release and nuclear translocation of the NF-κB p65 subunit, a critical step in the inflammatory response.[10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Gene Inflammatory Genes DNA->Gene Stimuli Inflammatory Stimuli Stimuli->IKK Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of benzaldehyde derivatives.

Keap1-Nrf2 Signaling Pathway

A proposed mechanism for the antioxidant activity of phenolic compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde involves the activation of the Keap1-Nrf2 pathway.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, or the presence of phenolic antioxidants, can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress / Phenolic Antioxidants Oxidative_Stress->Keap1_Nrf2 Disruption

Caption: Proposed Keap1-Nrf2 signaling pathway activation by phenolic antioxidants.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the bioactivity of benzaldehyde derivatives.

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration.

  • Sample Preparation: The test compounds (benzaldehyde derivatives) are dissolved in a solvent to prepare various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared with the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Sample Solutions DPPH_sol->Mix Sample_sol Prepare Sample Solutions (Varying Conc.) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: General experimental workflow for the DPPH radical scavenging assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Preparation of Test Compounds: Serial dilutions of the benzaldehyde derivatives are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: A positive control (microorganism with no compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[10]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

References

Performance Under the Microscope: 4-Butylbenzaldehyde in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of liquid crystal (LC) materials, the performance of individual components within a mixture is paramount to achieving desired electro-optical characteristics. This guide provides a comparative assessment of 4-Butylbenzaldehyde's potential as a core constituent in nematic liquid crystal mixtures. Its performance is benchmarked against two well-established liquid crystals: 4-pentyl-4'-cyanobiphenyl (5CB) and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). This analysis is based on available experimental data for a representative this compound-derived Schiff base, 4-Butyl-N-(4-methoxybenzylidene)aniline.

Comparative Performance Data

The following table summarizes key performance indicators for the selected liquid crystals. It is important to note that comprehensive experimental data for 4-Butyl-N-(4-methoxybenzylidene)aniline is limited, and as such, some performance parameters are not available from the reviewed literature.

Property4-Butyl-N-(4-methoxybenzylidene)aniline4-pentyl-4'-cyanobiphenyl (5CB)N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)
Nematic Range (°C) 38 - 4922.5 - 35.0[1]22 - 47
Clearing Point (°C) 4935.0[1]47
Viscosity (η, mPa·s at 25°C) Not Available~24~28
Dielectric Anisotropy (Δε) Not Available+11.5-0.4
Electro-Optical Response Time (ms) Not AvailableNot AvailableNot Available

Logical Relationship of Compared Liquid Crystals

The following diagram illustrates the structural relationship between the core chemical, this compound, the derived liquid crystal, and the established alternatives used for comparison.

G cluster_core Core Chemical cluster_derivative Derivative Liquid Crystal cluster_alternatives Alternative Liquid Crystals This compound This compound 4-Butyl-N-(4-methoxybenzylidene)aniline 4-Butyl-N-(4-methoxybenzylidene)aniline This compound->4-Butyl-N-(4-methoxybenzylidene)aniline Forms Schiff Base 5CB 5CB 4-Butyl-N-(4-methoxybenzylidene)aniline->5CB Compared With MBBA MBBA 4-Butyl-N-(4-methoxybenzylidene)aniline->MBBA Compared With

Caption: Logical flow from the core chemical to the derivative liquid crystal and its comparative alternatives.

Experimental Protocols

The characterization of liquid crystal properties involves a suite of precise experimental techniques. Below are detailed methodologies for the key experiments cited in the comparison.

Clearing Point and Phase Transition Determination

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal material is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant, controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow into the sample is measured relative to the reference. Phase transitions, such as the transition from the nematic to the isotropic liquid phase (clearing point), are detected as endothermic peaks in the DSC thermogram.

  • The peak temperature of the transition is taken as the clearing point. A subsequent cooling cycle is often performed to observe exothermic peaks corresponding to the formation of liquid crystal phases from the isotropic liquid.

Viscosity Measurement

Method: Rotational Viscometer with a cone-plate or parallel-plate geometry.

Protocol:

  • A small sample of the liquid crystal is placed between the plates of the viscometer.

  • The temperature of the sample is precisely controlled using a Peltier or circulating fluid system.

  • For nematic liquid crystals, the viscosity is anisotropic. To measure the different viscosity coefficients (Miesowicz viscosities), the director of the liquid crystal must be aligned in specific orientations relative to the flow and velocity gradient directions. This is typically achieved by treating the surfaces of the plates and/or applying a strong magnetic field.

  • The top plate is rotated at a known angular velocity, and the torque required to maintain this velocity is measured.

  • The viscosity is calculated from the torque, angular velocity, and the geometry of the plates.

Dielectric Anisotropy Measurement

Method: Dielectric Spectroscopy

Protocol:

  • The liquid crystal sample is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The distance between the plates is precisely controlled by spacers.

  • To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, two different cell configurations are used: a planar aligned cell and a homeotropically aligned cell, respectively.

  • The alignment is achieved by treating the inner surfaces of the glass plates with alignment layers (e.g., rubbed polyimide for planar alignment, or a homeotropic alignment agent).

  • The cell is placed in a temperature-controlled holder.

  • An AC electric field of a specific frequency (typically 1 kHz) and low voltage is applied across the cell.

  • The capacitance of the cell is measured using an LCR meter.

  • The dielectric permittivity is calculated from the capacitance, the cell dimensions (area and thickness), and the permittivity of free space.

  • The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥.

Electro-Optical Response Time Measurement

Method: Transmitted Light Intensity Measurement

Protocol:

  • The liquid crystal sample is placed in a planar-aligned cell.

  • The cell is positioned between two crossed polarizers. The director of the liquid crystal is oriented at 45° with respect to the polarization axes of the polarizers.

  • A laser beam is passed through the setup, and the intensity of the transmitted light is measured by a photodetector connected to an oscilloscope.

  • A square-wave voltage is applied to the cell to switch the liquid crystal molecules between the "off" state (no voltage) and the "on" state (voltage applied).

  • The rise time (τ_on) is measured as the time taken for the transmitted light intensity to change from 10% to 90% of its maximum value upon application of the voltage.

  • The decay time (τ_off) is measured as the time taken for the transmitted light intensity to change from 90% to 10% of its maximum value when the voltage is removed.

Experimental Workflow for Liquid Crystal Characterization

The following diagram outlines the typical workflow for synthesizing and characterizing a new liquid crystal material for comparative analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_analysis Data Analysis & Comparison Reactants This compound + 4-Methoxyaniline Schiff_Base_Condensation Condensation Reaction Reactants->Schiff_Base_Condensation Crude_Product Crude Schiff Base Schiff_Base_Condensation->Crude_Product Recrystallization Purification Crude_Product->Recrystallization Pure_LC Pure Liquid Crystal Recrystallization->Pure_LC DSC DSC Analysis Pure_LC->DSC Phase Transitions Viscometry Viscosity Measurement Pure_LC->Viscometry Viscosity Dielectric_Spectroscopy Dielectric Measurement Pure_LC->Dielectric_Spectroscopy Dielectric Anisotropy Electro_Optic_Setup Electro-Optical Measurement Pure_LC->Electro_Optic_Setup Response Time Data_Analysis Data Extraction & Analysis DSC->Data_Analysis Viscometry->Data_Analysis Dielectric_Spectroscopy->Data_Analysis Electro_Optic_Setup->Data_Analysis Performance_Comparison Comparison with 5CB & MBBA Data_Analysis->Performance_Comparison

Caption: Workflow for the synthesis, characterization, and comparative analysis of a novel liquid crystal.

References

Cross-Validation of Analytical Methods for 4-Butylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Butylbenzaldehyde, a key intermediate in the synthesis of various organic compounds, is crucial for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical method is a critical decision in the drug development pipeline. This guide provides an objective comparison of two widely used analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented herein, including supporting experimental data and detailed methodologies, is intended to assist researchers in selecting the most suitable method for their specific analytical needs.

Quantitative Data Comparison

The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the quantitative analysis of this compound.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) > 0.999> 0.999
Range 1 - 500 µg/mL0.5 - 200 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.5 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (%RSD) < 2%< 1.5%
Specificity High for volatile impuritiesHigh for non-volatile impurities
Analysis Time ~15 minutes~10 minutes

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify this compound and its volatile impurities using a validated GC-FID method.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Accurately weigh and dissolve the sample containing this compound in methanol to a final concentration within the calibration range.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

Objective: To determine the purity of this compound and quantify non-volatile impurities using a validated HPLC-UV method.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Column oven

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 200 µg/mL.

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective (e.g., Compare GC and HPLC) Select_Methods Select Analytical Methods (GC-FID and HPLC-UV) Define_Objective->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria (e.g., %RSD, %Recovery) Select_Methods->Define_Acceptance_Criteria Prepare_Samples Prepare Standard and Sample Solutions Define_Acceptance_Criteria->Prepare_Samples Analyze_GC Analyze by GC-FID Prepare_Samples->Analyze_GC Analyze_HPLC Analyze by HPLC-UV Prepare_Samples->Analyze_HPLC Collect_Data Collect and Process Data Analyze_GC->Collect_Data Analyze_HPLC->Collect_Data Compare_Results Compare Performance Data Collect_Data->Compare_Results Conclusion Draw Conclusion on Method Suitability Compare_Results->Conclusion

Cross-validation workflow for analytical methods.

MethodComparison cluster_methods Analytical Methods for this compound cluster_attributes Performance Attributes GC_FID GC-FID Specificity Specificity GC_FID->Specificity High for Volatiles Sensitivity Sensitivity (LOD/LOQ) GC_FID->Sensitivity Good Precision Precision (%RSD) GC_FID->Precision < 2% Accuracy Accuracy (%Recovery) GC_FID->Accuracy 98-102% Analysis_Time Analysis Time GC_FID->Analysis_Time ~15 min HPLC_UV HPLC-UV HPLC_UV->Specificity High for Non-Volatiles HPLC_UV->Sensitivity Excellent HPLC_UV->Precision < 1.5% HPLC_UV->Accuracy 99-101% HPLC_UV->Analysis_Time ~10 min

Comparison of GC-FID and HPLC-UV performance.

A Comparative Structural Analysis of 4-Butylbenzaldehyde and Vanillin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a comprehensive comparison of the structural and spectroscopic properties of 4-butylbenzaldehyde and its well-known analog, vanillin. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for structural elucidation and comparative analysis.

Spectroscopic Data Comparison

The structural differences between this compound and vanillin, namely the presence of a butyl group versus hydroxyl and methoxy groups on the benzene ring, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H NMR Chemical Shifts (δ, ppm) This compound Vanillin
Aldehyde Proton (-CHO)~9.95~9.82
Aromatic Protons~7.78 (d), ~7.35 (d)~7.42 (d), ~7.42 (dd), ~7.05 (d)
Butyl Group Protons (-CH₂)₃CH₃~2.68 (t), ~1.60 (m), ~1.35 (m), ~0.93 (t)-
Methoxy Group Protons (-OCH₃)-~3.96
Hydroxyl Proton (-OH)-~6.39
¹³C NMR Chemical Shifts (δ, ppm) This compound Vanillin
Aldehyde Carbonyl (C=O)~192.3~191.1
Aromatic Carbons~150.0, ~134.5, ~129.8, ~129.2~151.7, ~147.0, ~129.9, ~127.6, ~114.8, ~108.7
Butyl Group Carbons (-CH₂)₃CH₃~36.0, ~33.2, ~22.3, ~13.9-
Methoxy Group Carbon (-OCH₃)-~56.0
FT-IR Absorption Bands (cm⁻¹) This compound Vanillin
C-H Stretch (Aldehyde)~2820, ~2730~2850, ~2750
C=O Stretch (Aldehyde)~1700~1666
C-H Stretch (Aromatic)~3070~3000
C=C Stretch (Aromatic)~1605, ~1575~1600
O-H Stretch (Phenolic)-~3200 (broad)
C-O Stretch (Ether)-~1265, ~1026
C-H Bends (Alkyl)~2955, ~2928, ~2870-

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key analytical techniques used in the structural characterization of this compound and vanillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte (this compound or vanillin) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A greater number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid sample (this compound) or a small amount of the solid sample (vanillin) directly onto the clean, dry crystal of the ATR accessory.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is typically sufficient.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against a background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a non-polar capillary column.

    • A typical oven temperature program would be: initial temperature of 50°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold at 250°C for 5 minutes.

  • MS Detection:

    • Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of 40-400.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Examine the mass spectrum of the chromatographic peak to identify the molecular ion and characteristic fragmentation patterns.

Visualization of Experimental Workflow and Biological Pathways

To further aid in the understanding of the analytical process and the biological relevance of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_output Final Output Sample This compound or Vanillin NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis FTIR FT-IR Spectroscopy Sample->FTIR Analysis GCMS GC-MS Analysis Sample->GCMS Analysis Process Spectral Processing (FT, Phasing, Baseline Correction) NMR->Process FTIR->Process GCMS->Process Interpret Structural Elucidation (Chemical Shifts, Functional Groups, Fragmentation) Process->Interpret Result Comparative Structural Analysis Interpret->Result

Caption: General experimental workflow for the structural analysis of benzaldehyde analogs.

Vanillin has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. One of the well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Vanillin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Vanillin Intervention cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK Activates Vanillin Vanillin Vanillin->IKK Inhibits IkB IκBα Phosphorylation & Degradation Vanillin->IkB Inhibits NFkB_activation NF-κB (p65/p50) Nuclear Translocation Vanillin->NFkB_activation Inhibits IKK->IkB IkB->NFkB_activation Releases Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_activation->Gene_expression Induces

Caption: Vanillin's inhibition of the NF-κB inflammatory signaling pathway.

While the specific signaling pathways affected by this compound are less extensively documented, some of its analogs, like 4-tert-butylbenzaldehyde, have been noted for their biological activities, including anticonvulsant effects and inhibition of tyrosinase. Further research is warranted to elucidate the precise molecular mechanisms of this compound. This comparative guide provides the foundational structural data necessary to inform such future investigations.

Unveiling the Inhibition of Mushroom Tyrosinase by Substituted Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and food science, understanding the kinetic inhibition of mushroom tyrosinase is crucial for developing novel agents that control melanin production and enzymatic browning. This guide provides a comparative analysis of various substituted benzaldehydes as inhibitors of mushroom tyrosinase, supported by experimental data and detailed protocols.

Comparative Kinetic Data of Substituted Benzaldehyde Inhibitors

The inhibitory potential of substituted benzaldehydes against mushroom tyrosinase varies significantly with the nature and position of the substituent on the benzene ring. The following table summarizes the kinetic parameters for a range of these compounds, offering a clear comparison of their efficacy and mechanism of action.

InhibitorSubstituentIC50 (µM)Ki (µM)Type of InhibitionReference
Benzaldehyde-H31.0-Partial Noncompetitive[1][2]
4-Hydroxybenzaldehyde4-OH--Competitive[3]
4-Methoxybenzaldehyde (Anisaldehyde)4-OCH3--Competitive[3]
4-Methylbenzaldehyde (p-Tolualdehyde)4-CH3--Uncompetitive[4]
4-Ethylbenzaldehyde4-C2H5--Uncompetitive[4]
4-Propylbenzaldehyde4-C3H7--Uncompetitive[4]
4-Isopropylbenzaldehyde (Cuminaldehyde)4-CH(CH3)2509 (L-DOPA), 120 (L-tyrosine)Competitive[3][5][6][7]
4-tert-Butylbenzaldehyde4-C(CH3)3--Uncompetitive[4]
4-Pentylbenzaldehyde4-C5H11--Full Mixed[1][2]
4-Hexylbenzaldehyde4-C6H13--Uncompetitive[4]
4-Heptylbenzaldehyde4-C7H15--Uncompetitive[4]
4-Octylbenzaldehyde4-C8H17--Uncompetitive[4]
o-Tolualdehyde2-CH3--Mixed[4]
m-Tolualdehyde3-CH3--Mixed[4]
4-Fluorobenzaldehyde4-F387-Partial Noncompetitive[8]
4-Chlorobenzaldehyde4-Cl175-Partial Noncompetitive[8]
4-Bromobenzaldehyde4-Br114-Partial Noncompetitive[8]
4-Cyanobenzaldehyde4-CN822-Mixed[8]
4-Nitrobenzaldehyde4-NO21846-Noncompetitive[8]

Note: "-" indicates that the data was not specified in the cited sources. The type of inhibition can vary based on the substrate used (L-DOPA or L-tyrosine).

Experimental Protocol: Mushroom Tyrosinase Kinetic Inhibition Assay

This section details a generalized protocol for determining the kinetic parameters of mushroom tyrosinase inhibition by substituted benzaldehydes, based on common methodologies found in the literature.[9][10][11][12][13]

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • L-Tyrosine

  • Substituted Benzaldehyde derivatives

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will typically range from 20-30 U/mL.

  • Substrate Solution (L-DOPA or L-Tyrosine): Dissolve L-DOPA or L-tyrosine in phosphate buffer to the desired concentration (e.g., 0.5-2.0 mM). Prepare fresh daily and protect from light to prevent auto-oxidation.

  • Inhibitor Stock Solutions: Dissolve the substituted benzaldehydes in DMSO to create concentrated stock solutions (e.g., 10-100 mM).

  • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay well does not exceed 1-2% to avoid affecting enzyme activity.

3. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Test Wells: Add 20 µL of inhibitor working solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

    • Control Wells: Add 20 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor working solution), 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

    • Blank Wells: Add 20 µL of inhibitor working solution and 160 µL of phosphate buffer (no enzyme).

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the substrate solution (L-DOPA or L-tyrosine) to all wells. The final volume in each well should be 200 µL.

  • Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm (for L-DOPA as substrate) using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-20 minutes) to determine the initial reaction velocity (V₀).

4. Data Analysis:

  • Calculate the Percentage of Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100 Where V_control is the initial velocity of the control reaction and V_inhibitor is the initial velocity in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Kinetic Analysis (Lineweaver-Burk Plot): To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Plot 1/V versus 1/[S] (Lineweaver-Burk plot). The pattern of the lines will indicate the type of inhibition (competitive, noncompetitive, uncompetitive, or mixed). The Ki can be calculated from replots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying principles of enzyme inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tyrosinase Solution - Substrate (L-DOPA/L-Tyrosine) - Inhibitor Solutions - Phosphate Buffer prep_plate Prepare 96-well Plate: - Test, Control, and Blank Wells prep_reagents->prep_plate pre_incubation Pre-incubate Plate prep_plate->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 475 nm (Kinetic Mode) initiate_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition kinetic_analysis Kinetic Analysis (Lineweaver-Burk Plot) measure_absorbance->kinetic_analysis det_ic50 Determine IC50 Value calc_inhibition->det_ic50 det_ki Determine Ki and Inhibition Type kinetic_analysis->det_ki

Caption: Experimental workflow for evaluating tyrosinase inhibition.

G cluster_comp Competitive Inhibition cluster_noncomp Noncompetitive Inhibition cluster_uncomp Uncompetitive Inhibition E_c E ES_c ES E_c->ES_c + S EI_c EI E_c->EI_c + I S_c S I_c I P_c E + P ES_c->P_c E_n E ES_n ES E_n->ES_n + S EI_n EI E_n->EI_n + I S_n S I_n I ESI_n ESI ES_n->ESI_n + I P_n E + P ES_n->P_n EI_n->ESI_n + S E_u E ES_u ES E_u->ES_u + S S_u S I_u I ESI_u ESI ES_u->ESI_u + I P_u E + P ES_u->P_u

Caption: Mechanisms of different types of enzyme inhibition.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzaldehyde Derivatives in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two Quantitative Structure-Activity Relationship (QSAR) studies on benzaldehyde derivatives, showcasing their applications as both antimicrobial and anticancer agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the design and optimization of benzaldehyde-based therapeutic compounds.

Overview of QSAR Studies

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. By identifying key molecular features, these models can predict the activity of new compounds, thereby accelerating the drug discovery process. This guide compares two distinct QSAR analyses:

  • Study 1 (Antimicrobial): A 2D-QSAR study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives and their activity against Staphylococcus aureus.[1][2]

  • Study 2 (Anticancer): A QSAR study of benzimidazolyl-retrochalcone derivatives and their cytotoxic activity against the HCT-116 human colon cancer cell line.[3][4][5]

Comparative Data Presentation

The following tables summarize the key quantitative data from the two selected QSAR studies, providing a side-by-side comparison of the compounds, their biological activities, the molecular descriptors used, and the statistical validity of the models.

Table 1: Comparison of Antimicrobial and Anticancer Activities of Benzaldehyde Derivatives.

Study FocusCompound SeriesBiological ActivityActivity MetricRange of Activity
Antimicrobial 5-(substituted benzaldehyde) thiazolidine-2,4-dionesInhibition of Staphylococcus aureusMIC (μM/mL)4.2 - 10.6
Anticancer Benzimidazolyl-retrochalconesCytotoxicity against HCT-116 cellsIC50 (μM)0.83 - 14.70

Table 2: Comparison of QSAR Model Parameters.

ParameterAntimicrobial QSAR (2D-QSAR)Anticancer QSAR (DFT-based)
Molecular Descriptors Electronic, Steric, and Topological parametersQuantum chemical descriptors (Eelec, logP, S, η)
Statistical Method Multiple Linear Regression (MLR)Multiple Linear Regression (MLR)
Correlation Coefficient (R²) 0.963Not explicitly stated, but a good correlation is reported
Adjusted R² (R²adj) 0.953Not available
Test Set R² (R²_test) 0.997Not available
Mean Squared Error (MSE) 5.97x10⁻⁵Not available

Experimental Protocols

Detailed methodologies for the synthesis of the compounds and the biological assays are crucial for the reproducibility and validation of the QSAR studies.

Synthesis of Benzaldehyde Derivatives

Protocol 1: Synthesis of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives.

This synthesis is typically carried out via the Knoevenagel condensation.

  • An equimolar mixture of thiazolidine-2,4-dione and a substituted benzaldehyde is dissolved in a suitable solvent, such as ethanol or a deep eutectic solvent.[6]

  • A catalytic amount of a base, like piperidine, is added to the mixture.[7]

  • The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[6][7]

  • Upon completion, the product is typically isolated by filtration after the addition of water and purified by recrystallization.[6]

Protocol 2: Synthesis of Benzimidazolyl-retrochalcone derivatives.

The synthesis of these derivatives involves a Claisen-Schmidt condensation.

  • 2-Acetylbenzimidazole is condensed with various substituted benzaldehydes in the presence of a base.[8][9][10]

  • Specifically, the chosen arylaldehyde is added to a solution of 2-acetylbenzimidazole in an ethanolic solution of sodium hydroxide.[9]

  • The reaction mixture is stirred at room temperature for several hours.[10]

  • The reaction is then neutralized, and the resulting solid product is collected by filtration and purified by recrystallization.[9]

Biological Activity Assays

Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC).

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.[11]

  • Each well is then inoculated with a standardized suspension of Staphylococcus aureus.[11]

  • The plates are incubated at 37°C for 24 hours.[11]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[12]

Protocol 4: Anticancer Activity Assay (IC50 Determination).

The Sulforhodamine B (SRB) assay is a common method for measuring drug-induced cytotoxicity.

  • HCT-116 cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the benzimidazolyl-retrochalcone derivatives for a specified period (e.g., 48 hours).

  • After treatment, the cells are fixed with trichloroacetic acid and stained with SRB dye.

  • The protein-bound dye is solubilized, and the absorbance is measured to determine cell viability. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Visualizations

The following diagrams illustrate the logical workflow of the QSAR studies and a conceptual representation of structure-activity relationships.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Modeling QSAR Model Development cluster_Validation Model Validation & Application Compound_Dataset Dataset of Benzaldehyde Derivatives Descriptor_Calculation Calculate Molecular Descriptors Compound_Dataset->Descriptor_Calculation Biological_Activity Biological Activity Data (MIC/IC50) Data_Split Split into Training and Test Sets Biological_Activity->Data_Split Descriptor_Calculation->Data_Split Model_Building Build Model (e.g., MLR) Data_Split->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation New_Compounds Predict Activity of New Compounds External_Validation->New_Compounds

A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

SAR_Concept cluster_Structure Chemical Structure cluster_Properties Molecular Properties (Descriptors) cluster_Activity Biological Activity Core Benzaldehyde Core Substituent Variable Substituent (R) Electronic Electronic Effects (e.g., Hammett constant) Core->Electronic Substituent->Electronic Activity Biological Response (e.g., Inhibition) Electronic->Activity Steric Steric Effects (e.g., Molar Refractivity) Steric->Activity Hydrophobic Hydrophobicity (e.g., logP) Hydrophobic->Activity

Conceptual diagram of a structure-activity relationship (SAR).

References

Safety Operating Guide

Proper Disposal of 4-Butylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 4-Butylbenzaldehyde is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements. Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound may cause skin and eye irritation, and its vapors can be harmful if inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In case of inadequate ventilation, use a suitable respirator.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material such as sand, earth, or vermiculite and collect it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. It is considered a hazardous waste and must be disposed of at an approved waste disposal facility.[2][3]

  • Waste Identification and Segregation:

    • Clearly label containers of this compound waste with the chemical name and all relevant hazard warnings.[3]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2][3]

  • Container Management:

    • Keep the this compound waste in its original container or a compatible, tightly sealed, and properly labeled container to prevent leakage.[1][3]

    • Ensure the container is in good condition and shows no signs of damage or leakage.[3]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]

    • The storage area should be secure and accessible only to authorized personnel.[2]

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[1][3]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[3]

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Quantitative Data Summary

The following table summarizes key quantitative data for 4-tert-Butylbenzaldehyde, a closely related compound, which provides an indication of its environmental impact.

ParameterValueSpeciesExposure TimeReference
LC50 (Toxicity to fish) 8.0 mg/lLeuciscus idus (Golden orfe)96 hoursECHA (European Chemicals Agency)[1]
EC50 (Toxicity to daphnia) 0.277 mg/lDaphnia magna (Water flea)48 hoursECHA (European Chemicals Agency)[1]
ErC50 (Toxicity to algae) 13.6 mg/lDesmodesmus subspicatus (green algae)72 hoursECHA (European Chemicals Agency)[1]
Biodegradability 90 - 100% (Readily biodegradable)Aerobic28 daysOECD Test Guideline 301B[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal cluster_spill Spill Response A Assess Risks & Wear PPE B Handle in Ventilated Area A->B C Identify & Segregate Waste B->C I Contain Spill B->I If Spill Occurs D Use Labeled, Sealed Containers C->D E Store in Cool, Ventilated Area D->E F Contact EHS or Licensed Disposal Company E->F G Provide SDS F->G H Maintain Disposal Records G->H J Absorb with Inert Material I->J K Collect in Closed Container for Disposal J->K K->C Treat as Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Butylbenzaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.

Physical and Chemical Properties

A clear understanding of this compound's properties is fundamental to its safe handling.

PropertyValue
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 250-263 °C
Density 0.968 g/mL at 25 °C
Refractive Index n20/D 1.522

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne droplets.
Hand Protection Nitrile or neoprene gloves. Inspect for leaks before use.[5]Prevents skin contact, which can cause allergic reactions.[2]
Body Protection A lab coat or chemical-resistant apron.[3]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood. A respirator with an appropriate filter (e.g., type ABEK EN14387) may be necessary for large quantities or in case of poor ventilation.[3][4][6]Minimizes the inhalation of vapors.[3]

Operational Plan for Safe Handling

A systematic workflow is critical for the safe management of this compound from receipt to disposal.

Pre-Handling Preparations
  • Designate a Workspace: All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[3][7]

  • Assemble Materials: Before commencing work, ensure all necessary PPE, spill containment materials (such as absorbent pads), and clearly labeled waste containers are readily accessible.

  • Review Safety Data Sheet (SDS): Thoroughly read and understand the SDS for this compound, paying close attention to hazard statements and precautionary measures.[3]

Handling Procedure
  • Donning PPE: Correctly put on all required personal protective equipment before handling the chemical.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools for accurate measurement.

  • During Use: Keep containers tightly closed when not in use to minimize vapor release.[3] Avoid contact with skin and eyes and prevent inhalation of any mist or vapor.[3] Do not eat, drink, or smoke in the handling area.[3]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all equipment that has come into contact with this compound.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]

  • PPE Removal: Remove and properly dispose of contaminated gloves and any other disposable PPE as hazardous waste. Contaminated work clothing should not be allowed out of the workplace.[3]

Disposal Plan

Proper disposal of this compound and its associated waste is imperative to prevent environmental contamination and ensure regulatory compliance. This substance is very toxic to aquatic life with long-lasting effects.[3]

Waste Segregation and Collection
  • Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous waste.[3]

  • Waste Containers: Use designated, leak-proof, and chemically compatible containers for waste collection. These containers must be kept closed.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[8]

Disposal Procedure
  • Unused Product: Do not dispose of this compound down the drain.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Materials: All disposable items that have been in contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[8]

  • Empty Containers: Handle uncleaned containers as you would the product itself.[3]

Spill Management
  • Minor Spills: In the event of a small spill, use an inert absorbent material to soak it up.[3] Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[3] Ensure adequate ventilation during cleanup.[3]

  • Major Spills: For larger spills, evacuate personnel to a safe area.[3] Prevent further leakage if it is safe to do so.[3] Contact your institution's environmental health and safety department for assistance.

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review SDS prep2 Don PPE: - Goggles - Gloves - Lab Coat prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill post1 Clean Equipment handle2->post1 handle2->spill post2 Dispose of Waste (Hazardous) post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 spill_response Contain with Absorbent Material spill->spill_response Minor Spill spill_dispose Dispose as Hazardous Waste spill_response->spill_dispose spill_dispose->post2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.